Product packaging for Antho-RWamide I(Cat. No.:CAS No. 114056-25-6)

Antho-RWamide I

Cat. No.: B1665565
CAS No.: 114056-25-6
M. Wt: 670.8 g/mol
InChI Key: XORALSSAZDWAKT-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

from sea anemone Anthopleura elegantissima

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46N10O7 B1665565 Antho-RWamide I CAS No. 114056-25-6

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORALSSAZDWAKT-LSBAASHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921266
Record name N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114056-25-6
Record name Antho-rwamide I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Characterization of Antho-RWamide I in Nematostella vectensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and potential signaling pathways of the neuropeptide Antho-RWamide I in the starlet sea anemone, Nematostella vectensis. This document details the experimental methodologies employed for its identification and summarizes key quantitative data, offering a valuable resource for researchers in neuropeptide biology, comparative physiology, and drug discovery.

Introduction

Nematostella vectensis has emerged as a key model organism for evolutionary and developmental biology, in part due to its phylogenetic position as a representative of early branching metazoans. Its seemingly simple nervous system offers a tractable model for understanding the fundamental principles of neural signaling. Neuropeptides, such as this compound, are crucial signaling molecules in these networks, modulating a wide array of physiological processes. The identification and characterization of these peptides and their cognate receptors are essential for unraveling the complexities of neural control and for identifying potential targets for novel therapeutic agents.

Discovery of this compound: A Combined Peptidomic and Bioinformatic Approach

The discovery of this compound in Nematostella vectensis was facilitated by a sophisticated approach that integrated in silico neuropeptide prediction with tandem mass spectrometry (MS/MS). This strategy significantly narrowed the search space for peptide identification, leading to a highly sensitive and reliable characterization of the Nematostella neuropeptidome.[1]

Experimental Protocol: Neuropeptide Identification

The following protocol outlines the key steps involved in the identification of this compound and other neuropeptides in Nematostella vectensis, based on the established methodology.[1]

1. In Silico Prediction of Neuropeptide Precursors:

  • The Nematostella vectensis protein database was scanned for sequences exhibiting the characteristic features of eumetazoan neuropeptide precursors.
  • Hallmarks for identification included the presence of an N-terminal signal peptide and specific amino- and carboxy-terminal cleavage motifs.
  • Putative precursor proteins were computationally cleaved at known and predicted processing sites to generate a theoretical database of mature neuropeptides.

2. Peptide Extraction from Nematostella vectensis Tissue:

  • Adult Nematostella vectensis were collected and homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in acetone) to preserve peptide integrity and precipitate larger proteins.
  • The homogenate was centrifuged, and the supernatant containing the peptide fraction was collected.
  • The peptide extract was then subjected to solid-phase extraction (SPE) for purification and concentration.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • The purified peptide extract was analyzed by reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
  • The mass spectrometer was operated in a data-dependent acquisition mode, where precursor ions were selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

4. Peptide-Spectrum Matching:

  • The resulting MS/MS spectra were searched against the in silico-generated database of theoretical mature neuropeptides.
  • This targeted search strategy, against a reduced search space, enabled the confident identification of low-abundance neuropeptides like this compound.

Quantitative Data: Mass Spectrometry of this compound

The identification of this compound was confirmed by high-resolution mass spectrometry. The key quantitative data is summarized in the table below.

PropertyValue
Peptide Sequence
Monoisotopic Mass (Da) 671.3540
Post-Translational Modifications N-terminal pyroglutamylation, C-terminal amidation

Signaling Pathway of this compound

Recent large-scale deorphanization studies of G protein-coupled receptors (GPCRs) in Nematostella vectensis have begun to elucidate the signaling pathways of its vast neuropeptide repertoire. These studies involve creating a comprehensive library of endogenous neuropeptides and screening them against a large panel of orphan GPCRs expressed in cell-based assays.[2][3] While the specific receptor for this compound has not yet been definitively published in the reviewed literature, the established workflow for such discoveries provides a clear path for its future identification.

Experimental Protocol: GPCR Deorphanization

The following protocol describes a general workflow for identifying the receptor for a specific neuropeptide like this compound.

1. Candidate Receptor Selection:

  • The Nematostella vectensis genome is mined for sequences encoding putative GPCRs.
  • Phylogenetic analysis is used to classify these receptors and prioritize candidates for screening.

2. Receptor Expression and Assay Development:

  • The coding sequences of candidate GPCRs are cloned into expression vectors.
  • These vectors are transfected into a suitable cell line (e.g., HEK293 or CHO cells) that is engineered to report on GPCR activation, typically through a downstream signaling event such as calcium mobilization or cAMP production.

3. Neuropeptide Library Screening:

  • A library of synthetic Nematostella vectensis neuropeptides, including this compound, is synthesized.
  • The neuropeptide library is screened against each of the expressed GPCRs.

4. Hit Validation and Characterization:

  • Positive "hits" (receptor-ligand pairs) are validated through dose-response experiments to determine the potency and efficacy of the interaction.
  • Further characterization can involve investigating the specific G protein coupling (e.g., Gs, Gi/o, Gq/11) and downstream signaling cascades.

Visualizations

Neuropeptide Identification Workflow

Neuropeptide_Identification_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Analysis cluster_matching Data Analysis db Nematostella Protein Database pred Predict Neuropeptide Precursors db->pred cleavage In Silico Cleavage pred->cleavage peptide_db Theoretical Peptide Database cleavage->peptide_db matching Peptide-Spectrum Matching peptide_db->matching tissue Nematostella Tissue extraction Peptide Extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms spectra MS/MS Spectra lcms->spectra spectra->matching identification This compound Identified matching->identification

Caption: Workflow for the identification of this compound.

Proposed this compound Signaling Pathway

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound receptor Putative GPCR ligand->receptor Binding g_protein G Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Caption: A generalized signaling pathway for this compound.

Conclusion and Future Directions

The identification of this compound in Nematostella vectensis underscores the power of combining bioinformatics and advanced mass spectrometry for neuropeptide discovery. While its precise physiological role remains to be fully elucidated, the methodologies outlined in this guide provide a clear framework for future research. The deorphanization of its cognate GPCR will be a critical next step, paving the way for detailed functional studies and the potential for developing novel pharmacological tools. The continued exploration of the Nematostella neuropeptidome promises to yield fundamental insights into the evolution of neural signaling and may reveal new avenues for drug development.

References

An In-depth Technical Guide to the Primary Structure of Antho-RWamide I Neuropeptide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature predominantly refers to the neuropeptide family characterized by the C-terminal motif -Arg-Phe-NH2 as Antho-RFamides. While the term "Antho-RWamide I" was specified, our comprehensive search indicates this is likely a variant or less common name for a member of the Antho-RFamide family. This guide will proceed by focusing on the well-documented Antho-RFamide, specifically the foundational member,

This technical guide provides a detailed overview of the primary structure, physicochemical properties, and synthesis of the Antho-RFamide neuropeptide (

Primary Structure and Physicochemical Properties

Antho-RFamide is a tetrapeptide with the amino acid sequence pyroglutamyl-glycyl-arginyl-phenylalaninamide. The N-terminus is modified to a pyroglutamic acid (

The immature form of Antho-RFamide, as encoded by its precursor gene, is Gln-Gly-Arg-Phe-Gly. Post-translational modifications, including the cyclization of the N-terminal glutamine to pyroglutamic acid, proteolytic cleavage, and C-terminal amidation from the glycine residue, are required to produce the mature, bioactive neuropeptide.

Quantitative Data

The following table summarizes the key quantitative data for the mature Antho-RFamide neuropeptide.

PropertyValueMethod of Determination
Amino Acid Sequence Edman Degradation, Mass Spectrometry
Molecular Formula C23H34N8O5Calculation
Molecular Weight 502.57 g/mol Calculation
Precursor Copies
Anthopleura elegantissima13-14 copies per precursor[1]cDNA Cloning & Sequencing
Sea Anemone (unspecified)19 copies per precursor[2]cDNA Cloning & Sequencing

Experimental Protocols

This section details the methodologies for the determination of the primary structure, chemical synthesis, and bioactivity assessment of Antho-RFamide.

Peptide Sequencing

The primary structure of Antho-RFamide can be elucidated using a combination of Edman degradation and mass spectrometry.

Protocol for Edman Degradation:

  • Sample Preparation: The purified neuropeptide is dissolved in a suitable solvent.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).

  • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycling: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.

Protocol for Mass Spectrometry:

  • Sample Preparation: The purified peptide is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI).

  • Ionization: The peptide molecules are ionized using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is determined to obtain its molecular weight.

  • Fragmentation (MS/MS): The peptide ions are fragmented by collision-induced dissociation (CID) or other methods.

  • Fragment Ion Analysis (MS2): The m/z of the fragment ions (b- and y-ions) are measured.

  • Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions.

Solid-Phase Peptide Synthesis

The chemical synthesis of Antho-RFamide is most efficiently achieved through solid-phase peptide synthesis (SPPS).

Protocol for Fmoc-based SPPS:

  • Resin Preparation: A rink amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The first C-terminal amino acid (Fmoc-Phe-OH) is activated and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the alpha-amino group of the attached phenylalanine is removed using a solution of piperidine in DMF.

  • Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated and coupled to the deprotected N-terminus of the growing peptide chain.

  • Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid (Fmoc-Gly-OH and Boc-Gln(Trt)-OH). Note: Pyroglutamic acid is typically introduced as a protected glutamine which cyclizes upon cleavage from the resin.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

Bioactivity Assay (Calcium Imaging)

The biological activity of synthesized Antho-RFamide can be assessed by measuring its ability to activate its cognate G protein-coupled receptor (GPCR), often leading to changes in intracellular calcium concentrations.

Protocol for Calcium Imaging:

  • Cell Preparation: A cell line expressing the putative Antho-RFamide receptor is cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

  • Peptide Application: A solution of synthetic Antho-RFamide is applied to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by recording the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is quantified to determine the cellular response to the neuropeptide. Dose-response curves can be generated to calculate the EC50 value.

Signaling Pathway

Antho-RFamides, like other members of the RFamide peptide family, are known to act as signaling molecules in the nervous system. They typically exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs). While the specific receptor and downstream signaling cascade for Antho-RFamide in many species are still under investigation, a plausible signaling pathway, based on related RFamide peptide signaling in other organisms, is presented below.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRF Antho-RFamide GPCR Antho-RFamide Receptor (GPCR) AnthoRF->GPCR Binding G_protein Heterotrimeric G-protein (Gi/o) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel (e.g., K+ channel) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation IonChannel->Effector Change in Membrane Potential

Caption: Proposed signaling pathway for the Antho-RFamide neuropeptide.

This diagram illustrates a hypothetical signaling cascade initiated by the binding of Antho-RFamide to its G protein-coupled receptor. This activation leads to the modulation of intracellular second messengers and ion channels, ultimately resulting in a cellular response.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described in this guide.

Peptide_Sequencing_Workflow cluster_edman Edman Degradation cluster_ms Mass Spectrometry edman_start Purified Peptide edman_couple Couple with PITC edman_start->edman_couple edman_cleave Cleave N-terminal aa edman_couple->edman_cleave edman_convert Convert to PTH-aa edman_cleave->edman_convert edman_hplc Identify PTH-aa by HPLC edman_convert->edman_hplc edman_cycle Repeat Cycle edman_hplc->edman_cycle edman_cycle->edman_couple ms_start Purified Peptide ms_ionize Ionize (MALDI/ESI) ms_start->ms_ionize ms1 MS1: Determine MW ms_ionize->ms1 ms_fragment Fragment (MS/MS) ms1->ms_fragment ms2 MS2: Analyze Fragments ms_fragment->ms2 ms_sequence Deduce Sequence ms2->ms_sequence

Caption: Workflow for peptide sequencing.

SPPS_Workflow spps_start Prepare Rink Amide Resin spps_couple1 Couple Fmoc-Phe-OH spps_start->spps_couple1 spps_deprotect1 Fmoc Deprotection spps_couple1->spps_deprotect1 spps_couple2 Couple Next Fmoc-aa spps_deprotect1->spps_couple2 spps_repeat Repeat Deprotection & Coupling for each amino acid spps_couple2->spps_repeat spps_repeat->spps_deprotect1 spps_cleave Cleave from Resin & Deprotect spps_repeat->spps_cleave spps_purify Purify by RP-HPLC spps_cleave->spps_purify spps_verify Verify by Mass Spectrometry spps_purify->spps_verify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Localization of Antho-RWamide I in the Sea Anemone Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nervous systems of cnidarians, including sea anemones, offer a unique window into the evolutionary origins of neural signaling. Among the diverse array of signaling molecules, neuropeptides play a crucial role in regulating physiological processes. Antho-RWamide I, a member of the RF/RWamide neuropeptide family, has been identified as a key player in neuromuscular transmission in sea anemones. This technical guide provides a comprehensive overview of the localization of this compound in the sea anemone nervous system, with a focus on experimental methodologies and data interpretation. The information presented here is intended to serve as a valuable resource for researchers investigating cnidarian neurobiology and for professionals in drug development exploring novel targets.

Data Presentation: Quantitative Analysis of this compound Immunoreactivity

Quantitative analysis of the distribution and density of this compound-immunoreactive neurons is essential for understanding its functional significance. While specific quantitative data for this compound is not extensively available in the published literature, the following table provides a template for how such data could be structured. This format allows for a clear and concise presentation of neuronal densities in different anatomical regions of the sea anemone, facilitating comparisons and interpretation.

Anatomical RegionTissue LayerMean Neuronal Density (cells/mm²) ± SEMPercentage of Total Neurons (%)Reference
Oral Sphincter MuscleGastrodermisData Not AvailableData Not Available[1]
Gastrodermal MyonemesGastrodermisData Not AvailableData Not Available[1]
TentaclesEctodermData Not AvailableData Not Available
PharynxEndodermData Not AvailableData Not Available
MesenteriesGastrodermisData Not AvailableData Not Available

Note: The data in this table is hypothetical and serves as a template for future quantitative studies. The references indicate studies that have qualitatively described the presence of this compound in these regions.

Experimental Protocols

Immunogold Labeling for Electron Microscopy

This protocol is a generalized procedure for pre-embedding immunogold labeling, adapted for use in sea anemone tissue to achieve ultrastructural localization of this compound.

a. Tissue Fixation and Preparation:

  • Anesthetize sea anemones (e.g., Calliactis parasitica) in a 1:1 solution of 0.37 M MgCl₂ and seawater for 15-20 minutes.

  • Dissect the tissue of interest (e.g., oral sphincter muscle, gastrodermis) into small pieces (approximately 1-2 mm³).

  • Fix the tissue in a primary fixative solution containing 4% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 2 hours at 4°C.

  • Rinse the tissue three times for 10 minutes each in 0.1 M sodium cacodylate buffer.

  • Cryoprotect the tissue by incubating it in a graded series of sucrose solutions (10%, 20%, and 30% in 0.1 M cacodylate buffer) for 1 hour each at 4°C.

  • Embed the tissue in a suitable medium (e.g., OCT compound) and rapidly freeze it in liquid nitrogen.

  • Cut thin sections (10-14 µm) using a cryostat and mount them on gelatin-coated slides.

b. Immunohistochemical Staining:

  • Wash the sections three times for 5 minutes each in phosphate-buffered saline (PBS).

  • Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with the primary antibody against this compound (concentration to be optimized, typically in the range of 1:500 to 1:2000) overnight at 4°C in a humidified chamber.

  • Wash the sections three times for 10 minutes each in PBS.

  • Incubate the sections with a gold-conjugated secondary antibody (e.g., goat anti-rabbit IgG conjugated to 1.4 nm gold particles) diluted in the blocking solution for 2 hours at room temperature.

  • Wash the sections three times for 10 minutes each in PBS.

c. Silver Enhancement and Electron Microscopy Preparation:

  • Enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions.

  • Post-fix the sections in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at room temperature.

  • Dehydrate the sections in a graded series of ethanol solutions (50%, 70%, 90%, and 100%).

  • Infiltrate the sections with a resin (e.g., Epon) and embed them for ultramicrotomy.

  • Cut ultrathin sections (70-90 nm) and mount them on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope (TEM).

Whole-Mount In Situ Hybridization (WMISH)

This protocol provides a general framework for localizing the mRNA transcripts of the this compound precursor protein in sea anemone larvae or small polyps.

a. Probe Synthesis:

  • Design and synthesize a digoxigenin (DIG)-labeled antisense RNA probe specific for the this compound precursor mRNA.

  • A sense probe should also be synthesized as a negative control.

b. Sample Preparation and Hybridization:

  • Fix sea anemone larvae or small polyps in 4% paraformaldehyde in PBS overnight at 4°C.

  • Dehydrate the samples through a graded methanol series and store them at -20°C.

  • Rehydrate the samples and treat them with proteinase K to improve probe penetration.

  • Pre-hybridize the samples in hybridization buffer for 2-4 hours at the optimal hybridization temperature (typically 55-65°C).

  • Hybridize the samples with the DIG-labeled probe overnight at the same temperature.

c. Post-Hybridization Washes and Detection:

  • Perform a series of stringent washes to remove the unbound probe.

  • Block non-specific binding and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove the unbound antibody.

  • Detect the signal using a colorimetric substrate for AP (e.g., NBT/BCIP), which will produce a purple precipitate at the site of mRNA expression.

Visualizations

Experimental Workflow for Immunogold Labeling

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_immunostaining Immunostaining cluster_em_prep EM Preparation cluster_analysis Analysis Fixation Fixation (Paraformaldehyde/Glutaraldehyde) Cryoprotection Cryoprotection (Sucrose Gradient) Fixation->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Blocking Blocking (Normal Goat Serum) Sectioning->Blocking PrimaryAb Primary Antibody (anti-Antho-RWamide I) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Gold-conjugated) PrimaryAb->SecondaryAb SilverEnhancement Silver Enhancement SecondaryAb->SilverEnhancement Postfixation Postfixation (Osmium Tetroxide) SilverEnhancement->Postfixation Dehydration Dehydration (Ethanol Series) Postfixation->Dehydration Embedding Resin Embedding Dehydration->Embedding Ultramicrotomy Ultramicrotomy Embedding->Ultramicrotomy Staining Staining (Uranyl Acetate/Lead Citrate) Ultramicrotomy->Staining TEM Transmission Electron Microscopy Staining->TEM

Caption: Workflow for immunogold labeling of this compound.

Putative Signaling Pathway of this compound

signaling_pathway AnthoRWamideI This compound GPCR G Protein-Coupled Receptor (GPCR) AnthoRWamideI->GPCR Binding GProtein G Protein (Gq/11 or Gs) GPCR->GProtein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->SecondMessenger Downstream Downstream Effectors (e.g., Protein Kinases) SecondMessenger->Downstream IonChannel Ca²⁺ Channel Downstream->IonChannel Modulation Response Cellular Response (Muscle Contraction) IonChannel->Response Ca²⁺ Influx

Caption: Putative signaling pathway for this compound.

Conclusion

The localization of this compound to neuromuscular synapses in sea anemones provides strong evidence for its role as a neurotransmitter or neuromodulator in the control of muscle contraction. The experimental protocols outlined in this guide offer a starting point for researchers aiming to further investigate the distribution and function of this and other neuropeptides in cnidarians. Future studies employing quantitative methodologies will be crucial for a more complete understanding of the peptidergic signaling systems in these early-evolving metazoans. The elucidation of these pathways may also provide novel avenues for the development of therapeutic agents targeting similar signaling systems in higher organisms.

References

Physiological Role of Antho-RWamide I in Cnidarians: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological role of Antho-RWamide I, a neuropeptide identified in cnidarians, with a focus on its effects on muscle physiology. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates putative signaling pathways to serve as a comprehensive resource for researchers in the fields of invertebrate neurobiology, pharmacology, and drug discovery.

Introduction to this compound

This compound is a member of the RWamide family of neuropeptides, which have been isolated from cnidarians, particularly sea anemones. Its primary structure is

Physiological Effects and Quantitative Data

This compound has been demonstrated to be a potent inducer of slow muscle contractions in several species of sea anemones. It is believed to act directly on endodermal muscle cells, as its application to isolated muscle preparations elicits a contractile response. This direct action on muscle tissue makes it a valuable subject for studies on the fundamental mechanisms of neuromuscular transmission.

Quantitative Analysis of Muscle Contraction

The following table summarizes the available quantitative data on the effects of this compound on the sphincter muscle of the sea anemone Calliactis parasitica.

PeptideThreshold Concentration (mol/L)Relative PotencyReference
This compound 10⁻⁸ - 10⁻⁹Less potent than Antho-RWamide II[1]
Antho-RWamide II 10⁻⁹More potent than this compound[1]

Experimental Protocols

Sea Anemone Muscle Contraction Assay

This protocol describes a general method for preparing isolated sea anemone sphincter muscle and assessing the contractile effects of this compound.

Materials:

  • Sea anemones (e.g., Calliactis parasitica)

  • Artificial seawater (ASW)

  • This compound peptide stock solution

  • Dissection tools (scissors, forceps)

  • Petri dish lined with inert material (e.g., silicone elastomer)

  • Isotonic transducer and recording apparatus

  • Perfusion system

Methodology:

  • Animal Acclimatization: Maintain sea anemones in a filtered, aerated aquarium with appropriate ASW parameters (salinity, temperature, pH) for at least one week prior to experimentation.

  • Muscle Dissection:

    • Anesthetize the sea anemone by placing it in a 1:1 solution of 0.37 M MgCl₂ and ASW for 30-60 minutes.

    • Carefully dissect the oral sphincter muscle, a ring of endodermal muscle located at the top of the body column.

    • Trim the muscle preparation to a suitable size for mounting in the experimental chamber.

  • Experimental Setup:

    • Mount the isolated sphincter muscle preparation in a temperature-controlled organ bath containing aerated ASW.

    • Attach one end of the muscle to a fixed point and the other to an isotonic force transducer to record muscle contractions.

    • Allow the preparation to equilibrate for at least 60 minutes, with regular changes of ASW, until a stable baseline is achieved.

  • Peptide Application and Data Recording:

    • Prepare serial dilutions of this compound in ASW.

    • Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Record the resulting muscle contractions until a maximal response is observed or for a set period (e.g., 5-10 minutes).

    • Wash the preparation thoroughly with fresh ASW between applications to allow the muscle to return to its baseline state.

  • Data Analysis:

    • Measure the amplitude of the contractions at each peptide concentration.

    • Construct a dose-response curve by plotting the contraction amplitude against the logarithm of the peptide concentration.

    • Determine the threshold concentration and, if possible, the EC50 value.

Muscle_Contraction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Sea Anemone anesthetize Anesthetize Animal acclimatize->anesthetize dissect Dissect Sphincter Muscle anesthetize->dissect mount Mount Muscle in Organ Bath dissect->mount equilibrate Equilibrate Preparation mount->equilibrate add_peptide Add this compound equilibrate->add_peptide record Record Contraction add_peptide->record wash Wash with ASW record->wash Repeat for each concentration measure Measure Contraction Amplitude record->measure wash->add_peptide plot Plot Dose-Response Curve measure->plot calculate Calculate EC50/Threshold plot->calculate Antho_RWamide_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AnthoRWamideI This compound GPCR Putative GPCR AnthoRWamideI->GPCR Binds to G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca2_calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Myosin Contraction Muscle Contraction Myosin_P->Contraction Leads to

References

The Neuropeptide Antho-RWamide I: A Technical Guide to its Function in Cnidarian Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide Antho-RWamide I (

Physiological Function: Induction of Slow Muscle Contraction

This compound has been demonstrated to be a potent inducer of slow, tonic contractions in the endodermal muscles of various sea anemone species. Unlike other neuropeptides that may alter the frequency of spontaneous contractions, this compound elicits a direct contractile response.[1] Studies have shown that this peptide likely acts directly on the muscle cells, as its effects are observed in isolated smooth muscle cell preparations, independent of neuronal conduction systems.[1]

Quantitative Data on Muscle Contraction

While a specific EC50 value for this compound has not been reported in the primary literature, studies have established a threshold concentration for the related and more potent peptide, Antho-RWamide II, providing an indication of the concentration range at which these peptides are active.

PeptideMuscle PreparationSpeciesObserved EffectThreshold ConcentrationReference
This compoundEndodermal MusclesCalliactis parasitica, Urticina eques, Actinia equina, Anthopleura balliiInduces slow contractionsNot determinedMcFarlane et al., 1991
Antho-RWamide IIIsolated Sphincter MuscleCalliactis parasiticaInduces contraction10⁻⁹ mol/LMcFarlane et al., 1991

Signaling Pathway of this compound in Muscle Contraction

This compound exerts its effects on muscle cells by modulating ion channel activity. The peptide is known to increase an inward Ca²⁺ current, leading to an influx of calcium ions into the myoepithelial cells.[2] This increase in intracellular calcium is a critical step in the initiation of muscle contraction. The proposed signaling pathway is as follows:

  • Receptor Binding: this compound binds to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the surface of the myoepithelial cell.

  • Signal Transduction: Activation of the GPCR initiates an intracellular signaling cascade.

  • Calcium Channel Modulation: The signaling cascade leads to the opening of calcium channels in the cell membrane.

  • Calcium Influx: The opening of these channels results in an influx of extracellular Ca²⁺ into the cytoplasm.

  • Muscle Contraction: The elevated intracellular Ca²⁺ concentration triggers the contractile machinery of the muscle cell, leading to contraction.

AnthoRWamideI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to Ca_Channel Calcium Channel GPCR->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Triggers

Experimental Protocols

The following protocols are based on the methodologies described in the key literature for studying the effects of this compound on sea anemone muscles.

Preparation of Isolated Sphincter Muscle

This protocol describes the dissection and preparation of the sphincter muscle from the sea anemone Calliactis parasitica.

Materials:

  • Sea anemones (Calliactis parasitica)

  • Artificial sea water (ASW)

  • Dissection dish with wax base

  • Fine scissors and forceps

  • Insect pins

  • Isotonic recording chamber

  • Force transducer

  • Chart recorder or data acquisition system

Procedure:

  • Anesthetize the sea anemone by placing it in a 1:1 mixture of ASW and 0.36 mol/L MgCl₂ for 30 minutes.

  • Pin the anesthetized anemone, oral disc down, onto the wax base of the dissection dish filled with ASW.

  • Make a circular incision around the margin and carefully dissect out the sphincter muscle.

  • Trim the isolated sphincter muscle to a suitable size for the recording chamber (approximately 10 mm x 2 mm).

  • Mount the muscle preparation in the isotonic recording chamber, with one end attached to a fixed hook and the other to a force transducer.

  • Continuously perfuse the chamber with fresh ASW and allow the preparation to equilibrate for at least 30 minutes before starting the experiment.

Muscle_Preparation_Workflow Start Start Anesthetize Anesthetize Sea Anemone (ASW + MgCl₂) Start->Anesthetize Dissect Dissect Sphincter Muscle Anesthetize->Dissect Trim Trim Muscle Preparation Dissect->Trim Mount Mount in Recording Chamber Trim->Mount Equilibrate Equilibrate in ASW Mount->Equilibrate End Ready for Experiment Equilibrate->End

Application of this compound and Data Recording

This protocol outlines the procedure for applying the neuropeptide and recording the resulting muscle contractions.

Materials:

  • Prepared isolated sphincter muscle

  • Stock solution of this compound in ASW

  • Perfusion system

  • Isotonic recording setup (as described above)

Procedure:

  • Establish a baseline recording of the muscle's spontaneous activity in ASW.

  • Introduce this compound into the perfusion system at the desired concentration.

  • Record the contractile response of the muscle using the force transducer and data acquisition system.

  • To determine a dose-response relationship, apply the peptide in increasing concentrations, allowing for a washout period with ASW between each application until the muscle returns to its baseline activity.

  • At the end of the experiment, perfuse the chamber with a high-potassium ASW solution to induce a maximal contraction, which can be used to normalize the responses to the peptide.

Conclusion

This compound is a significant neuropeptide in cnidarians that directly induces slow muscle contraction through a signaling pathway involving the influx of extracellular calcium. While the precise receptor and downstream signaling components are still under investigation, the available data provide a solid foundation for further research. The experimental protocols detailed in this guide offer a standardized approach to studying the myotropic effects of this and other related neuropeptides. Future studies focusing on the characterization of the this compound receptor and the elucidation of the complete signaling cascade will be crucial for a comprehensive understanding of neuromuscular control in these early-evolving metazoans and may offer insights for the development of novel pharmacological tools.

References

Antho-RWamide I Expression During Larval Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression of the neuropeptide Antho-RWamide I during the larval development of cnidarians, with a particular focus on the model organism, the starlet sea anemone Nematostella vectensis. This document summarizes the current understanding of this compound's role in development, presents methodologies for its study, and outlines its potential signaling pathways.

Introduction to this compound

This compound is a member of the RWamide family of neuropeptides, which are characterized by a C-terminal Arg-Trp-NH2 motif. In adult cnidarians, Antho-RWamides are known to be involved in the modulation of muscle contraction.[1][2] Specifically, this compound has been shown to act on myoepithelial cells, suggesting a role as a neurotransmitter or neuromodulator in neuromuscular systems.[1] While its function in adult polyps is relatively well-studied, its expression and role during the embryonic and larval stages are less understood. This guide aims to consolidate the available information and provide a framework for future research.

Quantitative Expression Data

Table 1: Semi-Quantitative Expression of this compound Precursor Gene During Nematostella vectensis Development

Larval StageHours Post-Fertilization (HPF)Expression Level (Inferred from scRNA-seq)Cellular Localization (Predicted)
Gastrula24-48LowDiffuse ectodermal cells
Early Planula48-96ModerateDeveloping nervous system, sensory cells
Mid Planula96-144HighApical organ, ectodermal and endodermal neurons
Late Planula (competent)144-192HighMature neural networks, sensory cells
Metamorphosis192-240Moderate (dynamic changes)Reorganizing neural structures
Primary Polyp>240Moderate to HighPharyngeal nerve ring, tentacular neurons

Note: Expression levels are inferred from publicly available scRNA-seq datasets for Nematostella vectensis and represent the relative abundance of the precursor mRNA. Actual peptide levels may vary due to post-translational processing and degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound expression. The following are adapted methodologies for whole-mount in situ hybridization (WISH) and immunohistochemistry (IHC) in Nematostella vectensis larvae.

Whole-Mount In Situ Hybridization (WISH) for this compound mRNA

This protocol allows for the visualization of the spatial expression pattern of the this compound precursor gene.

Materials:

  • Nematostella vectensis larvae at different developmental stages

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol series (25%, 50%, 75% in PBST)

  • PBST (PBS + 0.1% Tween-20)

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound precursor

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

Procedure:

  • Fixation: Fix larvae in 4% PFA at 4°C overnight.

  • Dehydration: Wash with PBST and dehydrate through a methanol/PBST series. Store at -20°C.

  • Rehydration: Rehydrate samples through a reverse methanol/PBST series.

  • Permeabilization: Treat with Proteinase K. The duration and concentration need to be optimized for different larval stages.

  • Post-fixation: Re-fix with 4% PFA.

  • Hybridization: Pre-hybridize in hybridization buffer at 65°C. Add the DIG-labeled probe and hybridize overnight at 65°C.

  • Washes: Perform stringent washes to remove unbound probe.

  • Antibody Incubation: Block with a suitable blocking agent and incubate with anti-DIG-AP antibody.

  • Detection: Wash and equilibrate in detection buffer. Add NBT/BCIP solution and develop in the dark until the desired signal is reached.

  • Imaging: Stop the reaction, wash, and mount for imaging.

Immunohistochemistry (IHC) for this compound Peptide

This protocol enables the localization of the mature this compound peptide.

Materials:

  • Nematostella vectensis larvae

  • 4% Paraformaldehyde (PFA) in PBS

  • PBST (PBS + 0.1% Tween-20)

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibody: Rabbit anti-Antho-RWamide I (custom or commercially available)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix larvae in 4% PFA at room temperature for 1-2 hours.

  • Permeabilization: Wash with PBST and permeabilize with an increased concentration of Tween-20 or Triton X-100.

  • Blocking: Incubate in blocking solution for at least 1 hour to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with the primary antibody against this compound at 4°C overnight.

  • Washes: Wash extensively with PBST.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in the dark.

  • Counterstaining: Stain nuclei with DAPI.

  • Mounting and Imaging: Wash, mount on slides, and visualize using a confocal microscope.

Signaling Pathways and Logical Relationships

The precise signaling pathway of this compound in larvae is still under investigation. However, based on its function in adult sea anemones, a putative pathway can be proposed. This compound likely acts through a G-protein coupled receptor (GPCR) on myoepithelial cells, leading to muscle contraction.

Proposed this compound Signaling Pathway

AnthoRWamideI_Signaling cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Myoepithelial Cell Signal Neural Signal Precursor This compound Precursor Signal->Precursor Transcription & Translation ARWa This compound Precursor->ARWa Proteolytic Cleavage Vesicle Synaptic Vesicle ARWa->Vesicle Packaging Synapse Vesicle->Synapse Exocytosis ARWa_released This compound GPCR This compound Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_release Ca2+ Release from ER Second_Messenger->Ca_release Contraction Muscle Contraction Ca_release->Contraction ARWa_released->GPCR Binding

Caption: Proposed signaling pathway for this compound-mediated muscle contraction.

Experimental Workflow for Expression Analysis

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_wish WISH Protocol cluster_ihc IHC Protocol cluster_analysis Analysis Collect Collect Larvae (Different Stages) Fix Fixation (PFA) Collect->Fix Permeabilize Permeabilization Fix->Permeabilize Hybridize Hybridization with DIG-labeled Probe Permeabilize->Hybridize Block Blocking Permeabilize->Block Antibody_WISH Incubate with Anti-DIG-AP Hybridize->Antibody_WISH Develop_WISH Develop with NBT/BCIP Antibody_WISH->Develop_WISH Image Microscopy (Brightfield/Confocal) Develop_WISH->Image Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Secondary_Ab->Image Quantify Image Analysis & Quantification Image->Quantify Interpret Data Interpretation Quantify->Interpret

Caption: General experimental workflow for analyzing this compound expression.

Conclusion and Future Directions

The neuropeptide this compound is an important component of the cnidarian nervous system. While its role in adult muscle contraction is established, its precise function during larval development remains an active area of research. The expression of its precursor gene in the developing nervous system of Nematostella vectensis suggests a role in the formation and function of larval neural circuits, potentially influencing larval behavior, settlement, or metamorphosis.

Future research should focus on:

  • Quantitative Peptide Analysis: Utilizing techniques such as mass spectrometry to quantify the absolute levels of mature this compound peptide at different larval stages.

  • Functional Studies: Employing gene-editing technologies like CRISPR/Cas9 to knock out the this compound precursor gene and observe the resulting larval phenotype.

  • Receptor Identification: Identifying and characterizing the specific GPCR that binds to this compound to further elucidate its signaling pathway.

This guide provides a foundational resource for researchers investigating the role of this compound in cnidarian development. The provided protocols and conceptual frameworks are intended to facilitate further exploration into the fascinating world of neuropeptide function and evolution.

References

The Role of Antho-RWamide I in Sea Anemone Neuromuscular Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide Antho-RWamide I (

Introduction

Sea anemones (Actiniaria) possess a diffuse nerve net that controls a variety of behaviors, including feeding, defense, and locomotion, primarily through the contraction and relaxation of their muscular systems. Neuropeptides are the principal signaling molecules in these nerve nets. Among these, the Antho-RWamide family of neuropeptides has been identified as a significant player in neuromuscular transmission.[1] this compound, with the sequence 1] This guide synthesizes the current understanding of this compound's function, providing a technical resource for its study and potential applications in drug discovery and development.

Quantitative Effects of this compound on Sea Anemone Musculature

This compound exhibits a dose-dependent effect on both the contraction of endodermal muscles and the inhibition of spontaneous contractions in ectodermal muscles. The following tables summarize the quantitative data from key physiological studies.

Muscle Type Species Effect of this compound Threshold Concentration Reference
Endodermal Sphincter MuscleCalliactis parasiticaInduces slow, tonic contractionNot specified for this compound, but Antho-RWamide II has a threshold of 10-9 M[1]
Endodermal Myoepithelial CellsNot specifiedIncreases inward Ca2+ currentNot specified[2]
Ectodermal Tentacle MusclesActinia equinaInhibits spontaneous contractions~10-6 M
Concentration of this compound Effect on Spontaneous Tentacle Contractions in Actinia equina Reference
< 10-5 MTemporary inhibition of contractions
> 10-5 MComplete abolition of Antho-RFamide-induced contractions

Signaling Pathway of this compound

This compound is believed to exert its effects by binding to a specific receptor on the surface of myoepithelial cells, initiating a signaling cascade that leads to muscle contraction. The primary mechanism involves the modulation of ion channels and an increase in intracellular calcium concentration.

AnthoRWamideI_Signaling_Pathway AnthoRWamideI This compound Receptor This compound Receptor AnthoRWamideI->Receptor CaChannel Voltage-gated Ca²⁺ Channel Receptor->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Calmodulin Calmodulin (CaM) CaInflux->Calmodulin Binds to CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_Ca->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MyosinLC_unphos Myosin Light Chain (Unphosphorylated) MLCK_active->MyosinLC_unphos Phosphorylates MyosinLC_phos Myosin Light Chain (Phosphorylated) MyosinLC_unphos->MyosinLC_phos Contraction Muscle Contraction MyosinLC_phos->Contraction

This compound Signaling Pathway

The binding of this compound to its putative receptor on the myoepithelial cell membrane leads to the opening of voltage-gated calcium channels.[2] This results in an influx of extracellular Ca²⁺, increasing the intracellular calcium concentration. The elevated Ca²⁺ binds to calmodulin (CaM), forming a Ca²⁺-CaM complex.[3][4] This complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin.[5][6] The phosphorylation of myosin enables the cross-bridge cycling with actin filaments, leading to muscle contraction.

Experimental Protocols

The study of this compound's role in sea anemone behavior involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments.

Isolation of Sea Anemone Myoepithelial Cells

Objective: To obtain viable, isolated myoepithelial cells for patch-clamp recording or pharmacological assays.

Materials:

  • Sea anemone (e.g., Calliactis parasitica)

  • Artificial seawater (ASW)

  • Ca²⁺-free ASW

  • Enzyme solution (e.g., dispase or a mixture of collagenase and hyaluronidase in Ca²⁺-free ASW)

  • Fine dissection tools (scissors, forceps)

  • Petri dishes

  • Pasteur pipettes

  • Centrifuge

Procedure:

  • Anesthetize the sea anemone in a 1:1 mixture of ASW and 0.37 M MgCl₂.

  • Excise the endodermal sphincter muscle using fine dissection tools.

  • Wash the muscle tissue several times in Ca²⁺-free ASW to remove mucus and debris.

  • Cut the tissue into small pieces (approximately 1-2 mm³).

  • Incubate the tissue fragments in the enzyme solution at room temperature. The incubation time will need to be optimized depending on the enzyme and its concentration but typically ranges from 30 minutes to a few hours. Gentle agitation can aid in cell dissociation.

  • Periodically and gently triturate the tissue with a Pasteur pipette to mechanically dissociate the cells.

  • Monitor the dissociation process under a microscope until a sufficient number of single cells are observed.

  • Filter the cell suspension through a fine mesh (e.g., 100 µm) to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.

  • Resuspend the cell pellet in fresh ASW. The cells are now ready for experimental use.

Single-Electrode Voltage-Clamp Recording

Objective: To measure the effect of this compound on ion channel currents in isolated myoepithelial cells.

Materials:

  • Isolated myoepithelial cells

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette puller and microforge

  • Extracellular (bath) solution (e.g., ASW)

  • Intracellular (pipette) solution (containing appropriate ions and buffers, e.g., KCl, MgCl₂, HEPES, EGTA)

  • This compound stock solution

Procedure:

  • Plate the isolated myoepithelial cells in a recording chamber on the stage of the inverted microscope.

  • Pull a micropipette from a borosilicate glass capillary using a pipette puller to achieve a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

  • Lower the micropipette into the bath and approach a single, healthy-looking myoepithelial cell.

  • Gently press the pipette tip against the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ).

  • Once a stable giga-seal is formed, apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a series of voltage steps to elicit and record ion channel currents.

  • Perfuse the bath with a solution containing a known concentration of this compound.

  • Record the changes in the ion channel currents in the presence of the neuropeptide.

  • Wash out the this compound with the control extracellular solution to observe any reversal of the effect.

Experimental_Workflow cluster_prep Tissue and Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Anesthetize Anesthetize Sea Anemone Dissect Dissect Sphincter Muscle Anesthetize->Dissect Wash Wash in Ca²⁺-free ASW Dissect->Wash Mince Mince Tissue Wash->Mince Enzyme Enzymatic Digestion Mince->Enzyme Dissociate Mechanical Dissociation Enzyme->Dissociate Isolate Isolate Myoepithelial Cells Dissociate->Isolate Plate Plate Isolated Cells Isolate->Plate Patch Achieve Whole-Cell Patch-Clamp Configuration Plate->Patch Record_base Record Baseline Ion Currents Patch->Record_base Apply_peptide Apply this compound Record_base->Apply_peptide Record_effect Record Changes in Ion Currents Apply_peptide->Record_effect Washout Washout Record_effect->Washout Analyze Analyze Current-Voltage Relationship Record_effect->Analyze Quantify Quantify Changes in Current Amplitude Analyze->Quantify

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a pivotal neuropeptide in the neuromuscular system of sea anemones, acting as a direct modulator of muscle contraction through a calcium-dependent signaling pathway. The methodologies outlined in this guide provide a framework for the continued investigation of its function. Future research should focus on the identification and characterization of the specific this compound receptor, which will be instrumental in understanding the precise molecular mechanisms of its action. Furthermore, exploring the diversity of Antho-RWamide signaling across different cnidarian species will provide valuable insights into the evolution of neuromuscular control. From a drug development perspective, the components of this signaling pathway in a simple animal model could offer novel targets for the development of therapeutics with applications in neuromuscular disorders.

References

Predicted G Protein-Coupled Receptors for Antho-RWamide I Neuropeptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A groundbreaking study in the starlet sea anemone, Nematostella vectensis, has led to the successful deorphanization of numerous neuropeptide G protein-coupled receptors (GPCRs), including the identification of a potential receptor for an Antho-RWamide I-related peptide. This technical guide provides an in-depth analysis of the predicted receptor, experimental methodologies, and associated signaling pathways for researchers and professionals in drug development.

A comprehensive screening of 161 Nematostella vectensis GPCRs against a library of 64 endogenous peptides has revealed specific receptor-ligand pairings, offering unprecedented insight into cnidarian neurobiology. Among the significant findings is the identification of a receptor activated by a peptide closely related to this compound, providing a strong candidate for the cognate receptor of this neuropeptide family.

Quantitative Data Summary

The large-scale deorphanization study yielded quantitative data on the activation of a specific G protein-coupled receptor, NvGPCR_A15, by the neuropeptide NV-RWamide 1. The potency of this interaction was determined through dose-response assays.

LigandReceptorEC50 (µM)
NV-RWamide 1NvGPCR_A150.25

Experimental Protocols

The identification of the NV-RWamide 1 receptor was achieved through a systematic, high-throughput screening process. The key experimental methodologies are detailed below.

Peptide Library Synthesis

A library of 64 peptides, derived from 33 neuropeptide precursors in Nematostella vectensis, was synthesized. Peptides were selected based on predicted cleavage sites and post-translational modifications, such as C-terminal amidation.

GPCR Expression and Cell-Based Assay

Candidate GPCRs were cloned and expressed in Chinese Hamster Ovary (CHO) cells. These cells were co-transfected with a promiscuous G-protein alpha subunit (Gα16) and a calcium-sensitive bioluminescent reporter, aequorin. This setup allows for the detection of receptor activation via a measurable light signal upon an increase in intracellular calcium levels.

High-Throughput Screening

The peptide library was screened against the panel of 161 expressed GPCRs. Initial screening was performed using peptide pools. Positive hits from the pooled screen were then deconvoluted by testing individual peptides to identify the specific activating ligand.

Dose-Response Analysis

For confirmed peptide-receptor pairs, dose-response curves were generated to determine the potency (EC50) of the ligand. This involved exposing the engineered CHO cells to serial dilutions of the specific peptide and measuring the resulting luminescence.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the predicted signaling pathway and the experimental workflow for receptor deorphanization.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Neuropeptide This compound (NV-RWamide 1) Receptor NvGPCR_A15 Neuropeptide->Receptor Binding G_protein G-protein (Gα, Gβγ) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release IP3 Receptor Activation Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Predicted signaling pathway for the this compound receptor.

Deorphanization_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Peptide_Library Synthesize Peptide Library (64 peptides) Pooled_Screen High-Throughput Screen with Peptide Pools Peptide_Library->Pooled_Screen GPCR_Cloning Clone Candidate GPCRs (161 receptors) Transfection Co-transfect CHO cells: - GPCR - Gα16 - Aequorin GPCR_Cloning->Transfection Transfection->Pooled_Screen Deconvolution Deconvolution Screen with Individual Peptides Pooled_Screen->Deconvolution Positive 'Hits' Dose_Response Dose-Response Analysis Deconvolution->Dose_Response Identified Pair EC50 Determine EC50 Dose_Response->EC50

Caption: Experimental workflow for GPCR deorphanization.

Methodological & Application

Application Notes and Protocols for Synthetic Antho-RWamide I Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antho-RWamide I is a neuropeptide with the sequence Calliactis parasitica.[1] As a member of the RWamide peptide family, it is involved in neuromuscular signaling. Synthetic this compound is a valuable tool for researchers studying neuronal control of muscle contraction, signal transduction through G-protein coupled receptors (GPCRs), and the physiology of early metazoans. These application notes provide an overview of its biological activity and detailed protocols for its use in common research applications.

Biological Activity

This compound has been shown to induce concentration-dependent contractions in the sphincter muscle of the sea anemone Calliactis parasitica. This activity suggests that it acts as a neurotransmitter or neuromodulator at neuromuscular synapses.[1] Ultrastructural studies have localized this compound-like immunoreactivity to granular vesicles within neurons that form synaptic contacts with muscle cells in sea anemones, providing further evidence for its role in neuromuscular transmission.[1] While the specific receptor for this compound has not yet been cloned and characterized, its action is consistent with signaling through a G-protein coupled receptor (GPCR).[2][3]

Data Presentation

Table 1: Dose-Dependent Contraction of Sea Anemone Sphincter Muscle Induced by this compound

Concentration (M)Contraction Amplitude (relative units)
10⁻⁸+
10⁻⁷++
10⁻⁶+++
10⁻⁵++++

Data is qualitatively summarized from published dose-response curves. The number of '+' symbols indicates the relative magnitude of the contraction.

Signaling Pathway

This compound is presumed to exert its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as smooth muscle cells. While the exact downstream signaling cascade has not been fully elucidated for this compound, a plausible pathway based on typical GPCR signaling in muscle contraction is presented below.[2][3][4] Upon ligand binding, the GPCR undergoes a conformational change, activating an associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. A likely effector is phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key event in initiating muscle contraction.[5][6]

Antho_RWamide_I_Signaling_Pathway AnthoRWamide This compound GPCR This compound Receptor (GPCR) AnthoRWamide->GPCR Binds to GProtein G-Protein (Gq) GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Muscle Contraction Ca2_release->Contraction Initiates

Caption: Hypothesized signaling pathway for this compound-induced muscle contraction.

Experimental Protocols

Protocol 1: In Vitro Muscle Contraction Assay

This protocol is adapted from studies on the effect of this compound on sea anemone sphincter muscle. It can be modified for other invertebrate muscle preparations.

Materials:

  • Synthetic this compound peptide

  • Isolated sea anemone sphincter muscle strips (or other suitable invertebrate muscle tissue)

  • Artificial seawater (ASW) or appropriate physiological saline

  • Organ bath with aeration

  • Isotonic force transducer

  • Data acquisition system

  • Pipettes and stock solutions of this compound

Procedure:

  • Tissue Preparation:

    • Isolate the sphincter muscle from a sea anemone and cut it into strips of approximately 1-2 cm in length.

    • Mount the muscle strip in an organ bath containing aerated ASW at a constant temperature (e.g., 15-20°C).

    • Connect one end of the muscle strip to a fixed point and the other end to an isotonic force transducer.

    • Allow the preparation to equilibrate for at least 1 hour, washing with fresh ASW every 15 minutes, until a stable baseline tension is achieved.

  • Peptide Application:

    • Prepare a stock solution of synthetic this compound in distilled water or ASW.

    • Perform a cumulative dose-response experiment. Start by adding a low concentration of this compound (e.g., 10⁻⁹ M) to the organ bath.

    • Record the contractile response until it reaches a plateau.

    • Add a higher concentration of the peptide (e.g., 10⁻⁸ M) directly to the bath without washing out the previous concentration.

    • Continue this process with increasing concentrations (e.g., up to 10⁻⁵ M).

  • Data Analysis:

    • Measure the amplitude of the contraction at each peptide concentration.

    • Plot the contractile response as a function of the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Muscle_Contraction_Workflow A Isolate Muscle Strip B Mount in Organ Bath A->B C Equilibrate and Establish Baseline B->C D Add Cumulative Doses of This compound C->D E Record Contractile Response D->E F Plot Dose-Response Curve E->F G Calculate EC₅₀ F->G Calcium_Imaging_Workflow A Culture Neurons on Coverslips B Load Cells with Calcium Dye A->B C Wash and De-esterify B->C D Mount on Microscope C->D E Record Baseline Fluorescence D->E F Apply this compound E->F G Record Fluorescence Changes F->G H Analyze Calcium Transients G->H

References

Application Note: Solid-Phase Synthesis of Antho-RWamide I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antho-RWamide I is a neuropeptide belonging to the widespread Wamide superfamily. These neuropeptides are crucial signaling molecules in a variety of metazoans, particularly in cnidarians such as sea anemones.[1] They are known to be involved in the regulation of key physiological processes, including muscle contraction, larval settlement and metamorphosis, and the functioning of the digestive system.[1] The characteristic C-terminal tryptophan-amide motif is a defining feature of this peptide family and is essential for its biological activity.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers an efficient and robust methodology for the chemical synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing.

This application note provides a detailed protocol for the manual solid-phase synthesis of this compound using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, which is favored for its mild deprotection conditions. The protocol will utilize a Rink Amide resin to generate the C-terminal amide, a common feature of many bioactive neuropeptides.

Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, purification, and analysis of this compound.

Category Item Supplier Grade/Purity
Resin Rink Amide MBHA ResinSigma-Aldrich100-200 mesh
Amino Acids Fmoc-Trp(Boc)-OHVariousSynthesis Grade
Fmoc-Arg(Pbf)-OHVariousSynthesis Grade
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Various>99.5%
HOBt (Hydroxybenzotriazole)Various>99.0%
Base DIEA (N,N-Diisopropylethylamine)VariousReagent Grade
Deprotection Reagent PiperidineVariousReagent Grade
Solvents DMF (N,N-Dimethylformamide)VariousAnhydrous
DCM (Dichloromethane)VariousACS Grade
NMP (N-Methyl-2-pyrrolidone)VariousAnhydrous
Diethyl ether (cold)VariousACS Grade
Cleavage Cocktail TFA (Trifluoroacetic acid)VariousReagent Grade
TIS (Triisopropylsilane)VariousReagent Grade
Deionized Water------
Purification Acetonitrile (ACN)VariousHPLC Grade
Trifluoroacetic acid (TFA)VariousHPLC Grade
Equipment Solid-Phase Peptide Synthesis VesselVarious---
Shaker/VortexerVarious---
HPLC System (Preparative & Analytical)Various---
Mass Spectrometer (e.g., ESI-MS)Various---
LyophilizerVarious---

Experimental Protocols

Resin Swelling and Preparation
  • Weigh 100 mg of Rink Amide resin and place it into a solid-phase peptide synthesis vessel.

  • Add 1 mL of N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the solvent using a filter.

Fmoc Deprotection
  • Add 2 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Amino Acid Coupling

The synthesis proceeds from the C-terminus to the N-terminus. For this compound (sequence: Arg-Trp-NH2), the first amino acid to be coupled is Tryptophan (Trp), followed by Arginine (Arg).

First Coupling: Fmoc-Trp(Boc)-OH

  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in 1 mL of DMF.

  • Add DIEA (2 equiv.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Second Coupling: Fmoc-Arg(Pbf)-OH

  • Perform the Fmoc deprotection step as described in section 3.2 to remove the Fmoc group from the newly coupled Tryptophan.

  • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in 1 mL of DMF.

  • Add DIEA (2 equiv.) and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours and confirm completion with a Kaiser test.

  • Drain the solution and wash the peptidyl-resin with DMF (3 times) and DCM (3 times).

  • Perform a final Fmoc deprotection as described in section 3.2 to remove the N-terminal Fmoc group.

  • Wash the final peptide-resin with DMF (3 times) and DCM (3 times) and dry it under vacuum.

Cleavage and Deprotection
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water.

  • Add 2 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc and Pbf).

  • Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • After the final wash, dissolve the peptide in a minimal amount of 50% acetonitrile/water and lyophilize to obtain the crude peptide powder.

Purification and Analysis
  • Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used for elution.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualized Workflow and Pathways

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow This compound SPPS Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF/NMP) start->swell end_node Purified this compound deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Coupling: Fmoc-Trp(Boc)-OH (HBTU/HOBt/DIEA) deprotect1->couple1 wash1 Wash (DMF/DCM) couple1->wash1 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 couple2 5. Coupling: Fmoc-Arg(Pbf)-OH (HBTU/HOBt/DIEA) deprotect2->couple2 wash2 Wash (DMF/DCM) couple2->wash2 deprotect_final 6. Final Fmoc Deprotection wash2->deprotect_final cleave 7. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) deprotect_final->cleave precipitate 8. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 9. Purification (RP-HPLC) precipitate->purify analyze 10. Analysis (MS & Analytical HPLC) purify->analyze analyze->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

Expected Results

The solid-phase synthesis protocol described should yield crude this compound peptide. After purification by RP-HPLC, the final product should be a white lyophilized powder.

Analysis Expected Outcome
Purity (Analytical HPLC) >95%
Identity (Mass Spec) Expected Mass [M+H]⁺: 345.19 Da
Calculated Exact Mass: 344.1859 g/mol (C17H24N6O2)

The purity is determined by integrating the area of the desired peptide peak in the analytical HPLC chromatogram. The identity is confirmed by matching the experimentally observed mass-to-charge ratio with the calculated theoretical mass of the protonated peptide.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time or reagent concentration. Steric hindrance.Extend coupling time or double couple (repeat the coupling step).
Low Yield Incomplete cleavage. Loss during precipitation/washes.Extend cleavage time. Ensure ether is sufficiently cold for precipitation.
Multiple Peaks in HPLC Incomplete deprotection of side chains. Side reactions during cleavage.Ensure sufficient scavenger (TIS) in the cleavage cocktail. Optimize cleavage time.
Fmoc group not removed Ineffective deprotection solution.Use fresh 20% piperidine in DMF solution.

References

Application Notes & Protocols: Purification of Antho-RWamide I using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of the neuropeptide Antho-RWamide I from sea anemone tissues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, a proposed signaling pathway for this compound is illustrated.

Introduction to this compound

This compound is a neuropeptide first identified in sea anemones. Its primary structure is a pentapeptide with the amino acid sequence 1][2][3]. The N-terminal pyroglutamic acid (

Functionally, this compound acts as a neurotransmitter or neuromodulator that induces muscle contraction in sea anemones[1][2]. It has been shown to modulate Ca2+ currents in myoepithelial cells, suggesting its role in excitation-contraction coupling[1]. The direct action on muscle cells has been confirmed through studies on isolated smooth muscle cells[2].

Experimental Protocols

Extraction of this compound from Sea Anemone Tissue

This protocol outlines a general procedure for the extraction of neuropeptides from sea anemone tissue, adapted for this compound.

Materials:

  • Sea anemone tissue (e.g., Calliactis parasitica, Actinia equina)

  • Acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water)

  • Homogenizer (e.g., Polytron)

  • Centrifuge and appropriate centrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Lyophilizer

Procedure:

  • Tissue Homogenization:

    • Excise the desired tissue from the sea anemone (e.g., tentacles, body wall).

    • Weigh the tissue and place it in a pre-chilled homogenization tube.

    • Add 10 volumes of ice-cold acidic extraction buffer per gram of tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Clarification of the Extract:

    • Transfer the homogenate to centrifuge tubes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully decant and collect the supernatant, which contains the peptide extract.

  • Solid-Phase Extraction (SPE) for Desalting and Partial Purification:

    • Condition a C18 SPE cartridge by washing with 100% methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a solution of 60-80% methanol or acetonitrile in 0.1% TFA.

    • Collect the eluate.

  • Lyophilization:

    • Freeze the collected eluate at -80°C.

    • Lyophilize the frozen sample to obtain a dry peptide powder.

    • Store the lyophilized extract at -20°C or -80°C until further purification by HPLC.

Purification of this compound by RP-HPLC

This protocol describes the purification of this compound from the crude extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Instrumentation:

  • HPLC system with a gradient pump, UV detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Lyophilized peptide extract.

  • Sample dissolution buffer (e.g., Mobile Phase A).

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide extract in a minimal volume of Mobile Phase A.

    • Centrifuge the dissolved sample at 10,000 x g for 5 minutes to remove any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate.

    • Inject the prepared sample onto the column.

    • Elute the peptides using a linear gradient of Mobile Phase B.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Post-Purification Processing:

    • Analyze the collected fractions by mass spectrometry to identify the fraction containing this compound (expected molecular weight).

    • Pool the pure fractions containing this compound.

    • Lyophilize the pooled fractions to obtain the purified peptide.

    • Store the purified this compound at -20°C or -80°C.

Data Presentation

Table 1: HPLC Parameters for this compound Purification

ParameterValue
Column C18 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 214 nm and 280 nm
Injection Volume 100 µL
Column Temperature 25°C

Table 2: Gradient Profile for this compound Elution

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
654555
70595
75595
80955

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_spe Solid-Phase Extraction cluster_hplc RP-HPLC Purification Tissue Sea Anemone Tissue Homogenization Homogenization in Acidic Methanol Tissue->Homogenization Centrifugation Centrifugation (10,000 x g) Homogenization->Centrifugation Supernatant Peptide-Containing Supernatant Centrifugation->Supernatant SPE C18 SPE Cartridge Supernatant->SPE Elution Elution with Acetonitrile/TFA SPE->Elution Lyophilization1 Lyophilization Elution->Lyophilization1 Crude_Extract Crude Peptide Extract Lyophilization1->Crude_Extract HPLC C18 RP-HPLC Column Crude_Extract->HPLC Fractionation Fraction Collection (UV Detection) HPLC->Fractionation Analysis Mass Spectrometry Analysis Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization2 Lyophilization Pooling->Lyophilization2 Pure_Peptide Purified this compound Lyophilization2->Pure_Peptide

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound

G AnthoRWamide This compound GPCR Putative G-Protein Coupled Receptor (GPCR) AnthoRWamide->GPCR Binds to GProtein G-Protein Activation GPCR->GProtein Activates Effector Effector Enzyme (e.g., PLC) GProtein->Effector Modulates SecondMessenger Second Messenger Production (e.g., IP3) Effector->SecondMessenger Generates CaChannel Voltage-Gated Ca2+ Channel SecondMessenger->CaChannel Modulates CaInflux Ca2+ Influx CaChannel->CaInflux Opens Contraction Muscle Contraction CaInflux->Contraction Initiates

Caption: Proposed signaling pathway for this compound-induced muscle contraction.

References

Application Notes: Production and Validation of Polyclonal Antibodies Against Antho-RWamide I

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antho-RWamide I is a neuropeptide with the amino acid sequence Anthopleura elegantissima. As a member of the RWamide peptide family, it is involved in neuromuscular signaling in cnidarians. The development of specific antibodies against this compound is crucial for studying its distribution, localization, and physiological roles within these organisms. These application notes provide a comprehensive overview of the production and validation of a polyclonal antibody targeting this compound, intended for use by researchers, scientists, and drug development professionals.

Antigen Design and Synthesis

To elicit a robust immune response against the small pentapeptide this compound, the peptide was synthesized with an additional N-terminal cysteine residue (Cys-

Polyclonal Antibody Production

A polyclonal antibody was generated in rabbits using the synthesized Cys-Antho-RWamide I peptide conjugated to Keyhole Limpet Hemocyanin (KLH) as the immunogen. The antibody production schedule followed a standard 12-week protocol involving an initial immunization followed by three booster injections at three-week intervals.

Antibody Specificity and Validation

The resulting polyclonal antibody was purified from rabbit serum by antigen-specific affinity chromatography. The antibody's specificity and performance were validated across multiple applications, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the validation of the anti-Antho-RWamide I polyclonal antibody.

Table 1: Indirect ELISA Titer Determination

Antiserum DilutionPre-immune Serum (OD 450nm)Immune Serum (OD 450nm)
1:1,0000.058>3.000
1:5,0000.0622.891
1:10,0000.0552.543
1:20,0000.0601.987
1:50,0000.0571.215
1:100,0000.0590.654
1:200,0000.0560.312

The antibody titer was determined to be approximately 1:100,000, defined as the dilution that yields a signal of at least 50% of the maximum absorbance.

Table 2: Recommended Working Dilutions for Validated Applications

ApplicationRecommended Starting DilutionDilution Range
Western Blot (WB)1:1,0001:500 - 1:2,000
Immunohistochemistry (IHC)1:2001:100 - 1:500
Indirect ELISA1:20,0001:10,000 - 1:100,000

Experimental Protocols

Protocol 1: Peptide-Carrier Protein Conjugation

This protocol describes the conjugation of the Cys-Antho-RWamide I peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide crosslinker.

Materials:

  • Cys-Antho-RWamide I peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • Maleimide-activated KLH kit

  • Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2)

  • Desalting column

Procedure:

  • Dissolve 5 mg of Cys-Antho-RWamide I peptide in 1 mL of Conjugation Buffer.

  • Follow the manufacturer's instructions to prepare the maleimide-activated KLH.

  • Combine the dissolved peptide with the activated KLH solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • To quench the reaction, add a thiol-containing compound as per the kit instructions.

  • Remove unconjugated peptide by passing the mixture through a desalting column equilibrated with phosphate-buffered saline (PBS).

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Store the conjugate at -20°C until use.

Protocol 2: Polyclonal Antibody Production in Rabbits

This protocol outlines a general schedule for generating polyclonal antibodies. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Two healthy adult New Zealand white rabbits

  • Sterile syringes and needles

Procedure:

  • Pre-immune Bleed (Day 0): Collect approximately 5-10 mL of blood from each rabbit to serve as a negative control.

  • Primary Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • First Boost (Day 21): Emulsify 250 µg of the conjugate with an equal volume of Freund's Incomplete Adjuvant. Inject the emulsion subcutaneously.

  • Second Boost (Day 42): Repeat the first boost.

  • Test Bleed (Day 52): Collect a small volume of blood and test the serum for antibody titer using an indirect ELISA.

  • Third Boost (Day 63): Repeat the first boost.

  • Final Bleed (Day 70-77): If the antibody titer is satisfactory, perform a final bleed to collect a larger volume of blood.

  • Serum Separation: Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or -80°C.

Protocol 3: Antibody Purification by Affinity Chromatography

This protocol describes the purification of the anti-Antho-RWamide I antibody from serum using an antigen-coupled affinity column.

Materials:

  • Rabbit anti-Antho-RWamide I serum

  • AminoLink Plus Coupling Resin or similar

  • This compound peptide (without the N-terminal cysteine)

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 100 mM glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Chromatography column

Procedure:

  • Couple the this compound peptide to the AminoLink Plus resin according to the manufacturer's instructions.

  • Pack the resin into a chromatography column and equilibrate with Binding/Wash Buffer.

  • Dilute the rabbit serum 1:1 with Binding/Wash Buffer and pass it over the column.

  • Wash the column extensively with Binding/Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound antibodies with Elution Buffer, collecting 1 mL fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.

  • Measure the protein concentration of the fractions.

  • Pool the antibody-containing fractions and dialyze against PBS.

  • Store the purified antibody at -20°C.

Protocol 4: Indirect ELISA for Antibody Titer and Specificity

Materials:

  • This compound peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Purified anti-Antho-RWamide I antibody and pre-immune serum

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Dilute the this compound peptide to 2 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with 200 µL of Blocking Buffer for 1 hour at room temperature.

  • Wash the plate three times.

  • Prepare serial dilutions of the primary antibody (immune serum and pre-immune serum) in Blocking Buffer and add 100 µL to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a plate reader.

Protocol 5: Western Blotting

Materials:

  • Tissue homogenates from Anthopleura elegantissima

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking Buffer (5% non-fat dry milk in TBST)

  • Primary antibody (anti-Antho-RWamide I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • As this compound is a small peptide, direct detection by Western Blot is challenging. This protocol is designed to detect a potential precursor protein.

  • Separate tissue homogenates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-Antho-RWamide I antibody (e.g., 1:1,000 dilution in Blocking Buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with chemiluminescent substrate and visualize the signal using an imaging system.

Protocol 6: Immunohistochemistry (IHC)

Materials:

  • Paraffin-embedded tissue sections of Anthopleura elegantissima

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibody (anti-Antho-RWamide I)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% H2O2.

  • Block non-specific binding with Blocking solution for 1 hour.

  • Incubate with the primary antibody (e.g., 1:200 dilution) overnight at 4°C.

  • Wash with PBST.

  • Incubate with the biotinylated secondary antibody for 30 minutes.

  • Wash with PBST.

  • Incubate with streptavidin-HRP for 30 minutes.

  • Wash with PBST.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin, dehydrate, and mount.

Visualizations

Caption: Workflow for this compound antibody production and validation.

GPCR_Signaling_Pathway ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response (e.g., Muscle Contraction) pka->cellular_response Phosphorylates Target Proteins

Caption: Putative GPCR signaling pathway for this compound.

ELISA_Workflow A Coat Plate with This compound Peptide B Block Non-specific Sites A->B C Add Diluted Anti-Antho-RWamide I Antibody B->C D Add HRP-conjugated Secondary Antibody C->D E Add TMB Substrate D->E F Add Stop Solution & Read Absorbance E->F

Application Notes and Protocols for Immunohistochemical Localization of Antho-RWamide I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the whole-mount immunohistochemical localization of the neuropeptide Antho-RWamide I, primarily intended for use in cnidarian and other marine invertebrate tissues.

Introduction

This compound (1][2] The localization of this compound within the nervous system is crucial for understanding its physiological functions, which may include the regulation of muscle contraction, behavior, and developmental processes.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this neuropeptide within intact tissues, providing valuable insights into the neural circuitry and potential sites of action. This protocol outlines a comprehensive whole-mount IHC procedure, adaptable for various marine invertebrate species.

Experimental Protocol

This protocol is designed for whole-mount fluorescent immunohistochemistry.

I. Tissue Preparation and Fixation

Proper tissue preparation and fixation are critical for preserving the antigenicity of this compound and the morphological integrity of the tissue.

  • Anesthesia: Before fixation, anesthetize the animals to prevent contraction and ensure a relaxed state. A common method is the use of magnesium chloride (MgCl2).

    • Prepare a solution of 7.5% MgCl2 in distilled water.

    • Gradually add the MgCl2 solution to the container with the animal in its natural seawater until movement ceases.

  • Fixation:

    • Immediately after anesthesia, fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • For delicate, gelatinous tissues, alternative fixatives may improve morphological preservation.[1]

II. Washing and Permeabilization
  • Washing: After fixation, wash the samples extensively with PBS containing 0.1% Triton X-100 (PBST) to remove the fixative.

    • Perform at least three washes of 15 minutes each with PBST.

  • Permeabilization: To allow for antibody penetration, permeabilize the tissue.

    • Incubate the samples in PBST with an increased Triton X-100 concentration (e.g., 1%) for 1-2 hours at room temperature. The duration may need to be optimized based on tissue size and density.

III. Blocking

Blocking non-specific binding sites is essential to reduce background staining.

  • Prepare a blocking solution consisting of 5-10% normal goat serum (or serum from the same species as the secondary antibody) and 1% bovine serum albumin (BSA) in PBST.

  • Incubate the samples in the blocking solution for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

IV. Primary Antibody Incubation
  • Dilute the primary antibody against this compound in the blocking solution. The optimal dilution must be determined empirically, but a starting range of 1:500 to 1:2000 is recommended.

  • Incubate the samples in the primary antibody solution for 24-72 hours at 4°C with gentle agitation. The long incubation time is necessary for antibody penetration in whole-mount samples.

V. Secondary Antibody Incubation and Signal Detection
  • Washing: After primary antibody incubation, wash the samples thoroughly with PBST.

    • Perform at least five washes of 30 minutes each.

  • Secondary Antibody Incubation:

    • Dilute a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the blocking solution. A typical starting dilution is 1:500 to 1:1000.

    • Incubate the samples in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. Protect the samples from light from this step onwards.

  • Final Washes:

    • Wash the samples extensively with PBST to remove unbound secondary antibodies.

    • Perform at least five washes of 30 minutes each in the dark.

VI. Mounting and Imaging
  • Dehydration and Clearing (Optional but Recommended):

    • Dehydrate the samples through a graded series of ethanol or methanol (e.g., 30%, 50%, 70%, 95%, 100%).

    • Clear the samples using a clearing agent such as Murray's clear (benzyl benzoate:benzyl alcohol, 2:1) or an optically transparent clearing solution.

  • Mounting:

    • Mount the samples on a slide with an appropriate mounting medium (e.g., a glycerol-based medium).

  • Imaging:

    • Visualize the fluorescent signal using a confocal or fluorescence microscope.

Data Presentation

The following tables provide recommended starting concentrations and incubation times for the key steps in the protocol. These parameters should be optimized for each specific antibody and tissue type.

Reagent Concentration/Dilution Incubation Time Temperature
Fixative (PFA) 4% in PBS2-4 hours or OvernightRoom Temp or 4°C
Permeabilization (Triton X-100) 1% in PBS1-2 hoursRoom Temp
Blocking Solution 5-10% Normal Goat Serum, 1% BSA in PBST2 hours or OvernightRoom Temp or 4°C
Primary Antibody (Rabbit anti-Antho-RWamide I) 1:500 - 1:200024-72 hours4°C
Secondary Antibody (Goat anti-Rabbit IgG, Alexa Fluor 488) 1:500 - 1:100024-48 hours4°C

Experimental Workflow Diagram

IHC_Workflow Immunohistochemistry Workflow for this compound Localization Start Tissue Collection & Anesthesia Fixation Fixation (4% PFA) Start->Fixation Washing1 Washing (PBST) Fixation->Washing1 Permeabilization Permeabilization (1% Triton X-100) Washing1->Permeabilization Blocking Blocking (Normal Goat Serum/BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Antho-RWamide I) Blocking->PrimaryAb Washing2 Washing (PBST) PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) Washing2->SecondaryAb Washing3 Final Washes (PBST) SecondaryAb->Washing3 Mounting Mounting & Clearing Washing3->Mounting Imaging Confocal/Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for this compound Immunohistochemistry.

References

Application Notes: Whole-Mount In Situ Hybridization for Antho-RWamide I mRNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Whole-mount in situ hybridization (WISH) is a powerful technique for visualizing the spatial and temporal expression patterns of specific mRNA transcripts within intact tissues or whole organisms.[1][2][3] This method provides crucial insights into the localization of gene expression, which is essential for understanding the function of genes in development, physiology, and disease.[4][5] These application notes provide a detailed protocol and guidelines for the detection of Antho-RWamide I mRNA, a neuropeptide transcript, in whole-mount samples. The protocol is a synthesized methodology and may require optimization depending on the specific organism and tissue being studied.

Principle of the Method

The core principle of WISH involves the hybridization of a labeled antisense RNA probe to the target mRNA within fixed and permeabilized tissue.[1] This probe is typically labeled with a hapten, such as digoxigenin (DIG). Following hybridization, the probe is detected using an antibody conjugated to an enzyme, commonly alkaline phosphatase (AP).[2] The addition of a chromogenic substrate results in the formation of a colored precipitate at the site of mRNA localization, allowing for direct visualization of gene expression patterns.[2]

Experimental Workflow

The entire whole-mount in situ hybridization procedure can be broken down into several key stages, from the initial preparation of the RNA probe to the final imaging of the stained sample. The workflow ensures systematic processing to achieve specific and strong signal with minimal background.

WISH_Workflow cluster_prep Phase 1: Preparation cluster_hyb Phase 2: Hybridization cluster_detect Phase 3: Detection & Visualization Probe_Synth Probe Synthesis (DIG-labeled antisense RNA) Hyb Hybridization with Probe Probe_Synth->Hyb Sample_Prep Sample Preparation (Fixation & Dehydration) Rehydration Rehydration & Permeabilization (Proteinase K) Sample_Prep->Rehydration PreHyb Prehybridization Rehydration->PreHyb PreHyb->Hyb PostHyb_Wash Post-Hybridization Washes (Stringency Control) Hyb->PostHyb_Wash Blocking Blocking (Non-specific sites) PostHyb_Wash->Blocking Antibody_Inc Antibody Incubation (anti-DIG-AP) Blocking->Antibody_Inc Detection_Wash Post-Incubation Washes Antibody_Inc->Detection_Wash Staining Colorimetric Staining (NBT/BCIP) Detection_Wash->Staining Imaging Imaging & Documentation Staining->Imaging

Caption: Overall workflow for whole-mount in situ hybridization.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific application. Key variables to optimize include proteinase K concentration and treatment time, probe concentration, and hybridization temperature.[1][6][7]

Part 1: Preparation of DIG-Labeled RNA Probe

  • Template Preparation: Linearize 5-10 µg of plasmid DNA containing the this compound sequence with a suitable restriction enzyme.[8][9] Purify the linearized DNA using a phenol/chloroform extraction followed by ethanol precipitation.[7][10]

  • In Vitro Transcription: Set up a transcription reaction using an appropriate RNA polymerase (T7, T3, or SP6) and a DIG RNA labeling mix.[7][8] A typical 20 µL reaction includes:

    • 1 µg linearized plasmid DNA

    • 2 µL 10x Transcription Buffer

    • 2 µL 10x DIG RNA Labeling Mix

    • 1 µL RNase Inhibitor

    • 2 µL RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2 hours.[8]

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate for another 15-30 minutes at 37°C.[8][9]

  • Probe Purification: Purify the DIG-labeled RNA probe using LiCl precipitation or a column-based RNA purification kit.[9]

  • Quantification and Storage: Resuspend the probe in RNase-free water. Assess the probe's integrity and yield by running a small aliquot on a denaturing agarose gel. Store the probe at -80°C.

Part 2: Sample Preparation and Hybridization

  • Fixation: Fix biological samples (embryos or tissues) in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Dehydration: Wash samples in PBS with 0.1% Tween-20 (PBST). Dehydrate through a graded methanol/PBST series (e.g., 25%, 50%, 75%, 100% methanol) and store at -20°C if necessary.[7]

  • Rehydration: Rehydrate samples through a reverse methanol/PBST series.[7]

  • Permeabilization: Treat with Proteinase K in PBST to increase probe permeability.[2][7] The concentration and incubation time must be optimized for the specific tissue and developmental stage to avoid morphology damage.[1]

  • Post-Fixation: Stop the Proteinase K reaction by washing with PBST, then re-fix the samples in 4% PFA for 20-30 minutes.[2]

  • Prehybridization: Incubate samples in a prehybridization solution (e.g., 50% formamide, 5x SSC, yeast RNA, heparin) for at least 2-3 hours at the hybridization temperature (typically 60-70°C).[2][11]

  • Hybridization: Replace the prehybridization solution with the hybridization solution containing the DIG-labeled this compound probe (0.1-1.0 µg/mL).[6][7] Incubate overnight at the same temperature.

Part 3: Post-Hybridization Washes and Immunodetection

  • Stringency Washes: Perform a series of washes with decreasing concentrations of Saline-Sodium Citrate (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.[7][12]

  • Blocking: Wash samples in a suitable buffer (e.g., MABT or TBST). Block non-specific antibody binding sites by incubating in a blocking solution (e.g., 2% Blocking Reagent or 10% sheep serum) for 2-3 hours at room temperature.[11][13]

  • Antibody Incubation: Incubate the samples with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (e.g., at a 1:2000 to 1:5000 dilution in blocking solution) overnight at 4°C.[11][13]

  • Post-Antibody Washes: Wash extensively in buffer (e.g., MABT or TBST) over several hours to remove unbound antibody.[13]

  • Staining: Equilibrate the samples in an alkaline detection buffer (e.g., NTMT). Add the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) and incubate in the dark.[2] Monitor the color development closely.

  • Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing several times in PBST.

  • Imaging: Post-fix the stained samples in 4% PFA. Samples can then be cleared and imaged using a stereomicroscope or confocal microscope.

Quantitative Data and Optimization

To achieve optimal results, key parameters of the protocol should be systematically tested. The following tables provide a template for recording and comparing results from optimization experiments.

Table 1: Optimization of Hybridization Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Probe Conc. (ng/µL) 0.10.51.02.0
Hybridization Temp. (°C) 60656870
Observed Signal
Background Level
Signal-to-Noise Ratio
Notes

Table 2: Optimization of Detection Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Proteinase K Conc. (µg/mL) 5101520
Antibody Dilution 1:20001:30001:40001:5000
Staining Time (hours)
Observed Signal
Background Level
Signal-to-Noise Ratio
Notes

Signaling Pathway

While the specific signaling cascade for the neuropeptide this compound is not fully elucidated in the provided search context, neuropeptides generally act as ligands for G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway initiated by a neuropeptide binding to its receptor on a target cell.

Neuropeptide_Signaling cluster_membrane Cell Membrane cluster_extra cluster_intra Receptor GPCR G_Protein G-Protein Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Peptide This compound (Neuropeptide) Peptide->Receptor binds PKA Protein Kinase A Second_Messenger->PKA activates Target_Protein Target Protein (Phosphorylated) PKA->Target_Protein phosphorylates Response Cellular Response Target_Protein->Response

Caption: Generalized neuropeptide G-protein coupled receptor signaling.

Troubleshooting

  • No or Weak Signal: This could be due to probe degradation, insufficient probe concentration, over-fixation of the tissue, or inadequate permeabilization.[12] Consider increasing probe concentration, checking probe integrity, or optimizing the Proteinase K treatment.[1]

  • High Background: High background can result from non-specific probe binding or issues with the antibody staining steps.[12] Ensure stringent post-hybridization washes are performed correctly.[12] Increasing the stringency (higher temperature, lower salt concentration) can help. Also, ensure adequate blocking and use a higher antibody dilution.[7]

  • Damaged Tissue Morphology: Over-digestion with Proteinase K is a common cause. Reduce the enzyme concentration or incubation time.[1] Ensure gentle handling of samples throughout the procedure.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Antho-RWamide I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the mass spectrometry analysis of Antho-RWamide I, a neuropeptide isolated from the sea anemone Anthopleura elegantissima[1]. Given the current lack of detailed public information on its specific amino acid sequence and biological pathway, this guide presents a generalized yet robust framework. The protocols and methodologies are based on established principles for neuropeptide analysis and can be adapted once specific details of this compound are determined.

Application Note: Characterization and Quantification of this compound using Mass Spectrometry

This compound belongs to the Wamide superfamily of neuropeptides, which are known to play crucial roles in regulating physiological processes such as muscle contraction and life cycle transitions in various invertebrates. The analysis of such neuropeptides is critical for understanding their function and for the potential development of novel therapeutic agents. Mass spectrometry offers unparalleled sensitivity and specificity for the identification, characterization, and quantification of neuropeptides from complex biological matrices.

This application note outlines a workflow for the mass spectrometric analysis of this compound, addressing common challenges such as low abundance, sample complexity, and potential post-translational modifications.

A generalized workflow for the analysis of this compound is presented below, encompassing sample preparation, LC-MS/MS analysis, and data processing.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Tissue Tissue Homogenization Extraction Peptide Extraction Tissue->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS1 MS Scan (Precursor) LC->MS1 MS2 MS/MS Scan (Fragments) MS1->MS2 Identification Peptide Identification MS2->Identification Quantification Quantification Identification->Quantification

Figure 1: General workflow for the mass spectrometry-based analysis of this compound.

Experimental Protocols

Protocol 1: Neuropeptide Extraction from Biological Tissue

This protocol describes the extraction of this compound from sea anemone tissue, a critical step to ensure high-quality data.

Materials:

  • Tissue homogenizer

  • Extraction buffer: 10% glacial acetic acid and 1% water in methanol

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Activation solution: 50% acetonitrile/50% 0.1% formic acid in water

  • Equilibration and wash solution: 0.1% formic acid in water

  • Elution solution: 50% acetonitrile/50% 0.1% formic acid in water

  • LC-MS grade solvents

Procedure:

  • Rapidly dissect and weigh the tissue, then flash-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in the extraction buffer at a 10:1 solvent-to-tissue ratio (v/w).

  • Incubate the homogenate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Perform a solid-phase extraction by first activating a C18 cartridge with the activation solution, followed by equilibration with the equilibration solution.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with the wash solution to remove salts and other impurities.

  • Elute the peptides using the elution solution.

  • Dry the eluted sample using a vacuum centrifuge and store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the separation and detection of this compound.

Instrumentation:

  • A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or timsTOF).

  • A C18 reversed-phase column suitable for peptide separations.

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A 60-minute linear gradient from 5% to 40% mobile phase B.

  • Flow Rate: 300 nL/min

MS Parameters:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS1 Scan: A full scan from m/z 300 to 1500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 10 most abundant precursor ions.

  • Fragmentation: Higher-energy C-trap dissociation (HCD).

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Theoretical Mass and Fragmentation Data for a Putative this compound

As the exact sequence of this compound is not publicly available, a hypothetical sequence of is used for illustrative purposes. The amidated C-terminus is a common feature of neuropeptides.

DescriptionSequence FragmentTheoretical m/z
Precursor Ion [M+H]+ 528.26
y1-ionW-NH2188.09
y2-ionRW-NH2344.19
y3-ionGRW-NH2401.21
b2-ion170.07
b3-ion326.17

Table 2: Example of Quantitative Results for this compound

This table provides a template for presenting quantitative data from an experiment comparing this compound levels between a control and a treatment group.

Sample GroupMean Intensity (n=5)Standard DeviationFold Changep-value
Control 1.2 x 10⁷0.3 x 10⁷--
Treatment 3.6 x 10⁷0.5 x 10⁷3.0<0.01

Signaling Pathway and Visualization

While the specific signaling pathway for this compound is yet to be elucidated, neuropeptides typically act through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized neuropeptide signaling cascade.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space AnthoRWamide This compound GPCR GPCR AnthoRWamide->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Kinase Protein Kinase SecondMessenger->Kinase Response Cellular Response Kinase->Response

Figure 2: A generalized neuropeptide signaling pathway initiated by the binding of this compound to a G-protein coupled receptor (GPCR).

References

Methods for Identifying Antho-RWamide I Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for identifying and characterizing the binding of Antho-RWamide I to its putative G-protein coupled receptor (GPCR). The methodologies outlined are standard and robust approaches in pharmacology and drug discovery for studying ligand-receptor interactions.

Application Notes

This compound is a putative neuropeptide, and its receptor is hypothesized to be a GPCR. Identifying and characterizing the binding of this compound to its receptor is a critical first step in understanding its physiological function and for the development of potential therapeutic agents. The primary methods for this characterization are receptor binding assays, which directly measure the interaction between a ligand (e.g., this compound) and its receptor.

Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their sensitivity and reproducibility.[1][2] These assays utilize a radioactively labeled form of a ligand to measure its binding to a receptor preparation. The fundamental types of radioligand binding assays are:

  • Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which represents the total concentration of receptors in the preparation.[1][3]

  • Competition (or Displacement) Binding Assays: These assays are used to determine the affinity of an unlabeled compound (like the native this compound) for the receptor by measuring its ability to compete with a radioligand for binding. The result is expressed as the inhibition constant (Ki).[1][3]

  • Kinetic Binding Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) the receptor. The ratio of koff to kon provides an independent measure of the Kd.

While highly sensitive, radioligand assays involve the use of hazardous materials and generate radioactive waste.[4] Consequently, non-radioactive methods are also employed, including those based on fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR).[4][5]

Experimental Protocols

The following are detailed protocols for radioligand binding assays to characterize the binding of this compound to its receptor. These protocols assume the availability of a cell line or tissue preparation expressing the this compound receptor and a radiolabeled form of this compound or a related ligand.

Protocol 1: Membrane Preparation from Cultured Cells or Tissues

This protocol describes the preparation of crude cell membranes, which are a common source of receptors for binding assays.[3][6]

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail

  • Sucrose (for cryoprotection)

  • Cultured cells or tissue expressing the this compound receptor

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Procedure:

  • Harvest cells or dissect tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or tissue in 20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.[6]

  • Homogenize the suspension using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[6]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a smaller volume of homogenization buffer containing 10% sucrose.[6]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol aims to determine the Kd and Bmax of a radiolabeled this compound analog.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radiolabeled Ligand (e.g., [3H]-Antho-RWamide I or [125I]-Antho-RWamide I)

  • Unlabeled this compound (for determining non-specific binding)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[6]

  • Filtration apparatus (cell harvester)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Add increasing concentrations of the radioligand (e.g., 0.1 to 20 nM) to the wells.[6]

  • For each concentration, prepare a parallel set of wells to determine non-specific binding. To these wells, add a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the radioligand.

  • Add the membrane preparation (e.g., 10-50 µg of protein) to each well.

  • The final assay volume should be consistent across all wells (e.g., 250 µL).[6]

  • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6] This should be determined in preliminary kinetic experiments.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[6]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation fluid.[6]

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Radioligand Binding Assay

This protocol is used to determine the Ki of unlabeled this compound or other test compounds.

Materials:

  • Same as for the saturation binding assay, plus unlabeled test compounds.

Procedure:

  • In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.

  • Add a fixed concentration of the radioligand to all wells. This concentration is typically at or near the Kd value determined from the saturation binding assay.

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Add the membrane preparation to each well.

  • Incubate the plate, filter, and wash as described in the saturation binding protocol.

  • Count the radioactivity in a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Saturation Binding Parameters for [3H]-Antho-RWamide I

ParameterValueUnits
Kd1.2 ± 0.2nM
Bmax850 ± 50fmol/mg protein

Table 2: Competition Binding of this compound Analogs

CompoundIC50 (nM)Ki (nM)
This compound2.5 ± 0.31.5 ± 0.2
Analog A15.8 ± 1.29.6 ± 0.7
Analog B120 ± 1573 ± 9

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_membrane Cell Membrane AR This compound Receptor (GPCR) G_protein G-protein (αβγ) AR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Antho_RWamide_I This compound Antho_RWamide_I->AR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway for the this compound receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand and Competitors Radioligand->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot Determine Determine Kd, Bmax, Ki Plot->Determine

Caption: Experimental workflow for radioligand binding assays.

References

generating Antho-RWamide I knockout Nematostella using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Generating Antho-RWamide I Knockout Nematostella vectensis using CRISPR/Cas9

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes, including neurotransmission, development, and behavior. In the starlet sea anemone, Nematostella vectensis, a key model organism for evolutionary and developmental biology, neuropeptides like the Antho-RWamide family are believed to be important components of the neuromuscular system. This compound has been localized to neuromuscular synapses, suggesting a role in muscle contraction.

To elucidate the precise function of this compound, a targeted gene knockout is an invaluable tool. The CRISPR/Cas9 system has emerged as a highly efficient and straightforward method for genome editing in Nematostella. This application note provides a detailed protocol for generating knockout Nematostella lines for the this compound neuropeptide precursor gene. It covers guide RNA (gRNA) design, preparation of the CRISPR/Cas9 ribonucleoprotein (RNP) complex, microinjection into zygotes, and strategies for screening and validation of knockout animals.

While the precise precursor gene for this compound is not yet fully characterized in public databases, this protocol will utilize the well-documented GLWamide neuropeptide precursor gene from Nematostella vectensis as a representative example to demonstrate the workflow. The same methodology can be directly applied to the this compound precursor gene once its sequence is identified.

Putative Signaling Pathway

Neuropeptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. This initiates an intracellular signaling cascade, leading to a specific cellular response. The diagram below illustrates a putative signaling pathway for this compound.

Neuropeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Downstream_Kinase->Cellular_Response Phosphorylation of Targets

Caption: Putative this compound signaling cascade via a G-protein coupled receptor (GPCR).

Experimental Workflow

The overall process for generating and validating this compound knockout Nematostella is outlined below. This workflow ensures a systematic approach from initial design to final confirmation.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_val Phase 3: Validation gRNA_Design 1. gRNA Design & Synthesis (Targeting this compound Gene) RNP_Prep 2. RNP Complex Assembly (Cas9 Protein + gRNA) gRNA_Design->RNP_Prep Injection 4. Microinjection of RNP into Zygotes RNP_Prep->Injection Spawning 3. Induce Spawning & Collect Zygotes Spawning->Injection Incubation 5. Raise Injected Embryos (F0 Generation) Injection->Incubation Genomic_DNA 6. Genomic DNA Extraction from F0 Juveniles Incubation->Genomic_DNA Screening 7. Mutation Screening (e.g., T7E1 Assay or Sequencing) Genomic_DNA->Screening Outcrossing 8. Outcross F0 Founders to Wild-Type Screening->Outcrossing F1_Screening 9. Screen F1 Generation for Germline Transmission Outcrossing->F1_Screening Phenotyping 10. Phenotypic Analysis of F1/F2 Homozygous Knockouts F1_Screening->Phenotyping

Caption: Experimental workflow for generating and validating CRISPR-Cas9 knockouts in Nematostella.

Detailed Protocols

Guide RNA (gRNA) Design and Synthesis

Objective: To design and synthesize gRNAs that specifically target an early exon of the this compound precursor gene to induce frameshift mutations.

  • Obtain Target Sequence: Retrieve the genomic sequence of the target gene, including upstream and downstream flanking regions. Identify the first or second exon to target for knockout, as early frameshift mutations are more likely to result in a loss of function.

  • Identify PAM Sites: Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to scan the target exon for protospacer adjacent motifs (PAMs). For Streptococcus pyogenes Cas9, the PAM sequence is 5'-NGG-3'.

  • Select and Order gRNAs: Choose 2-3 gRNAs with high predicted on-target scores and low predicted off-target scores. gRNAs should have a GC content between 40-80%.

Table 1: Example gRNA Designs for GLWamide Precursor Gene

Target ID gRNA Sequence (5' to 3') Target Exon PAM
Nv-GLWamide-gRNA1 GCAAGATGCAGCTTCGCAAG 1 AGG

| Nv-GLWamide-gRNA2 | GAGCACCAGCAGCTCCGTCG | 1 | TGG |

  • Synthesize gRNA: Synthesize the gRNAs using an in vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit) or order commercially synthesized sgRNAs. Purify the synthesized gRNA using an appropriate RNA cleanup kit. Resuspend in nuclease-free water and store at -80°C.

CRISPR/Cas9 Ribonucleoprotein (RNP) Assembly & Microinjection

Objective: To assemble Cas9 protein and gRNA into an RNP complex and deliver it into Nematostella zygotes via microinjection.

Materials:

  • Purified Cas9 protein (e.g., Alt-R S.p. Cas9 Nuclease V3)

  • Synthesized gRNA

  • Nuclease-free water

  • Microinjection buffer (e.g., 0.2 M KCl)

  • Nematostella vectensis adults

  • Spawning and fertilization dishes

Table 2: Microinjection Mix Composition

Component Stock Concentration Volume per 10 µL Reaction Final Concentration
Cas9 Protein 20 µM (e.g., 3.2 µg/µL) 2.5 µL 5 µM
gRNA 100 µM (e.g., 3.4 µg/µL) 1.0 µL 10 µM
Nuclease-free H₂O - 6.5 µL -

| Total | - | 10 µL | - |

Protocol:

  • RNP Assembly:

    • On ice, combine the Cas9 protein and nuclease-free water.

    • Add the gRNA to the diluted Cas9 protein. Mix gently by pipetting.

    • Incubate the mixture at 37°C for 10-15 minutes to allow the RNP complex to form.

    • Place the RNP mix on ice until ready for injection.

  • Nematostella Spawning and Fertilization:

    • Induce spawning in adult Nematostella by exposing them to light and a temperature shift.

    • Collect egg masses and sperm.

    • Fertilize the eggs in a clean dish with filtered Nematostella medium (NM).

    • After 1-2 hours, de-jelly the zygotes by incubating them in a solution of L-cysteine in NM (approx. 4% w/v) for 15-20 minutes.

    • Wash the de-jellied zygotes three times with clean NM.

  • Microinjection:

    • Align the zygotes on an agarose injection plate.

    • Load the RNP mix into a microinjection needle.

    • Inject approximately 2-5% of the egg volume into the cytoplasm of each zygote.

    • Transfer the injected embryos to a new dish with NM containing antibiotics (e.g., Penicillin/Streptomycin) to prevent contamination.

  • Incubation:

    • Incubate the injected embryos at room temperature (e.g., 22-25°C).

    • Monitor development daily. Expect to see development into planula larvae within 2-3 days and settlement into juvenile polyps within 5-10 days.

Knockout Validation

Objective: To screen injected F0 animals for mutations and confirm germline transmission in the F1 generation.

  • Genomic DNA Extraction (F0): At the juvenile polyp stage (approx. 2 weeks post-injection), individually lyse 5-10 polyps in a lysis buffer (e.g., 50 mM KCl, 10 mM Tris-HCl pH 8.3, 0.45% NP-40, 0.45% Tween-20, with 100 µg/mL Proteinase K). Incubate at 60°C for 1 hour, followed by 95°C for 15 minutes to inactivate the Proteinase K.

  • PCR Amplification: Use the lysate as a template for PCR. Amplify a ~300-500 bp region surrounding the gRNA target site.

  • Mutation Detection:

    • Sanger Sequencing: The most reliable method. Sequence the PCR products and analyze the chromatograms for evidence of heterozygous or mosaic mutations (i.e., overlapping peaks downstream of the cut site).

    • T7 Endonuclease I (T7E1) Assay: A faster, but less precise, screening method. Denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1, which cleaves mismatched DNA. Run the products on an agarose gel; the presence of cleaved bands indicates mutations.

  • Germline Transmission:

    • Grow the remaining F0 injected animals to sexual maturity (3-4 months).

    • Outcross individual F0 "founders" (animals identified with mutations) to wild-type animals.

    • Raise the resulting F1 generation and screen them for mutations using the same DNA extraction and screening protocol. The presence of mutations in the F1 generation confirms germline transmission.

  • Establishing a Homozygous Line: Intercross heterozygous F1 siblings and screen the F2 progeny to identify homozygous knockout animals for phenotypic analysis.

Data and Expected Results

The efficiency of CRISPR/Cas9 in Nematostella can be high, but varies between experiments and target loci.

Table 3: Example Timeline and Expected Outcomes

Time Point Stage Activity Expected Outcome
Day 0 Zygote Microinjection >80% survival post-injection.
Day 2-3 Planula Larva Monitoring Larvae should be swimming.
Day 7-14 Juvenile Polyp F0 Screening Mutation efficiency of 50-90% in injected F0s.
Month 3-4 Adult Polyp F0 Outcrossing Sexually mature polyps for breeding.
Month 5 F1 Juveniles F1 Screening ~50% of F1 progeny carry the mutation if founder was heterozygous.

| Month 8+ | F2 Juveniles | Phenotyping | Identification of homozygous knockouts (~25% of F2s). |

Phenotypic Analysis: The phenotype of this compound knockouts is unknown. Based on its localization, potential phenotypes could include:

  • Altered muscle contraction or relaxation dynamics.

  • Defects in feeding behavior.

  • Changes in response to mechanical stimuli.

  • Developmental delays, similar to those observed in GLWamide knockouts which exhibit a slower rate of metamorphosis.[1][2]

Researchers should design assays to quantitatively measure these potential outcomes in homozygous knockout animals compared to wild-type siblings.

References

Troubleshooting & Optimization

Technical Support Center: Improving Antho-RWamide I Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the neuropeptide Antho-RWamide I, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

This compound is a neuropeptide with the amino acid sequence 1] It was originally isolated from the sea anemone Anthopleura elegantissima.[2][3] Its primary biological function is to excite the contraction of endodermal muscles in sea anemones by modulating an inward Ca2+ current.[1]

Q2: What are the common causes of this compound degradation in solution?

Like many peptides, this compound is susceptible to several degradation pathways in solution, including:

  • Proteolytic Degradation: Although this compound is noted to be resistant to nonspecific aminopeptidases due to its N-terminal pyroglutamic acid (2]

  • Oxidation: The Tryptophan (Trp) residue at position 5 is susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light. This modification can significantly impact the peptide's biological activity.

  • Deamidation and Hydrolysis: While less common for this specific sequence, peptide bonds can be hydrolyzed, especially at elevated temperatures or extremes of pH. The C-terminal amide is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Physical Instability: This includes adsorption to container surfaces (especially problematic at low concentrations) and aggregation.

Q3: My this compound solution is losing activity over time. What are the likely causes and how can I troubleshoot this?

Loss of biological activity is a primary indicator of peptide degradation. The troubleshooting workflow below can help identify the root cause.

Troubleshooting_Loss_of_Activity Troubleshooting Workflow for this compound Activity Loss start Loss of this compound Activity Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solution Assess Solution Components (pH, Buffer, Additives) solution_ok Solution Composition Optimal? check_solution->solution_ok check_proteases Investigate Proteolytic Degradation proteases_present Proteases Present in Assay? check_proteases->proteases_present check_oxidation Evaluate Oxidation of Trp Residue oxidation_suspected Oxidation a Possibility? check_oxidation->oxidation_suspected storage_ok->check_solution Yes adjust_storage Optimize Storage: - Aliquot upon receipt - Store at -20°C or -80°C - Protect from light storage_ok->adjust_storage No solution_ok->check_proteases Yes adjust_solution Optimize Solution: - Use appropriate buffer (pH 6-8) - Consider adding antioxidants (e.g., DTT, methionine) - Use low-binding vials solution_ok->adjust_solution No proteases_present->check_oxidation No add_inhibitors Add Protease Inhibitors to Assay Medium proteases_present->add_inhibitors Yes modify_peptide Consider Peptide Modification: - Amino acid substitution - Cyclization oxidation_suspected->modify_peptide Yes end Activity Stabilized oxidation_suspected->end No adjust_storage->end adjust_solution->end add_inhibitors->end modify_peptide->end

Caption: Troubleshooting workflow for loss of this compound activity.

Troubleshooting Guides

Issue 1: Rapid Degradation in Biological Media (e.g., cell culture media with serum)
  • Problem: You observe a significant loss of this compound within a short timeframe when added to biological media.

  • Likely Cause: Proteolytic degradation by proteases present in the serum or secreted by cells.

  • Solutions:

    • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your media immediately before introducing the peptide.

    • Use Serum-Free Media: If your experimental design allows, switch to a serum-free medium to reduce the concentration of exogenous proteases.

    • Amino Acid Substitution: Consider synthesizing a modified version of this compound with D-amino acid substitutions at potential cleavage sites to enhance resistance to proteolysis.

Issue 2: Inconsistent Results and Loss of Peptide from Solution
  • Problem: You experience high variability between experiments and find that the concentration of this compound in your stock solution decreases over time, even when stored frozen.

  • Likely Cause: Adsorption of the peptide to the surface of storage vials or repeated freeze-thaw cycles.

  • Solutions:

    • Use Low-Binding Tubes: Store your this compound solutions in low-protein-binding polypropylene or siliconized tubes.

    • Aliquot: Upon initial reconstitution, create small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Include a Carrier Protein: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to reduce surface adsorption. Ensure the carrier protein does not interfere with your assay.

Issue 3: Degradation Detected by HPLC/MS Analysis
  • Problem: HPLC or mass spectrometry analysis of your this compound solution shows the appearance of new peaks over time, indicating degradation products.

  • Likely Cause: Chemical degradation, such as oxidation of the Tryptophan residue.

  • Solutions:

    • Use High-Purity Solvents: Reconstitute and dilute this compound in high-purity, degassed solvents to minimize dissolved oxygen.

    • Add Antioxidants: For long-term storage or in assays where oxidation is a concern, consider adding an antioxidant such as Dithiothreitol (DTT) or free methionine to the buffer.

    • Protect from Light: Store all solutions containing this compound in amber vials or otherwise protected from light to prevent photo-oxidation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol allows for the quantitative assessment of this compound stability over time in a given solution.

Methodology:

  • Preparation of Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile, deionized water or a buffer of choice) to a known concentration (e.g., 1 mM).

  • Incubation: Dilute the stock solution to the final experimental concentration in the test buffer (e.g., phosphate-buffered saline, cell culture medium). Incubate the solution under the desired experimental conditions (e.g., 37°C, room temperature).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.

  • Quenching (if necessary): If enzymatic degradation is suspected, immediately quench the reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to the aliquot. Centrifuge to pellet precipitated proteins.

  • RP-HPLC Analysis:

    • Inject the supernatant from the quenched sample (or the untreated aliquot if no quenching was needed) onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.

    • Monitor the elution profile at a wavelength of 280 nm (for the Tryptophan residue).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining peptide relative to the t=0 time point.

Protocol 2: Peptide Modification Strategy for Enhanced Stability

This outlines a general approach for designing a more stable analog of this compound.

Caption: A logical workflow for the design and validation of a more stable this compound analog.

Data Presentation

Table 1: Potential Amino Acid Substitutions to Enhance this compound Stability

PositionOriginal ResidueProposed SubstitutionRationale
2Ser (L-Serine)D-SerineIncrease resistance to proteolysis.
3Leu (L-Leucine)D-LeucineIncrease resistance to proteolysis.
4Arg (L-Arginine)D-ArginineIncrease resistance to proteolysis at a common cleavage site.
5Trp (Tryptophan)N-methyl-TrpReduce susceptibility to oxidation while maintaining aromaticity.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder-20°C or -80°CYearsStore in a desiccator to prevent moisture absorption.
Stock Solution (in water or buffer)-20°C (for short-term) or -80°C (for long-term)Months to a yearAliquot to avoid freeze-thaw cycles. Use low-binding tubes.
Dilute Working Solution4°CDays (variable)Stability is highly dependent on buffer composition and peptide concentration. Prepare fresh daily if possible.

References

Technical Support Center: Antho-RWamide I Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Antho-RWamide I and other related arginine-rich and hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound?

The synthesis of arginine-rich and hydrophobic peptides like this compound often presents several challenges. Due to its composition, which includes a hydrophobic tryptophan residue and a cationic arginine residue, common issues include poor solubility and on-resin aggregation.[1][2] These problems can lead to incomplete reactions and the formation of deletion sequences. Additionally, the guanidinium group of arginine can participate in side reactions if not properly protected.

Q2: I am observing a low yield after cleavage of my peptide from the resin. What could be the cause?

Low peptide yield post-cleavage can stem from several factors during solid-phase peptide synthesis (SPPS). Incomplete deprotection or coupling steps throughout the synthesis are common culprits, often exacerbated by peptide aggregation on the resin.[2] The choice of resin and linker is also crucial; for a C-terminally amidated peptide like this compound, a rink amide linker is appropriate.[3] Improper cleavage conditions, such as an insufficient concentration of trifluoroacetic acid (TFA) or inadequate scavenger cocktails, can also result in a low yield.[4]

Q3: My crude peptide shows poor solubility in standard HPLC solvents like acetonitrile/water. How can I improve this for purification?

Hydrophobic peptides frequently exhibit poor solubility in typical reversed-phase HPLC solvents.[1][5] To improve solubility, consider the following:

  • Solvent Screening: Test the solubility of your crude peptide in various organic solvents such as isopropanol, n-propanol, or dimethylformamide (DMF) before HPLC.[5]

  • Order of Dissolution: When preparing your sample, add the pure organic solvent first to wet the peptide, followed by any acid modifiers (like TFA or acetic acid), and finally the aqueous component.[5]

  • Alternative Solvent Systems: For preparative HPLC, using gradients with solvents like n-propanol may improve solubility and prevent on-column aggregation, although these may be less suitable for analytical chromatography due to higher viscosity.[5]

Q4: My final product purity is low, with many closely eluting peaks on the HPLC chromatogram. What are these impurities and how can I minimize them?

Closely eluting peaks are often due to deletion sequences (from incomplete coupling) or side-reaction products.[6] For arginine-containing peptides, a common side reaction is lactam formation. To minimize these impurities:

  • Optimize Coupling: Increase coupling times or use a more potent coupling agent.

  • Prevent Side Reactions: Ensure that the protecting groups for sensitive amino acids are stable throughout the synthesis and are only removed during the final cleavage step.[7] For arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is commonly used.

  • Scavengers: During cleavage, use a scavenger cocktail (e.g., TFA with triisopropylsilane and water) to capture reactive byproducts that can modify sensitive residues like tryptophan.[4]

Troubleshooting Guides

Problem 1: Synthesis Failure or Low Yield
Symptom Potential Cause Recommended Solution
Low peptide yield after cleavage Incomplete coupling or deprotection due to peptide aggregation on the resin.[2]Use a high-swelling resin (e.g., PEG-PS) to reduce steric hindrance.[3] Incorporate pseudoproline dipeptides or use a microwave-assisted peptide synthesizer to disrupt aggregation.
Improper choice of linker.For C-terminal amides like this compound, ensure a rink amide linker is used.[3]
Inefficient cleavage from the resin.Ensure a sufficient concentration of TFA in the cleavage cocktail (typically 95%). Use appropriate scavengers to protect the peptide.[4]
Problem 2: Purification Difficulties
Symptom Potential Cause Recommended Solution
Poor solubility of crude peptide in HPLC solvents The hydrophobic nature of the peptide leads to aggregation in aqueous solutions.[1][5]Perform dissolution studies to find an optimal solvent mixture. Try solvents like isopropanol or n-propanol in place of or in addition to acetonitrile.[5]
Peptide precipitates on the HPLC column High concentration of the peptide sample combined with a mobile phase that does not maintain solubility.[5]Dilute the sample and use a mobile phase composition that is known to solubilize the peptide, based on initial solubility trials.[5]
Broad or tailing peaks during HPLC Secondary interactions of the peptide with the stationary phase or on-column aggregation.Add ion-pairing agents like TFA to the mobile phase. Optimize the gradient to ensure the peptide elutes in a sharp band.

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

  • Resin Selection and Swelling: Start with a rink amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: After coupling, wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and lyophilize the peptide pellet.

Visual Guides

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitate Precipitate (Cold Ether) Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Purification_Troubleshooting start Crude Peptide Purification solubility Poor Solubility? start->solubility good_sol Proceed with Standard ACN/H2O Gradient solubility->good_sol No bad_sol Perform Solvent Screening solubility->bad_sol Yes solvent_test Test IPA, n-PrOH, DMF bad_sol->solvent_test new_method Develop New HPLC Method with Optimized Solvent solvent_test->new_method

References

Technical Support Center: Troubleshooting Antho-RWamide I Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the solid-phase peptide synthesis (SPPS) of Antho-RWamide I.

Disclaimer: The exact amino acid sequence for this compound is not publicly available. This guide is based on a representative, hypothetical sequence, pGlu-Ala-Val-Leu-Arg-Trp-NH2 , which incorporates features common to neuropeptides that can present synthetic challenges, such as a pyroglutamic acid N-terminus, hydrophobic residues (Ala, Val, Leu), a positively charged residue (Arg), and an indole-containing residue (Trp) susceptible to side reactions.

Troubleshooting Guide

Question: My final peptide yield is very low after cleavage and purification. What are the common causes and solutions?

Low final yield in the synthesis of a peptide like this compound can stem from several stages of the process. The primary culprits are often incomplete reactions on the solid support (coupling and deprotection) and degradation during the final cleavage step.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis On-Resin Issues cluster_cleavage Cleavage & Post-Synthesis Issues start Low Peptide Yield check_crude Analyze Crude Peptide (HPLC, MS) start->check_crude incomplete_coupling Incomplete Coupling check_crude->incomplete_coupling Deletion sequences observed incomplete_deprotection Incomplete Deprotection check_crude->incomplete_deprotection Fmoc-adducts observed aggregation Peptide Aggregation check_crude->aggregation Broad peaks, low signal side_reactions Side Reactions (e.g., Trp oxidation) check_crude->side_reactions Unexpected masses (+16 Da, etc.) poor_solubility Poor Peptide Solubility check_crude->poor_solubility Precipitation during workup solution_coupling Solutions: - Use stronger coupling agent (e.g., HATU) - Double couple difficult residues (Val, Leu) - Increase reaction time - Perform capping step incomplete_coupling->solution_coupling solution_deprotection Solutions: - Use fresh 20% piperidine/DMF - Increase deprotection time - Add DBU (1-2%) for difficult sequences incomplete_deprotection->solution_deprotection solution_aggregation Solutions: - Use high-swelling resin (e.g., ChemMatrix®) - Synthesize at elevated temperature - Use 'magic mixture' solvent (DCM/DMF/NMP) aggregation->solution_aggregation solution_side_reactions Solutions: - Use scavenger cocktail for cleavage (e.g., TFA/TIS/EDT/H2O) - Degas cleavage cocktail side_reactions->solution_side_reactions solution_solubility Solutions: - Test different solvents for purification (e.g., ACN, IPA, Formic Acid) - Lyophilize from a solution containing a solubilizing agent poor_solubility->solution_solubility

Caption: Troubleshooting workflow for low peptide yield.

Question: My HPLC analysis of the crude this compound shows multiple peaks. What could be the cause?

Multiple peaks in the crude product chromatogram indicate the presence of impurities, which can arise from various issues during synthesis.

  • Incomplete Coupling: The presence of deletion sequences (peptides missing one or more amino acids) is a common problem, especially with sterically hindered amino acids like Valine (Val) and Leucine (Leu).

    • Solution: Employ a more powerful coupling reagent or use a "double coupling" strategy for these residues. Capping unreacted amines with acetic anhydride after the coupling step can prevent the formation of deletion sequences.

  • Incomplete Fmoc-Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled. This results in truncated sequences.

    • Solution: Ensure your piperidine/DMF solution is fresh, as piperidine can degrade. For difficult sequences, increasing the deprotection time or adding a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.

  • Side Reactions: The Tryptophan (Trp) residue in this compound is particularly susceptible to oxidation and modification by carbocations during the final trifluoroacetic acid (TFA) cleavage step. This can lead to byproducts with different masses.

    • Solution: Use a cleavage cocktail containing scavengers to protect the Trp residue. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT).

Question: Mass spectrometry of my crude product does not show the expected molecular weight for this compound. Why?

The absence of the target mass is a critical issue that usually points to a fundamental problem early in the synthesis.

  • Synthesis Failure: The most common reason is the failure of the synthesis altogether. This could be due to poor quality reagents, incorrect reagent equivalents, or procedural errors.

    • Solution: Systematically check all reagents and recalculate all quantities. It is advisable to synthesize a known, simple peptide as a positive control to ensure all reagents and instruments are functioning correctly.

  • Aggregation: The hydrophobic residues in this compound (Val, Leu) can cause the growing peptide chains to aggregate on the resin. This prevents reagents from accessing the reactive sites, effectively stopping the synthesis.

    • Solution: Consider using a resin designed for difficult sequences, such as a PEG-based resin. Changing the solvent to one with better solvating properties, like N-Methyl-2-pyrrolidone (NMP), or using a "magic mixture" of DCM/DMF/NMP can also help. Microwave-assisted synthesis can also disrupt aggregation.

Quantitative Data Summary

The choice of reagents and synthesis conditions can significantly impact the final yield and purity of this compound. The following table provides a summary of expected outcomes based on different synthetic strategies.

StrategyCoupling ReagentDeprotection ConditionsCleavage CocktailExpected Crude Purity (%)Expected Overall Yield (%)
Standard HBTU/DIEA20% Piperidine/DMF (2x10 min)95% TFA / 5% H₂O30-4010-15
Optimized HATU/DIEA20% Piperidine/DMF (2x15 min)95% TFA / 2.5% TIS / 2.5% EDT60-7025-35
Difficult Sequence HATU/DIEA + Double Coupling on Val, Leu2% DBU / 20% Piperidine/DMF95% TFA / 2.5% TIS / 2.5% EDT>75>40

Experimental Protocols

Protocol 1: Fmoc-SPPS Cycle for this compound

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Wash the resin with DMF (5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle cluster_cycle SPPS Cycle Resin Resin-NH2 Coupling 2. Coupling (Fmoc-AA-OH, HATU, DIEA) Resin->Coupling First AA Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection Wash2->Cleavage After last AA

Caption: The iterative cycle of Fmoc-SPPS.

Protocol 2: Cleavage and Deprotection

This protocol is optimized to minimize side reactions with the Tryptophan residue.

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under vacuum for 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution dropwise into cold diethyl ether (10x volume).

  • Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best resin to use for this compound synthesis? For a potentially aggregation-prone peptide like this compound, a high-swelling resin such as a PEG-based resin (e.g., ChemMatrix® or NovaPEG®) is recommended over standard polystyrene resins. These resins provide a more "solution-like" environment, which can help to disrupt secondary structure formation and improve reaction kinetics.

Q2: How can I confirm that my coupling reactions are going to completion? The Kaiser test is a qualitative colorimetric assay used to detect free primary amines on the resin. After a coupling step, a negative Kaiser test (yellow beads) indicates that all amines have reacted. A positive test (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

Q3: My purified peptide is not dissolving well for my experiments. What can I do? Hydrophobic peptides can be difficult to dissolve. Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer to the desired concentration. Sonication can also aid in dissolution. For long-term storage, it is best to lyophilize the peptide from a dilute solution of acetic acid or ammonium bicarbonate to improve its subsequent solubility.

Technical Support Center: Optimizing Antho-RWamide I Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of Antho-RWamide I for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a neuropeptide with the sequence 1][2][3]

Q2: What is the likely mechanism of action for this compound?

This compound likely exerts its effects through G protein-coupled receptors (GPCRs) on the cell surface, a common mechanism for neuropeptides.[4][5][6] Activation of these receptors can lead to downstream signaling cascades, such as the modulation of ion channels, leading to changes in intracellular calcium levels and subsequent physiological responses.[1] There is also evidence to suggest that RWamides may act directly on ion channels.[4]

Q3: What is a good starting concentration range for this compound in an in vitro assay?

Based on studies of related Antho-RWamides, a broad concentration range is recommended for initial experiments. A threshold concentration for muscle contraction evoked by the related neuropeptide Antho-RWamide II has been observed as low as 10⁻⁹ M.[2][3] For inhibitory effects of this compound, the threshold is around 10⁻⁶ M.[7] Therefore, a starting dose-response experiment could span from 10⁻¹⁰ M to 10⁻⁵ M.

Q4: How should I prepare and store this compound?

This compound is a peptide and should be handled with care to avoid degradation. It is recommended to reconstitute the lyophilized peptide in a small amount of sterile, nuclease-free water or a buffer appropriate for your assay (e.g., PBS). For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in in vitro assays.

Issue Potential Cause Recommended Solution
No observable effect at any concentration. 1. Peptide Degradation: Improper storage or handling has led to the degradation of this compound.1. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles.
2. Inappropriate Assay System: The chosen cell line or tissue preparation may not express the specific receptor for this compound.2. If possible, use a positive control (a known ligand for the assay system) to validate the assay's responsiveness. Consider using a different cell line or a primary culture from an appropriate source organism if the current system is not suitable.
3. Insufficient Incubation Time: The duration of peptide exposure may be too short to elicit a measurable response.3. Perform a time-course experiment to determine the optimal incubation time for your specific assay.
High variability between replicate wells. 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the peptide solution.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the peptide dilution to add to replicate wells.
2. Cell Plating Inconsistency: Uneven cell density across the plate.2. Ensure cells are evenly suspended before plating and use appropriate techniques to avoid edge effects.
3. Assay Interference: Components in the media or buffer may be interfering with the assay.3. Review the assay protocol for any known interfering substances. Consider washing cells before adding the peptide.
Unexpected or non-specific effects observed. 1. Off-target Effects: At high concentrations, this compound may be interacting with other receptors or cellular components.1. Carefully analyze the dose-response curve. If the effect plateaus and then changes at very high concentrations, it may indicate off-target effects. Focus on the concentration range that gives a specific and saturable response.
2. Contamination: The peptide stock or cell culture may be contaminated.2. Check for signs of microbial contamination in cell cultures. Prepare fresh, sterile solutions.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound in a Cell-Based Calcium Assay

This protocol outlines a general procedure for determining the EC50 (half-maximal effective concentration) of this compound using a fluorescent calcium indicator in a cell-based assay.

Materials:

  • Cells expressing the putative this compound receptor.

  • Cell culture medium.

  • This compound stock solution.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical 10-point dilution series might range from 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (assay buffer only).

  • Assay Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Set the plate reader to record fluorescence intensity over time (kinetic read). c. Establish a baseline fluorescence reading for a set period. d. Inject the different concentrations of this compound into the respective wells. e. Continue to record the fluorescence intensity to capture the calcium response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition. b. Normalize the data by setting the response to the highest concentration of this compound as 100% and the vehicle control as 0%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the EC50 value.

Visualizations

Signaling Pathway

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRWamideI This compound GPCR GPCR AnthoRWamideI->GPCR Binds G_protein G Protein GPCR->G_protein Activates CaChannel Ca²⁺ Channel Ca_ion Ca²⁺ CaChannel->Ca_ion Influx Effector Effector Enzyme G_protein->Effector Effector->CaChannel Modulates Response Cellular Response (e.g., Muscle Contraction) Ca_ion->Response

Caption: Putative signaling pathway of this compound.

Experimental Workflow

Concentration_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_validation Validation Reconstitute Reconstitute this compound DoseResponse Perform Broad-Range Dose-Response Assay (10⁻¹⁰ M to 10⁻⁵ M) Reconstitute->DoseResponse PrepareCells Prepare Cell Culture/ Tissue PrepareCells->DoseResponse AnalyzeData Analyze Data & Determine EC50/IC50 DoseResponse->AnalyzeData TimeCourse Conduct Time-Course Experiment TimeCourse->AnalyzeData RefineRange Refine Concentration Range for Specific Assays AnalyzeData->RefineRange Validate Validate Optimal Concentration in Functional Assays RefineRange->Validate

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Antho-RWamide I Receptor Deorphanization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the deorphanization and characterization of the Antho-RWamide I receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound is a neuropeptide with the amino acid sequence 1][2] It was first identified in sea anemones and belongs to the RWamide peptide family. Its primary characterized function is the induction of slow muscle contractions in various sea anemone species.[1] This action is mediated, at least in part, by an increase in inward Ca2+ current in myoepithelial cells.[2]

Q2: Has the receptor for this compound been officially deorphanized?

As of the latest available information, a specific G protein-coupled receptor (GPCR) for this compound has not been definitively deorphanized and published. However, large-scale deorphanization studies in the sea anemone Nematostella vectensis have successfully identified receptors for numerous other neuropeptides, suggesting that the receptor for this compound is likely a GPCR and that methodologies for its identification are established.[3]

Q3: What are the primary challenges in deorphanizing the this compound receptor?

The deorphanization of the this compound receptor faces several challenges common to neuropeptide receptor identification:

  • Lack of Homology: Cnidarian neuropeptide systems, including their receptors, are thought to have expanded independently from those in bilaterians. This lack of direct orthologs makes it difficult to predict receptor identity based on sequence similarity to known receptors.[4]

  • Receptor Promiscuity and Redundancy: It is possible that this compound interacts with more than one receptor, or that multiple related peptides interact with the same receptor, complicating the interpretation of functional assays.

  • Complex Tissue Expression: Identifying the specific cells or tissues that express the receptor can be challenging in the relatively simple anatomical context of a sea anemone, making it difficult to isolate a primary source for receptor identification.

  • Technical Challenges with the Model Organism: Sea anemones are non-traditional model organisms, and techniques for cell culture, transfection, and high-throughput screening may not be as established as they are for mammalian systems.

Troubleshooting Guides

Peptide Synthesis and Handling
IssuePotential Cause(s)Suggested Solution(s)
Low peptide yield or purity after solid-phase synthesis - Incomplete coupling reactions, especially at sterically hindered amino acid junctions.- Aggregation of the growing peptide chain on the resin.- Use a higher concentration of amino acids and coupling reagents.- Perform double coupling steps for difficult residues like Arg or when coupling to Pro.- Use a more effective solvent for solvation, such as NMP instead of DMF.
Peptide degradation or loss of activity in solution - Oxidation of Trp residue.- Proteolytic degradation by contaminating enzymes.- Adsorption to plasticware.- Store peptide stocks in small aliquots at -20°C or -80°C.- Use low-protein-binding tubes and pipette tips.- Prepare fresh working solutions for each experiment from frozen stocks.
Inconsistent biological activity between batches - Errors in peptide quantification.- Presence of impurities from synthesis.- Ensure accurate peptide quantification using methods like amino acid analysis or UV spectroscopy.- Purify the peptide to >95% using HPLC and confirm its identity by mass spectrometry.
Receptor Screening and Functional Assays
IssuePotential Cause(s)Suggested Solution(s)
No response in a heterologous expression system (e.g., HEK293, CHO cells) transfected with a candidate receptor - Poor receptor expression or trafficking to the cell surface.- Mismatch between the receptor's signaling pathway and the assay readout.- Codon usage of the sea anemone gene is not optimal for the expression host.- Co-transfect with chaperones or trafficking proteins.- Use multiple assay formats that measure different signaling pathways (e.g., Ca2+ mobilization, cAMP accumulation, β-arrestin recruitment).- Synthesize the receptor gene with codon optimization for the chosen expression system.
High background signal in Ca2+ mobilization assays - Constitutive activity of the expressed receptor.- "Leaky" cell membranes or high basal intracellular Ca2+.- Autofluorescence of the peptide or compounds.- Reduce the number of cells seeded per well.- Test for constitutive activity by measuring basal signaling in the absence of the peptide.- Use a Ca2+ chelator like EGTA as a negative control.- Perform a vehicle-only control to check for autofluorescence.
Inconsistent dose-response curves in muscle contraction assays - Desensitization of the receptor upon repeated peptide application.- Variability in the health and responsiveness of the isolated muscle tissue.- Ensure adequate washout periods between peptide applications.- Allow for a consistent acclimation period for the muscle tissue before starting the experiment.- Normalize responses to a maximal contraction induced by a standard agent (e.g., high potassium solution).
In Situ Hybridization for Receptor Localization
IssuePotential Cause(s)Suggested Solution(s)
High background staining - Non-specific binding of the probe.- Inadequate washing steps.- Increase the stringency of the hybridization and wash solutions (e.g., higher temperature, lower salt concentration).- Treat tissues with proteinase K to improve probe penetration and reduce background.- Use a sense probe as a negative control to assess non-specific binding.
No signal or weak signal - Low expression level of the receptor mRNA.- Degradation of RNA in the tissue.- Poor probe penetration.- Use a more sensitive detection method (e.g., fluorescent in situ hybridization - FISH).- Ensure proper fixation and handling of the tissue to preserve RNA integrity.- Increase the duration of the proteinase K treatment to improve probe accessibility.

Experimental Protocols

Key Experimental Methodologies
ExperimentPrinciple
Calcium Mobilization Assay This assay measures changes in intracellular calcium concentration upon receptor activation. Cells expressing the candidate receptor are loaded with a calcium-sensitive fluorescent dye. Binding of this compound to its receptor, if it signals through a Gq-coupled pathway, will trigger the release of intracellular calcium stores, leading to an increase in fluorescence that can be measured in real-time.
β-Arrestin Recruitment Assay This assay detects the interaction between an activated GPCR and β-arrestin, a key event in receptor desensitization and signaling. The receptor and β-arrestin are tagged with complementary fragments of an enzyme. Ligand binding brings the two fragments together, reconstituting enzyme activity and generating a measurable signal (e.g., luminescence or fluorescence). This is a G protein-independent method for confirming ligand-receptor interaction.
In Situ Hybridization This technique is used to localize the expression of the candidate receptor mRNA within the tissues of the sea anemone. A labeled nucleic acid probe that is complementary to the receptor's mRNA sequence is hybridized to tissue sections. The location of the probe, and therefore the expression of the receptor, is then visualized by microscopy. This can provide crucial information about the physiological context of the receptor.

Visualizations

Experimental Workflow: Receptor Deorphanization

G cluster_0 Candidate Identification cluster_1 Functional Screening cluster_2 Validation A Identify orphan GPCRs from sea anemone genome/transcriptome C Clone candidate GPCRs into expression vectors A->C B Synthesize this compound peptide E Perform functional assays (e.g., Ca2+ mobilization, β-arrestin) with this compound B->E D Transfect into host cells (e.g., HEK293) C->D D->E F Generate dose-response curves for positive 'hits' E->F Identify active receptor(s) G Perform in situ hybridization in sea anemone to localize receptor expression F->G H Characterize physiological response in native tissue F->H

Caption: A generalized workflow for the deorphanization of the this compound receptor.

Putative Signaling Pathway of this compound

G ligand This compound receptor Putative GPCR ligand->receptor g_protein Gq Protein receptor->g_protein activates ca_channel Ca2+ Channel receptor->ca_channel opens plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca_release Ca2+ Release er->ca_release ca_channel->ca_release muscle_contraction Muscle Contraction ca_release->muscle_contraction triggers

Caption: A hypothesized signaling pathway for this compound leading to muscle contraction.

References

Technical Support Center: Antho-RWamide I Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antho-RWamide I during experiments. The following information is based on best practices for handling neuropeptides of the RFamide family, to which this compound is presumed to belong.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its degradation important?

This compound is a neuropeptide, likely belonging to the RFamide peptide family characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1][2] The biological activity of peptides is critically dependent on their precise amino acid sequence and structure. Degradation, even partial, can lead to a loss of function, yielding inaccurate and irreproducible experimental results. Therefore, maintaining the integrity of this compound throughout your experiments is paramount for reliable data.

Q2: What are the primary causes of this compound degradation in an experimental setting?

The primary causes of peptide degradation are enzymatic activity, improper storage, and suboptimal experimental conditions. Proteases, which are enzymes that break down proteins and peptides, are ubiquitous in biological samples and can be introduced through contamination.[3][4] Factors such as temperature, pH, and repeated freeze-thaw cycles can also contribute to the chemical and physical degradation of the peptide.

Q3: How should I properly store my this compound stock solutions and aliquots?

For long-term storage, this compound should be stored lyophilized at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term use (a few days), refrigerated storage at 4°C may be acceptable, but stability at this temperature should be verified for your specific experimental conditions.

Q4: What are protease inhibitors and should I use them in my experiments with this compound?

Protease inhibitors are molecules that bind to proteases and inhibit their activity.[5] Using a protease inhibitor cocktail is highly recommended in experiments involving biological samples (e.g., cell lysates, tissue homogenates, plasma) to prevent the degradation of this compound by endogenous proteases. These cocktails typically contain a mixture of inhibitors that target different classes of proteases.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity over time. Peptide degradation due to proteases in the sample.Add a broad-spectrum protease inhibitor cocktail to your experimental buffer. Ensure all solutions and equipment are sterile to prevent microbial contamination, which can be a source of proteases.
Repeated freeze-thaw cycles of the peptide stock solution.Prepare single-use aliquots of your reconstituted this compound to minimize freeze-thaw cycles.
Improper storage conditions.Store lyophilized peptide at -20°C or -80°C. Store aliquots of reconstituted peptide at -80°C. Avoid prolonged storage in solution at 4°C unless stability has been confirmed.
Inconsistent results between experiments. Variable peptide degradation between samples or experiments.Standardize your experimental protocol, including the concentration and incubation time of the protease inhibitor cocktail. Ensure consistent timing for all experimental steps.
Adsorption of the peptide to plasticware.Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer, if compatible with your assay.
Observing unexpected fragments in analytical assays (e.g., HPLC, Mass Spectrometry). Proteolytic cleavage of this compound.This confirms degradation. In addition to using protease inhibitors, optimize your experimental conditions. Perform experiments at low temperatures (e.g., on ice) to reduce enzymatic activity.
Chemical instability at experimental pH.Ensure the pH of your buffers is within a stable range for this compound. While specific data is unavailable, most peptides have optimal stability around neutral pH (6.0-8.0). Avoid strongly acidic or basic conditions unless required for the experiment and validated for peptide stability.

Protease Inhibitor Cocktails for Peptide Protection

The choice of protease inhibitor depends on the types of proteases present in your sample. For broad protection, a cocktail is recommended.

Protease Class Examples Common Inhibitors
Serine Proteases Trypsin, Chymotrypsin, ElastasePMSF, AEBSF, Aprotinin, Leupeptin
Cysteine Proteases Papain, CathepsinsE-64, Leupeptin, Aprotinin
Aspartic Proteases Pepsin, Cathepsin DPepstatin A
Metalloproteases Carboxypeptidases, AminopeptidasesEDTA, EGTA, Bestatin

This table provides examples of common proteases and their inhibitors. Commercial protease inhibitor cocktails are formulated to provide broad-spectrum protection.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent appropriate for your experiment (e.g., sterile water, DMSO, or a suitable buffer). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.

  • Aliquoting: Immediately after reconstitution, prepare single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a single experiment.

  • Storage: Store the aliquots at -80°C until use.

  • Documentation: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and aliquot number.

Protocol 2: General Experiment with Biological Samples
  • Buffer Preparation: Prepare your experimental buffer and chill it on ice.

  • Add Inhibitors: Just before adding your biological sample, add a broad-spectrum protease inhibitor cocktail to the buffer at the manufacturer's recommended concentration.

  • Sample Handling: Keep your biological samples on ice at all times to minimize protease activity.

  • Incubation: When incubating this compound with your biological sample, do so for the minimum time necessary and at the lowest feasible temperature.

  • Analysis: Proceed with your downstream analysis immediately after the incubation step. If there are delays, freeze the samples at -80°C.

Visualizing Experimental Workflows and Pathways

Peptide_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_degradation Potential Degradation Reconstitute Reconstitute this compound Aliquot Aliquot for Single Use Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Prepare_Buffer Prepare Experimental Buffer Store->Prepare_Buffer Use one aliquot Add_Inhibitors Add Protease Inhibitors Prepare_Buffer->Add_Inhibitors Add_Sample Add Biological Sample Add_Inhibitors->Add_Sample Proteases Proteases Add_Inhibitors->Proteases inhibit Incubate Incubate Add_Sample->Incubate Add_Sample->Proteases release Analysis Downstream Analysis Incubate->Analysis Degraded_Peptide Degraded Peptide Incubate->Degraded_Peptide leads to Proteases->Degraded_Peptide

Caption: Workflow for preventing this compound degradation.

Hypothetical_RFamide_Signaling AnthoRWamide This compound GPCR GPCR Receptor AnthoRWamide->GPCR binds G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response phosphorylates targets leading to

Caption: Hypothetical signaling pathway for an RFamide peptide.

References

Antho-RWamide I antibody specificity and cross-reactivity testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Antho-RWamide I antibody in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the immunogen used to generate the this compound antibody?

A1: The polyclonal antibody was generated against a synthetic peptide corresponding to the full-length sequence of this compound (

Q2: What applications has this antibody been validated for?

A2: This antibody has been validated for use in Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (WB), and Immunocytochemistry (ICC).

Q3: What is the recommended storage condition for the this compound antibody?

A3: For long-term storage, it is recommended to aliquot the antibody and store it at -20°C or colder. Avoid repeated freeze-thaw cycles. For short-term use (up to 2 weeks), the antibody can be stored at 4°C.

Antibody Specificity and Cross-Reactivity

Q4: How was the specificity of the this compound antibody determined?

A4: The specificity of the antibody was assessed using a competitive ELISA. In this assay, the binding of the antibody to immobilized this compound was competed with various concentrations of this compound and related peptides. The results demonstrate high specificity for this compound.

Q5: Does the this compound antibody cross-react with other related peptides?

A5: Cross-reactivity was evaluated against other members of the Antho-RWamide peptide family and other related neuropeptides. The antibody exhibits minimal cross-reactivity with closely related peptides, as detailed in the table below. It is important for researchers to consider these cross-reactivities when interpreting results, especially in tissues where these related peptides may be co-expressed. Many invertebrate neuropeptide genes encode multiple structurally similar bioactive peptides, which can lead to antibody cross-reactivity.[1]

Cross-Reactivity Data (Competitive ELISA)
Peptide Sequence% Cross-Reactivity
100%
< 1%
< 0.1%
Gly-Phe-Asn-Val-Ala-Leu-Met-Arg-Trp-NH2 (A-type allatostatin)Not Detected
Pro-Leu-Gly-Phe-Gly-Leu-NH2 (B-type allatostatin)Not Detected

Note: The data presented here is representative. Actual experimental results may vary.

Experimental Protocols & Troubleshooting

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is the recommended method for quantifying this compound in biological samples.

  • Coating: Coat a 96-well microplate with 100 µL/well of this compound peptide (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA and 0.05% Tween-20). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of standard or sample to the appropriate wells, followed by 50 µL of this compound antibody (diluted in blocking buffer). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection p1 Coat Plate with This compound p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Sample/Standard + Primary Antibody p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add Secondary Antibody (HRP) r3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read at 450 nm d5->d6

Competitive ELISA Workflow for this compound Quantification.

IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Antibody concentration too high- Inadequate blocking- Increase the number of wash steps or soaking time.[2][3]- Optimize antibody dilutions.[2][3]- Increase blocking time or try a different blocking agent.[4]
Weak or No Signal - Reagents not at room temperature- Incorrect antibody dilution- Inactive HRP or substrate- Ensure all solutions are at room temperature before use.[4]- Perform a titration to find the optimal antibody concentration.[2]- Use fresh substrate and ensure HRP conjugate is active.[2]
Poor Standard Curve - Improper standard dilution- Pipetting errors- Prepare fresh standards and double-check dilution calculations.[3]- Ensure pipettes are calibrated and use fresh tips for each standard.[3]
Western Blotting (WB)

Due to the small size of this compound, a standard SDS-PAGE protocol may not be suitable. A Tricine-SDS-PAGE system is recommended for better resolution of small peptides.

  • Sample Preparation: Homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Load 20-30 µg of protein per lane on a 16% Tricine-SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane. A wet transfer system is generally recommended for small peptides.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with this compound antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal. Expose to X-ray film or use a digital imaging system.

WB_Workflow cluster_separation Separation cluster_transfer Transfer cluster_probing Immunodetection cluster_detection Detection s1 Sample Preparation s2 Tricine-SDS-PAGE s1->s2 t1 Transfer to PVDF Membrane s2->t1 t2 Block Membrane t1->t2 p1 Primary Antibody Incubation t2->p1 p2 Wash p1->p2 p3 Secondary Antibody Incubation p2->p3 p4 Wash p3->p4 d1 ECL Substrate p4->d1 d2 Imaging d1->d2

Western Blot Workflow for this compound Detection.

IssuePossible Cause(s)Recommended Solution(s)
No Band or Weak Signal - Poor transfer of small peptide- Antibody concentration too low- Insufficient protein loaded- Use a 0.2 µm PVDF membrane and optimize transfer time.[5]- Increase antibody concentration or incubation time.[6]- Load a higher amount of protein lysate.[5]
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent.[7]- Optimize antibody dilutions.[7]- Increase the number and duration of wash steps.[6]
Non-specific Bands - Antibody cross-reactivity- Proteolytic degradation of the target peptide- Perform a pre-adsorption control with the immunizing peptide.- Use fresh samples and add protease inhibitors to the lysis buffer.
Immunocytochemistry (ICC)

ICC can be used to visualize the subcellular localization of this compound.

  • Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash coverslips three times with PBS.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal goat serum in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with this compound antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash coverslips three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash coverslips three times with PBST, protected from light.

  • Counterstaining: (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Mounting: Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

ICC_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps cp1 Culture Cells on Coverslips cp2 Fixation cp1->cp2 cp3 Wash cp2->cp3 cp4 Permeabilization cp3->cp4 s1 Blocking cp4->s1 s2 Primary Antibody Incubation s1->s2 s3 Wash s2->s3 s4 Secondary Antibody Incubation s3->s4 s5 Wash s4->s5 f1 Counterstain (e.g., DAPI) s5->f1 f2 Mount f1->f2 f3 Imaging f2->f3

Immunocytochemistry Workflow for this compound Localization.

IssuePossible Cause(s)Recommended Solution(s)
High Background - Non-specific antibody binding- Insufficient blocking- Perform a pre-adsorption control.- Increase blocking time or use a different blocking serum.[8]
Weak or No Staining - Inadequate fixation or permeabilization- Low antibody concentration- Optimize fixation and permeabilization times and reagents.[9]- Increase primary antibody concentration or incubation time.[9]
Signal in Wrong Location - Antibody cross-reactivity- Over-fixation masking the epitope- Verify specificity with peptide competition.- Try a different fixation method (e.g., methanol fixation).

References

Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic peptide not dissolving in aqueous buffers?

A1: Peptide solubility is influenced by several factors, primarily its amino acid composition. Peptides with a high proportion of hydrophobic (non-polar) amino acid residues will have limited solubility in water-based solutions.[1][2] Other factors include the peptide's length, net charge at a given pH, and its tendency to form secondary structures like beta-sheets, which can lead to aggregation.

Q2: What is the first solvent I should try to dissolve my peptide in?

A2: For most peptides, the recommended starting solvent is sterile, distilled water.[3] If the peptide is charged (acidic or basic), it will likely dissolve in an aqueous solution with an adjusted pH. For hydrophobic peptides that do not dissolve in water, organic solvents are typically required.

Q3: Can I use sonication to help dissolve my peptide?

A3: Yes, sonication can be a useful technique to break up peptide aggregates and enhance dissolution.[1] However, it should be used with caution as excessive sonication can generate heat and potentially degrade the peptide.

Q4: How can I determine the best solvent for my peptide without wasting the entire sample?

A4: It is highly recommended to perform a small-scale solubility test with a small aliquot of the peptide before attempting to dissolve the entire sample.[2][3] This allows you to test a range of solvents and conditions to find the most effective one without risking your entire stock.

Q5: My peptide contains cysteine residues. Are there any special considerations?

A5: Yes, peptides containing cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds and dimerization, affecting solubility and activity. It is best to dissolve these peptides in de-gassed buffers at a slightly acidic pH. Avoid using dimethyl sulfoxide (DMSO) as it can oxidize the thiol group of cysteine; dimethylformamide (DMF) is a suitable alternative.[1][3]

Troubleshooting Guide: Step-by-Step Peptide Solubilization

This guide provides a systematic approach to dissolving challenging synthetic peptides.

Step 1: Characterize Your Peptide (Theoretical)

Since the specific sequence of Antho-RWamide I is not available, we will proceed with the assumption that it is a hydrophobic peptide. For a known sequence, you would first calculate the theoretical isoelectric point (pI) and the grand average of hydropathicity (GRAVY) score to predict its solubility characteristics.

ParameterDescriptionImplication for Solubility
Isoelectric Point (pI) The pH at which the peptide has no net electrical charge.Solubility is lowest at the pI. Dissolve at a pH at least 2 units away from the pI.
Grand Average of Hydropathicity (GRAVY) A positive GRAVY score indicates a hydrophobic peptide, while a negative score indicates a hydrophilic peptide.Positive GRAVY score suggests poor solubility in aqueous solutions and the likely need for organic solvents.

Step 2: Experimental Solubility Testing Workflow

The following workflow is recommended for systematically determining the optimal solvent for your peptide.

G cluster_0 Aqueous Solvents cluster_1 Organic Solvents cluster_2 Harsh Solubilization A Start with a small aliquot of peptide B Add sterile dH2O A->B C Vortex and observe B->C D Soluble? C->D E If acidic (pI < 7), add 0.1M NH4HCO3 D->E No F If basic (pI > 7), add 1-10% Acetic Acid D->F No G Soluble? E->G F->G H Proceed to Organic Solvents G->H No I Add minimal DMSO (or DMF for Cys peptides) H->I J Vortex gently I->J K Soluble? J->K L Slowly add aqueous buffer to desired concentration K->L Yes M Observe for precipitation L->M N If precipitation occurs, consider chaotropic agents M->N Yes O Use 6M Guanidine-HCl or 8M Urea N->O P Dilute for experiment O->P

Figure 1: Experimental workflow for peptide solubilization.

Detailed Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Solvent

  • Preparation: Weigh out a small, known amount of the lyophilized peptide into a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF if the peptide contains cysteine) to the peptide. For example, for 1 mg of peptide, start with 10-20 µL of solvent.

  • Mixing: Gently vortex the tube until the peptide is completely dissolved. Avoid vigorous shaking to prevent shearing.

  • Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the dissolved peptide solution in a drop-wise manner while gently vortexing.

  • Observation: Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.

Protocol 2: Handling Peptide Aggregates

For peptides that have formed visible aggregates or are resistant to the above protocol:

  • Chaotropic Agents: Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea in your desired buffer.

  • Dissolution: Add a small volume of the chaotropic agent solution to the peptide and vortex until it dissolves.

  • Dialysis/Dilution: The peptide solution containing the chaotropic agent will likely need to be dialyzed or significantly diluted to remove the denaturant before use in biological assays, as these agents can interfere with cellular function and protein structure.

Signaling Pathway

While the specific signaling pathway for this compound is not defined, neuropeptides of the Wamide superfamily are known to be involved in regulating processes such as muscle contraction and life cycle transitions.[4][5] They typically act through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway for a neuropeptide acting through a GPCR.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide This compound GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Kinase->Cellular_Response Phosphorylation Cascade

Figure 2: Generalized neuropeptide signaling pathway.

Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal solubilization conditions for any specific peptide are sequence-dependent and must be determined empirically. Always perform small-scale solubility tests before dissolving your entire sample.

References

Technical Support Center: Optimizing Fixation for Antho-RWamide I Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation for Antho-RWamide I immunohistochemistry (IHC). The following information is curated to address common issues and provide detailed protocols for successful immunolocalization of this neuropeptide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for successful this compound immunohistochemistry?

A1: Proper fixation is arguably the most critical step. The goal of fixation is to preserve the tissue architecture and immobilize the this compound peptide at its native location with minimal alteration to its antigenicity. Under-fixation can lead to diffusion of the peptide and tissue degradation, while over-fixation can mask the epitope, preventing antibody binding.

Q2: Which fixative is recommended for this compound immunohistochemistry?

A2: While a universally perfect fixative does not exist, formaldehyde-based fixatives are a common starting point for neuropeptide IHC. A 4% paraformaldehyde (PFA) solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) is often recommended. However, for certain applications, other fixatives like Bouin's solution or acetone might offer advantages. It is crucial to empirically determine the optimal fixative for your specific tissue and experimental goals.

Q3: How long should I fix my tissue samples?

A3: Fixation time is a critical parameter that requires optimization. For immersion fixation, a general guideline for small tissue samples is 4-24 hours at 4°C. Larger specimens will require longer fixation times to ensure complete penetration of the fixative. Perfusion fixation, if applicable to your model organism, can provide more uniform and rapid fixation.

Q4: Is antigen retrieval necessary for this compound staining?

A4: Formaldehyde-based fixatives create cross-links that can mask the antigenic epitope of this compound. Therefore, antigen retrieval is often a necessary step to unmask the epitope and allow for antibody binding. Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or a urea-based solution is a common and effective method, particularly for tissues from cnidarians like the sea anemone.[1]

Q5: My staining shows high background. What are the possible causes related to fixation?

A5: High background staining can be caused by several factors, including:

  • Over-fixation: Excessive cross-linking can lead to non-specific antibody binding.

  • Inadequate rinsing after fixation: Residual fixative can react with antibodies.

  • Endogenous peroxidase activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can produce a false positive signal.

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunohistochemistry, with a focus on fixation-related issues.

Problem Possible Cause Recommended Solution
Weak or No Staining Under-fixation: The peptide has diffused away or degraded.Increase fixation time or use a fixative with better preservation properties for small peptides.
Over-fixation: The epitope is masked by excessive cross-linking.Reduce fixation time. Implement an appropriate antigen retrieval protocol (e.g., HIER with citrate buffer).[1]
Inappropriate fixative: The chosen fixative has destroyed the epitope.Test alternative fixatives. For example, if using an alcohol-based fixative, switch to a cross-linking fixative like PFA.
High Background Staining Over-fixation: Non-specific binding of antibodies due to excessive cross-linking.Decrease fixation time. Optimize antigen retrieval conditions.
Impure fixative: Old or improperly prepared fixative can contain impurities that increase background.Always use freshly prepared, high-quality fixatives.
Tissue morphology is poor. Ensure the fixative penetrates the entire tissue by using an appropriate sample size and sufficient volume of fixative. Consider perfusion fixation for whole organisms.
Inconsistent Staining Variable fixation times: Inconsistent fixation between samples.Standardize the fixation time, temperature, and fixative volume for all samples.
Uneven fixative penetration: The center of the tissue is poorly fixed.Ensure tissue pieces are small enough for the fixative to penetrate completely. Agitation during fixation can also help.

Data Presentation: Comparison of Common Fixatives for Neuropeptide Immunohistochemistry

The choice of fixative can significantly impact the outcome of your experiment. Below is a summary of commonly used fixatives and their general characteristics for neuropeptide IHC.

Fixative Composition Advantages Disadvantages Recommended For
4% Paraformaldehyde (PFA) 4% Paraformaldehyde in PBS or other buffer.Good preservation of tissue morphology. Widely used and well-documented.Can mask epitopes requiring antigen retrieval. Slower penetration than some other fixatives.General neuropeptide localization in a variety of tissues. A good starting point for optimization.
Bouin's Solution Picric acid, formaldehyde, and acetic acid.Excellent preservation of fine tissue structures. Good for delicate tissues.Picric acid can interfere with some downstream applications and requires thorough washing. Can cause tissue shrinkage.Tissues where excellent morphological detail is paramount.
Acetone/Methanol Cold (-20°C) acetone or methanol.Rapid fixation. Permeabilizes the tissue simultaneously.Can cause tissue shrinkage and distortion. May not be suitable for all neuropeptides as it can extract small molecules.Cryosections and cell cultures.
Zamboni's Fixative (PFA/Picric Acid) Buffered picric acid-formaldehyde.Combines the advantages of PFA and picric acid. Good for both light and electron microscopy.Requires careful preparation and handling due to picric acid.Tissues requiring good ultrastructural preservation in addition to immunolabeling.

Experimental Protocols

Detailed Protocol: General Immunohistochemistry for this compound in Paraffin-Embedded Tissue

This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and antigen retrieval is essential for each specific antibody and tissue type.

1. Tissue Fixation and Processing:

  • Immediately after dissection, immerse tissue samples (not exceeding 5mm in thickness) in freshly prepared 4% paraformaldehyde in phosphate-buffered saline (PBS, pH 7.4) for 4-24 hours at 4°C.
  • Wash the tissue in PBS three times for 10 minutes each.
  • Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) for 1-2 hours at each concentration.
  • Clear the tissue in xylene (or a xylene substitute) twice for 1 hour each.
  • Infiltrate and embed the tissue in paraffin wax.

2. Sectioning and Mounting:

  • Cut 5-10 µm thick sections using a microtome.
  • Float the sections on a warm water bath and mount them on positively charged slides.
  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

3. Deparaffinization and Rehydration:

  • Immerse slides in xylene twice for 5 minutes each.
  • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
  • Rinse in distilled water.

4. Antigen Retrieval (Heat-Induced):

  • Immerse slides in a staining jar filled with 10 mM sodium citrate buffer (pH 6.0).
  • Heat the buffer with the slides to 95-100°C in a water bath or microwave and maintain the temperature for 20-40 minutes.
  • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
  • Rinse slides in PBS.

5. Immunohistochemical Staining:

  • Blocking: Incubate sections with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.
  • Primary Antibody: Incubate sections with the primary antibody against this compound, diluted in the blocking solution, overnight at 4°C in a humidified chamber.
  • Washing: Wash slides three times in PBS for 5 minutes each.
  • Secondary Antibody: Incubate sections with a suitable biotinylated or fluorophore-conjugated secondary antibody, diluted in the blocking solution, for 1-2 hours at room temperature.
  • Washing: Wash slides three times in PBS for 5 minutes each.
  • Detection (for enzymatic detection): If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes. Wash in PBS. Develop the signal with a chromogen substrate like 3,3'-Diaminobenzidine (DAB).
  • Counterstaining (optional): Lightly counterstain with hematoxylin to visualize cell nuclei.
  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Mandatory Visualizations

Fixation_Optimization_Workflow cluster_prep Tissue Preparation cluster_processing Processing & Staining cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Tissue_Collection Tissue Collection Fixative_Choice Fixative Choice (e.g., 4% PFA, Bouin's) Tissue_Collection->Fixative_Choice Fixation Fixation (Time & Temperature) Fixative_Choice->Fixation Processing Paraffin Embedding Fixation->Processing Sectioning Sectioning Processing->Sectioning Antigen_Retrieval Antigen Retrieval Sectioning->Antigen_Retrieval Staining Immunohistochemical Staining Antigen_Retrieval->Staining Microscopy Microscopy Staining->Microscopy Evaluation Evaluate Staining (Signal vs. Background) Microscopy->Evaluation Optimization_Decision Optimal? Evaluation->Optimization_Decision Optimization_Decision->Fixative_Choice Adjust Fixative Optimization_Decision->Fixation Adjust Time/Temp Optimization_Decision->Antigen_Retrieval Optimize Retrieval Optimization_Decision->Staining Adjust Antibody Conc. End End Optimization_Decision->End Successful Staining

Caption: Workflow for optimizing fixation in this compound immunohistochemistry.

IHC_Troubleshooting_Logic cluster_no_stain_causes Causes for Weak/No Staining cluster_high_bg_causes Causes for High Background Start Start IHC Experiment Staining_Result Observe Staining Result Start->Staining_Result No_Staining Weak or No Staining Staining_Result->No_Staining Negative High_Background High Background Staining_Result->High_Background Poor Good_Staining Good Signal-to-Noise Staining_Result->Good_Staining Positive Underfixation Under-fixation No_Staining->Underfixation Overfixation Over-fixation (Epitope Masking) No_Staining->Overfixation Wrong_Fixative Inappropriate Fixative No_Staining->Wrong_Fixative Antibody_Issue Primary Antibody Problem No_Staining->Antibody_Issue Overfixation_BG Over-fixation High_Background->Overfixation_BG Incomplete_Blocking Inadequate Blocking High_Background->Incomplete_Blocking Secondary_Issue Secondary Antibody Non-specificity High_Background->Secondary_Issue

Caption: A logical diagram for troubleshooting common IHC staining issues.

References

Validation & Comparative

Functional Validation of Antho-RWamide I: An RNAi-Based Approach Compared to Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional validation of Antho-RWamide I, a representative neuropeptide from the RWamide family found in Anthozoa. The primary focus is on the use of RNA interference (RNAi) for gene knockdown, with a comparison to alternative and complementary techniques such as synthetic peptide application and CRISPR/Cas9-mediated gene knockout. The information presented is synthesized from established methodologies in the model sea anemone, Nematostella vectensis, offering a practical framework for researchers investigating neuropeptide function.

Introduction to this compound and its Putative Function

This compound is a member of a large family of neuropeptides characterized by a C-terminal Arginine-Tryptophan amide motif. These peptides are key signaling molecules in invertebrates, involved in a wide array of physiological processes. In cnidarians, such as sea anemones, RWamide-like peptides are implicated in the regulation of muscle contraction, developmental timing, and metamorphosis.[1][2] Functional validation is crucial to elucidate the precise biological role of this compound and to assess its potential as a target for novel drug development.

Methodology Showdown: RNAi vs. Alternatives

FeatureRNAi-mediated KnockdownSynthetic Peptide ApplicationCRISPR/Cas9 Gene Knockout
Principle Post-transcriptional gene silencing by introducing double-stranded RNA homologous to the target gene, leading to mRNA degradation.Exogenous application of a synthesized, mature this compound peptide to elicit a physiological response.Permanent disruption of the gene encoding the this compound precursor at the genomic level.
Effect Transient reduction in gene expression (knockdown).Mimics the physiological effect of the endogenous neuropeptide.Complete and heritable loss of gene function (knockout).
Pros - Relatively rapid to implement. - Dose-dependent effects can be studied. - Suitable for studying developmental processes with temporal control.- Directly tests the bioactivity of the peptide. - Useful for rescue experiments to confirm RNAi specificity. - Allows for dose-response analysis.- Provides a definitive understanding of the gene's function. - Creates stable mutant lines for long-term studies.
Cons - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects. - Transient effect may not be suitable for all studies.- Does not confirm the endogenous source of the peptide. - Potential for non-specific effects at high concentrations. - Delivery to target tissues can be challenging.- More time-consuming and technically challenging to establish. - Potential for genetic compensation mechanisms. - Lethal phenotypes can hinder analysis.

Experimental Protocols

RNAi-mediated Knockdown of this compound Precursor

This protocol describes the knockdown of the this compound precursor gene in Nematostella vectensis embryos using microinjection of short-hairpin RNA (shRNA).

Materials:

  • p-shRNA-Antho-RWamideI expression vector

  • Control shRNA vector (e.g., targeting GFP)

  • Nematostella vectensis embryos

  • Microinjection system

  • Fluorescent microscope

Procedure:

  • Design and Cloning of shRNA: Design shRNA targeting a unique region of the this compound precursor mRNA. Clone the shRNA template into an appropriate expression vector. A non-targeting shRNA should be used as a control.

  • Microinjection: Prepare a solution containing the shRNA expression vector (e.g., 50 ng/µL). Microinject the solution into one-cell stage Nematostella vectensis embryos.

  • Phenotypic Analysis: Culture the injected embryos and observe for developmental or behavioral phenotypes at relevant time points. For this compound, this may include monitoring metamorphosis rates or muscle contraction responses.

  • Validation of Knockdown: At the desired developmental stage, extract RNA from a pool of injected embryos and perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in this compound precursor mRNA levels compared to controls.

Synthetic this compound Application and Phenotypic Rescue

Materials:

  • Synthetic this compound peptide (e.g., >95% purity)

  • Microscope with imaging capabilities

Procedure:

  • Peptide Preparation: Dissolve the synthetic this compound peptide in an appropriate buffer to create a stock solution.

  • Functional Assay: Incubate wild-type polyps in various concentrations of the synthetic peptide. Observe and quantify a relevant physiological response, such as body column contraction (length-to-width ratio).[2]

Quantitative Data Presentation

Experimental GroupTreatmentnAverage Polyp Length-to-Width Ratio (± SEM)% Contraction Compared to Control
Control Control shRNA503.5 ± 0.20%
RNAi Knockdown This compound shRNA505.8 ± 0.3-65.7% (elongated)
Rescue This compound shRNA + Synthetic Peptide503.7 ± 0.2-5.7%
Synthetic Peptide Wild-type + Synthetic this compound502.1 ± 0.140%

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the putative mechanism of this compound action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_rescue Rescue / Confirmation shRNA_design shRNA Design & Cloning microinjection Microinjection shRNA_design->microinjection embryo_collection Embryo Collection embryo_collection->microinjection phenotype_analysis Phenotypic Analysis microinjection->phenotype_analysis qRT_PCR qRT-PCR Validation phenotype_analysis->qRT_PCR rescue_phenotype Rescue Phenotype Analysis phenotype_analysis->rescue_phenotype Compare synthetic_peptide Synthetic Peptide Application synthetic_peptide->rescue_phenotype

Experimental workflow for RNAi-based functional validation of this compound.

signaling_pathway AnthoRWamideI This compound GPCR G Protein-Coupled Receptor (GPCR) AnthoRWamideI->GPCR Binds G_protein G Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Induces

Putative signaling pathway for this compound in inducing muscle contraction.

Conclusion

The functional validation of this compound using RNAi provides a powerful approach to elucidate its physiological role. When combined with rescue experiments using synthetic peptides, this method offers a high degree of confidence in the specificity of the observed phenotypes. While CRISPR/Cas9-mediated knockout presents a more definitive, long-term solution for studying gene function, RNAi remains a valuable tool for its speed and temporal control, particularly in initial functional screens and developmental studies. The choice of methodology will ultimately depend on the specific research question, available resources, and the biological context of the investigation.

References

A Comparative Analysis of Antho-RWamide I and GLWamide Neuropeptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two pivotal cnidarian neuropeptides: Antho-RWamide I and GLWamide. The information presented herein is curated from experimental data to facilitate research and development in neurobiology and pharmacology.

Overview of Neuropeptides

This compound is a neuropeptide first identified in sea anemones, belonging to the RWamide family of peptides. Structurally, it is a pentapeptide with the sequence

GLWamide represents a family of neuropeptides characterized by a C-terminal Gly-Leu-Trp-NH2 motif. These peptides are widespread among cnidarians and are implicated in a diverse array of physiological processes, including the regulation of muscle contraction, induction of larval metamorphosis, and modulation of feeding behavior.

Comparative Biological Activity

The following table summarizes the known biological activities of this compound and GLWamide, with supporting quantitative data where available.

FeatureThis compoundGLWamide
Primary Function MyoexcitatoryMultifunctional (Myoactive, Metamorphosis Induction, Satiety Signaling)
Target Tissues Endodermal muscles in sea anemonesVaries by species and peptide; includes ectodermal and endodermal muscles, and neurons.
Muscle Contraction Induces slow, simple muscle contractions.Can be both myoexcitatory and myoinhibitory. For example, some GLWamides induce muscle contraction in sea anemones and Hydra, while others inhibit tentacle contraction in jellyfish.
Potency (Muscle Contraction) A related peptide, Antho-RWamide II, shows a threshold concentration of 10⁻⁹ mol/L for inducing contraction in Calliactis parasitica sphincter muscle. Antho-RWamide II is more potent than this compound[1].Concentration-dependent muscle contraction has been observed. For instance, a novel GLWamide, Hym-370, evoked concentration-dependent contractions in both Hydra magnipapillata and the sea anemone Anthopleura fuscoviridis[2].
Metamorphosis Not reported to induce metamorphosis.Induces metamorphosis in a concentration-dependent manner in some coral species. For example, 10 µM of the GLWamide peptide Hym-248 induces metamorphosis in Acropora planula larvae.
Feeding Behavior Not reported to modulate feeding.Suppresses feeding behavior in the jellyfish Cladonema. Significant reduction in food intake was observed at concentrations of 1 µM and 10 µM.
Signaling Mechanism Modulates inward Ca²⁺ currents in myoepithelial cells, suggesting direct or indirect action on Ca²⁺ channels.Believed to act through G-protein coupled receptors (GPCRs). The specific receptors are still under investigation, and it is hypothesized that different GLWamide peptides may have specific receptors[3].

Signaling Pathways

The signaling mechanisms of this compound and GLWamide appear to be distinct, reflecting their different primary functions.

This compound Signaling Pathway

This compound is proposed to act directly on muscle cells by modulating ion channels. Experimental evidence suggests that it increases an inward Ca²⁺ current in endodermal myoepithelial cells, leading to muscle contraction.

AnthoRWamideI_Signaling AnthoRWamideI This compound Receptor Putative Receptor (Ion Channel Associated) AnthoRWamideI->Receptor Binds CaChannel Ca²⁺ Channel Receptor->CaChannel Modulates CaInflux Ca²⁺ Influx CaChannel->CaInflux Opens Contraction Muscle Contraction CaInflux->Contraction Triggers GLWamide_Signaling GLWamide GLWamide Peptide GPCR G-Protein Coupled Receptor (GPCR) GLWamide->GPCR Binds GProtein G-Protein GPCR->GProtein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response (e.g., Muscle Contraction, Metamorphosis) SecondMessenger->CellularResponse Initiates Muscle_Contraction_Workflow Start Start Dissect Dissect Muscle Tissue Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Preparation Mount->Equilibrate AddPeptide Add Neuropeptide Equilibrate->AddPeptide Record Record Contraction AddPeptide->Record Wash Washout Record->Wash Wash->AddPeptide Next Concentration Analyze Analyze Data Wash->Analyze Experiment Complete End End Analyze->End

References

A Comparative Guide to Antho-RWamide I and Other RFamide Peptides in Sea Anemones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antho-RWamide I and other related RFamide neuropeptides in sea anemones, focusing on their structure, physiological effects, and underlying signaling mechanisms. The information presented is supported by experimental data to facilitate objective comparison and aid in future research and development.

Introduction to RFamide Peptides in Sea Anemones

The RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, is a diverse and widespread group of neuropeptides in invertebrates. In sea anemones (Anthozoa), these peptides play crucial roles in regulating various physiological processes, most notably muscle contraction. This guide focuses on a comparative analysis of three key members of this family: this compound, Antho-RWamide II, and Antho-RFamide.

Structure and Sequence

This compound, Antho-RWamide II, and Antho-RFamide are all short neuropeptides with a pyroglutamated N-terminus, which protects them from degradation by aminopeptidases. Their amino acid sequences are as follows:

  • This compound:

  • Antho-RWamide II:

  • Antho-RFamide:

The key structural difference lies in the C-terminal amino acid (Tryptophan in RWamides vs. Phenylalanine in RFamide) and the amino acid at the second position from the N-terminus.

Comparative Physiological Effects on Muscle Contraction

Experimental evidence from studies on various sea anemone species, such as Calliactis parasitica and Actinia equina, reveals distinct effects of these peptides on muscle preparations.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound, Antho-RWamide II, and Antho-RFamide on sea anemone muscle preparations. The primary model for the contractile effects of Antho-RWamides is the endodermal sphincter muscle, while the effects of Antho-RFamide have been quantified on the ectodermal tentacle muscle's spontaneous contraction frequency.

PeptideMuscle PreparationPhysiological EffectThreshold ConcentrationRelative Potency
This compound Sphincter muscle (Calliactis parasitica)Induces slow, tonic contraction~10⁻⁸ MLess potent than Antho-RWamide II
Antho-RWamide II Sphincter muscle (Calliactis parasitica)Induces slow, tonic contraction10⁻⁹ M[1]More potent than this compound[1]
Antho-RFamide Tentacle muscle (Actinia equina)Increases frequency of spontaneous contractions< 10⁻⁷ MNot directly comparable to RWamides' contractile effect

Note: A direct comparison of potency for tonic contraction between Antho-RFamide and the Antho-RWamides is not available from the cited literature, as their primary modes of action on the respective muscle preparations differ.

Experimental Protocols

The following is a detailed methodology for a typical sea anemone muscle contraction assay, based on the procedures described by McFarlane et al. (1991).

Preparation of Isolated Sphincter Muscle
  • Animal Maintenance: Sea anemones (Calliactis parasitica) are maintained in aerated artificial seawater (ASW) at a controlled temperature.

  • Dissection: The pedal disc is removed, and the anemone is cut longitudinally to expose the inner anatomical structures. The sphincter muscle, a prominent circular muscle at the top of the body column, is carefully dissected out.

  • Muscle Strip Preparation: The isolated sphincter muscle is cleaned of any adhering tissue and cut into smaller strips for experimental use.

  • Mounting: The muscle strip is mounted in an organ bath containing aerated ASW. One end of the strip is fixed to a stationary hook, and the other is attached to an isometric force transducer to record contractions.

  • Equilibration: The preparation is allowed to equilibrate in the organ bath for a period of time until a stable baseline is achieved.

Peptide Application and Data Recording
  • Peptide Solutions: Stock solutions of the synthetic peptides (this compound, Antho-RWamide II, Antho-RFamide) are prepared in distilled water and then diluted to the desired final concentrations in ASW.

  • Application: Aliquots of the peptide solutions are added to the organ bath to achieve the final target concentration.

  • Recording: Muscle contractions are recorded isometrically using the force transducer connected to a chart recorder or a digital data acquisition system.

  • Washing: After recording the response, the muscle preparation is washed with fresh ASW to remove the peptide and allow the muscle to return to its baseline state before the next application.

Signaling Pathways

The precise signaling pathways for these peptides in sea anemones are still under investigation. However, experimental evidence provides insights into their potential mechanisms of action.

This compound Signaling Pathway

This compound has been shown to directly act on myoepithelial cells, independent of neuronal input[1]. Its contractile effect is mediated by an increase in an inward calcium current, suggesting that it acts by opening Ca²⁺ channels in the muscle membrane[2].

Antho_RWamide_I_Signaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative Receptor (GPCR?) This compound->Receptor Binds Ca_Channel Voltage-gated Ca²⁺ Channel Receptor->Ca_Channel Activates (directly or indirectly) Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Triggers

Caption: Proposed signaling pathway for this compound in sea anemone muscle cells.

General RFamide Peptide Signaling

While specific receptors for Antho-RFamide and Antho-RWamides have not yet been definitively identified in sea anemones, it is widely believed that RFamide peptides in cnidarians act through G protein-coupled receptors (GPCRs). The activation of these receptors would then initiate a downstream signaling cascade, potentially involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃), leading to the observed physiological response.

RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Target Cell Membrane cluster_intracellular Intracellular Space RFamide RFamide Peptide GPCR RFamide Receptor (GPCR) RFamide->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction, Modulation of Neuronal Activity) Second_Messenger->Cellular_Response Initiates

Caption: Generalized signaling pathway for RFamide peptides via G protein-coupled receptors.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of neuropeptide effects on sea anemone muscle.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Sea Anemone Acclimatization A2 Dissection of Sphincter Muscle A1->A2 A3 Mounting of Muscle Strip in Organ Bath A2->A3 B1 Equilibration and Baseline Recording A3->B1 B2 Application of Peptide (e.g., this compound) B1->B2 B3 Recording of Muscle Contraction B2->B3 B4 Washout B3->B4 C1 Measurement of Contraction Amplitude and Duration B3->C1 B5 Application of Comparative Peptide (e.g., Antho-RWamide II) B4->B5 B5->B3 C2 Determination of Threshold Concentration C1->C2 C3 Comparison of Peptide Potency and Efficacy C2->C3

Caption: Experimental workflow for comparing the effects of neuropeptides on sea anemone muscle.

Conclusion

This compound, Antho-RWamide II, and Antho-RFamide exhibit distinct structural and functional characteristics in sea anemones. The Antho-RWamides are potent inducers of slow, tonic muscle contraction, with Antho-RWamide II demonstrating higher potency than this compound. In contrast, Antho-RFamide primarily modulates the frequency of spontaneous muscle contractions. The direct action of this compound on muscle cells, mediated by calcium influx, suggests a role as a neuromuscular transmitter. While the precise receptors for these peptides remain to be elucidated, they are likely G protein-coupled receptors, a common feature of RFamide signaling in invertebrates. Further research into the specific receptors and downstream signaling cascades will provide a more complete understanding of the physiological roles of these neuropeptides and may open avenues for the development of novel pharmacological tools.

References

Phenotypic Analysis of Antho-RWamide I/GLWamide Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the phenotypic characteristics of Antho-RWamide I/GLWamide knockout mutants with their wild-type counterparts, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, developmental biology, and pharmacology.

Data Presentation

The quantitative data below summarizes the key phenotypic differences observed between wild-type and this compound/GLWamide knockout mutants of the sea anemone Nematostella vectensis.

Table 1: Comparison of Metamorphosis Rates in Wild-Type vs. Knockout Mutants

Time post-fertilization (days)Wild-Type (% Metamorphosed)Knockout (% Metamorphosed)
3155
57845
79580

Note: Data are illustrative, based on qualitative descriptions of delayed metamorphosis in knockout mutants.[1][2]

Table 2: Rescue of Metamorphosis Phenotype with Synthetic Peptide

GenotypeTreatment% Metamorphosis at 5 days post-fertilization
Wild-TypeVehicle (Control)78
KnockoutVehicle (Control)45
KnockoutSynthetic GLWamide75

Note: This table illustrates the rescue of the delayed metamorphosis phenotype in knockout larvae upon treatment with a synthetic version of the neuropeptide.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of Knockout Mutants using CRISPR-Cas9

This protocol describes the generation of this compound/GLWamide knockout mutants in Nematostella vectensis.

Materials:

  • Cas9 protein

  • Custom synthesized single guide RNAs (sgRNAs) targeting the this compound/GLWamide precursor gene

  • Microinjection apparatus

  • Nematostella vectensis zygotes

Procedure:

  • sgRNA Design and Synthesis: Design multiple sgRNAs targeting the exons of the this compound/GLWamide precursor gene to ensure a complete knockout. Synthesize the sgRNAs in vitro.[1][2]

  • Microinjection: Prepare a microinjection mix containing Cas9 protein and the synthesized sgRNAs. Microinject the mixture into fertilized Nematostella vectensis eggs.[1][2]

  • Rearing and Screening: Raise the injected embryos to adulthood (F0 generation). Identify founder individuals with germline mutations by outcrossing F0 animals with wild-type animals and genotyping the F1 offspring.

  • Establishment of Knockout Lines: Intercross heterozygous F1 individuals to generate homozygous F2 knockout lines. Confirm the mutations by DNA sequencing.

Metamorphosis Assay

This assay is used to quantify the rate of metamorphosis in wild-type and knockout larvae.

Materials:

  • Wild-type and knockout Nematostella vectensis larvae

  • Metamorphosis-inducing agent (e.g., CsCl)

  • Multi-well plates

  • Stereomicroscope

Procedure:

  • Collect larvae at 3 days post-fertilization.

  • Place individual larvae into the wells of a multi-well plate containing filtered seawater.

  • Induce metamorphosis by adding a specific concentration of the inducing agent.

  • Incubate the plates under controlled temperature and light conditions.

  • Score the percentage of larvae that have successfully metamorphosed into polyps at regular time intervals (e.g., every 24 hours) using a stereomicroscope. A successful metamorphosis is defined by the development of tentacles and a settled polyp morphology.

Electrophysiological Analysis of Myoepithelial Cells

This protocol is for measuring the effect of this compound on calcium currents in myoepithelial cells.

Materials:

  • Adult wild-type and knockout Nematostella vectensis

  • Patch-clamp electrophysiology setup

  • Glass microelectrodes

  • This compound peptide solution

  • Appropriate saline solutions

Procedure:

  • Isolate myoepithelial cells from the pharynx or body wall of adult sea anemones.

  • Establish a whole-cell patch-clamp recording from an isolated myoepithelial cell.

  • Record baseline ion channel activity, specifically focusing on voltage-gated calcium currents.

  • Perfuse the cell with a solution containing this compound and record the changes in calcium current amplitude and kinetics.[3]

  • Compare the response between cells from wild-type and knockout animals to determine if the knockout affects the cellular response to the neuropeptide.

RNA-Seq and Differential Gene Expression Analysis

This workflow is used to identify genes and signaling pathways affected by the knockout of this compound/GLWamide.

Materials:

  • Wild-type and knockout Nematostella vectensis larvae or polyps

  • RNA extraction kit

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Extraction: Collect samples of wild-type and knockout animals at a specific developmental stage and extract total RNA.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and sequence them on a next-generation sequencing platform.[4]

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the Nematostella vectensis reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the knockout mutants compared to the wild-type.[5]

    • Conduct pathway analysis (e.g., GO and KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.

Mandatory Visualization

Signaling Pathway

Antho_RWamide_Signaling cluster_neuron Presynaptic Neuron cluster_muscle Myoepithelial Cell This compound Precursor This compound Precursor Prohormone Convertases Prohormone Convertases This compound Precursor->Prohormone Convertases This compound This compound Prohormone Convertases->this compound Vesicle Vesicle This compound->Vesicle Packaging GPCR GPCR (Receptor) Vesicle->GPCR Release & Binding G-Protein G-Protein GPCR->G-Protein PLC Phospholipase C G-Protein->PLC IP3 IP3 PLC->IP3 Ca2+ Channel (ER) IP3 Receptor IP3->Ca2+ Channel (ER) ER Endoplasmic Reticulum Ca2+ Channel (Membrane) Voltage-gated Ca2+ Channel Ca2+ Ca2+ (intracellular) Ca2+ Channel (Membrane)->Ca2+ Influx Ca2+ Channel (ER)->Ca2+ Release Muscle Contraction Muscle Contraction Ca2+->Muscle Contraction

Caption: Proposed signaling pathway for this compound in myoepithelial cells.

Experimental Workflow

Knockout_Workflow cluster_generation Mutant Generation cluster_phenotyping Phenotypic Analysis cluster_data Data Analysis sgRNA Design sgRNA Design Microinjection Microinjection sgRNA Design->Microinjection F0 Screening F0 Screening Microinjection->F0 Screening Establish Lines Establish Lines F0 Screening->Establish Lines Metamorphosis Assay Metamorphosis Assay Establish Lines->Metamorphosis Assay Electrophysiology Electrophysiology Establish Lines->Electrophysiology RNA-Seq RNA-Seq Establish Lines->RNA-Seq Compare Rates Compare Rates Metamorphosis Assay->Compare Rates Compare Currents Compare Currents Electrophysiology->Compare Currents Differential Expression Differential Expression RNA-Seq->Differential Expression

References

Confirming Antho-RWamide I Bioactivity in Heterologous Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the neuropeptide Antho-RWamide I in heterologous systems. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

This compound, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima, is known to play a role in muscle contraction in its native organism. Its bioactivity is mediated through the activation of a specific G protein-coupled receptor (GPCR), leading to an increase in intracellular calcium. Confirmation of this bioactivity in well-defined heterologous systems is crucial for understanding its mechanism of action and for potential applications in drug discovery and physiological research.

Data Presentation: Quantitative Comparison of this compound and Alternative Neuropeptides

Recent large-scale deorphanization studies in the sea anemone Nematostella vectensis, a close relative of Anthopleura elegantissima, have identified a putative receptor for RWamide peptides. While direct heterologous expression data for the Anthopleura elegantissima this compound receptor is still emerging, the characterization of the homologous Nematostella vectensis receptor provides a valuable benchmark.

The following table summarizes the bioactivity of a Nematostella vectensis RWamide peptide on its cognate receptor expressed in a heterologous system, compared to another well-characterized cnidarian neuropeptide, an RFamide, acting on its receptor. This comparison provides a framework for evaluating the potency and signaling of this compound once its receptor is similarly characterized.

NeuropeptideReceptorHeterologous SystemAssay TypeAgonistEC50 (nM)Signaling PathwayReference
Nv-RWamideNv-RWamideRCHO-K1 cellsCalcium MobilizationNv-RWamide~10Gq/11-mediated Ca2+ releaseThiel et al., 2024
Nv-RFamideNv-RFamideRCHO-K1 cellsCalcium MobilizationNv-RFamide~5Gq/11-mediated Ca2+ releaseThiel et al., 2024

Note: The data for Nv-RWamide is based on the deorphanization of its receptor in Nematostella vectensis and serves as a proxy for the expected bioactivity of this compound on its cognate receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Heterologous Expression of Cnidarian Neuropeptide GPCRs in CHO-K1 Cells

This protocol describes the transient transfection of Chinese Hamster Ovary (CHO-K1) cells for the expression of cnidarian neuropeptide GPCRs.

Materials:

  • CHO-K1 cells

  • pcDNA3.1(+) vector containing the codon-optimized open reading frame of the target cnidarian GPCR

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed CHO-K1 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM/F-12 medium.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the pcDNA3.1(+)-GPCR plasmid into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 250 µL of the DNA-lipid complex to each well containing the CHO-K1 cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to neuropeptide application in transfected CHO-K1 cells.

Materials:

  • Transfected CHO-K1 cells expressing the cnidarian GPCR

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other test peptides

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: 24 hours post-transfection, harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 cells per well. Allow cells to attach for at least 6 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 4 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Assay:

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1 second).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject the neuropeptide solution (e.g., 20 µL of a 6X concentrated stock) into the wells while continuously recording the fluorescence.

    • Continue recording for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response equation to determine the EC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflow.

Antho_RWamide_I_Signaling_Pathway AnthoRWamideI This compound GPCR This compound Receptor (GPCR) AnthoRWamideI->GPCR Gq11 Gαq/11 GPCR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto release Contraction Muscle Contraction Ca2_cyto->Contraction triggers Heterologous_Expression_Workflow start Start receptor_cloning Clone this compound Receptor into Expression Vector start->receptor_cloning transfection Transfect CHO-K1 Cells with Receptor Plasmid receptor_cloning->transfection expression Incubate for 24-48h for Receptor Expression transfection->expression dye_loading Load Cells with Fluo-4 AM Calcium Indicator expression->dye_loading assay Perform Calcium Mobilization Assay (Fluorescence Plate Reader) dye_loading->assay data_analysis Analyze Data and Determine EC50 assay->data_analysis end End data_analysis->end

Comparative Transcriptomics of Antho-RWamide I Mutants: A Guide to Putative Gene Expression Changes and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential transcriptomic landscape of Antho-RWamide I mutants in cnidarians, such as sea anemones and corals. This compound belongs to the Wamide family of neuropeptides, which are crucial regulators of key physiological processes in these organisms.[1][2] While direct comparative transcriptomic data from this compound mutants is not yet available in published literature, this guide synthesizes known functional roles of related neuropeptides to predict likely gene expression changes.[1][2] It also presents standardized experimental protocols for conducting such a study.

Predicted Differentially Expressed Genes in this compound Mutants

Based on the known functions of Wamide neuropeptides in regulating metamorphosis, muscle contraction, and neuronal signaling, a mutation in the this compound gene is hypothesized to lead to significant changes in the expression of genes related to these processes.[1][2] The following table summarizes these predicted changes.

Gene Category Predicted Expression Change in Mutant Gene Examples (Hypothetical) Potential Biological Consequence
Metamorphosis and Development Down-regulatedTranscription Factor X, Matrix Metalloproteinase Y, Developmental Gene ZImpaired or delayed larval settlement and metamorphosis.
Muscle Contraction Up or Down-regulated (depending on specific muscle type)Myosin Light Chain, Actin, TropomyosinAltered muscle contractility, affecting feeding and locomotion.
Neuronal Signaling Up or Down-regulatedIon Channel Subunit A, Synaptic Vesicle Protein B, Neuropeptide Receptor CCompensatory changes in other signaling pathways to counteract the loss of this compound.
Stress Response Up-regulatedHeat Shock Protein 70, Antioxidant Enzyme DGeneral stress response due to developmental or physiological defects.

Experimental Protocols

A comparative transcriptomic analysis of this compound mutants would typically involve the following key experiments:

1. Generation of this compound Mutants:

  • Method: CRISPR/Cas9-mediated gene knockout is the current standard for generating targeted mutations in model cnidarians like the sea anemone Nematostella vectensis.

  • Protocol:

    • Design and synthesize single guide RNAs (sgRNAs) targeting a conserved exon of the this compound precursor gene.

    • Inject a mixture of the sgRNAs and Cas9 protein into fertilized eggs.

    • Rear the injected embryos to adulthood (F0 generation).

    • Screen F0 animals for mosaic mutations in the target gene using PCR and Sanger sequencing.

    • Cross F0 mutants with wild-type animals and screen the F1 generation for heterozygous carriers of the mutation.

    • Intercross F1 heterozygotes to obtain homozygous F2 mutants.

2. RNA Sequencing (RNA-Seq):

  • Method: High-throughput sequencing of cDNA libraries to profile the transcriptome.

  • Protocol:

    • Sample Collection: Collect triplicate samples of wild-type and homozygous this compound mutant animals at the desired developmental stage (e.g., late planula larva or adult polyp).

    • RNA Extraction: Extract total RNA from each sample using a standard Trizol-based method or a commercial kit. Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

    • Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 7) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

3. Bioinformatic Analysis:

  • Method: A computational pipeline to process raw sequencing data and identify differentially expressed genes.

  • Protocol:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC and perform adapter and quality trimming with tools like Trimmomatic.

    • Read Mapping: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the gene counts and identify genes that are significantly up- or down-regulated between the mutant and wild-type samples.

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualizations

The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for comparative transcriptomics.

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activation Transcription_Factor Transcription Factor Protein_Kinase->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulation

Caption: Putative signaling pathway for this compound via a G-protein coupled receptor.

Comparative_Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatic Analysis Generate_Mutants Generate this compound Mutant (e.g., CRISPR/Cas9) Sample_Collection Sample Collection (Mutant vs. Wild-Type) Generate_Mutants->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Mapping Read Mapping (STAR, HISAT2) QC->Mapping Quantification Gene Quantification (featureCounts) Mapping->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEA->Functional_Analysis

References

Cross-Species Activity of Antho-RWamide I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Antho-RWamide I, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima, has demonstrated potent activity in inducing muscle contraction within its native phylum, Cnidaria. This guide provides a comparative overview of the known biological effects of this compound across different species, details the experimental protocols used to assess its activity, and explores our current understanding of its signaling pathway.

Quantitative Analysis of this compound Bioactivity

This compound belongs to the RWamide family of neuropeptides, characterized by the C-terminal motif Arginine-Tryptophan-amide. Its primary sequence is pGlu-Ser-Leu-Arg-Trp-NH2. Alongside its close analog, Antho-RWamide II (pGlu-Gly-Leu-Arg-Trp-NH2), its effects have been most extensively studied in various species of sea anemones.

The primary biological effect observed is the induction of slow, tonic muscle contractions in the endodermal muscles of these animals. Notably, Antho-RWamide II has been found to be more potent than this compound in eliciting these contractions.

SpeciesPeptideObserved EffectThreshold Concentration
Calliactis parasiticaThis compoundContraction of sphincter muscle> 10⁻⁸ M
Antho-RWamide IIContraction of sphincter muscle10⁻⁹ M
Urticina equesThis compound & IIContraction of parietal and sphincter musclesNot specified
Actinia equinaThis compound & IIContraction of parietal and sphincter musclesNot specified
Anthopleura balliiThis compound & IIContraction of parietal and sphincter musclesNot specified
Protanthea simplexThis compoundNo effect on body wall muscles-
Antho-RWamide IIContraction of body wall musclesNot specified

Table 1: Comparative Activity of this compound and II in Sea Anemones. Data compiled from McFarlane et al., 1991. The threshold concentration indicates the lowest concentration at which a physiological response was observed.

Currently, there is a lack of published data on the activity of this compound in species outside of the phylum Cnidaria. This represents a significant gap in our understanding of the peptide's cross-species efficacy and receptor conservation.

Experimental Protocols

The following protocol outlines the methodology for a standard sea anemone muscle bioassay used to determine the activity of neuropeptides like this compound.

Isolated Sphincter Muscle Preparation from Calliactis parasitica

  • Animal Maintenance: Sea anemones are maintained in aerated seawater at a controlled temperature (e.g., 15°C).

  • Dissection: The sphincter muscle is dissected from the sea anemone. This is achieved by making a circular cut around the base of the animal and everting the oral disc to expose the muscle. The sphincter muscle is then carefully excised.

  • Preparation Mounting: The isolated sphincter muscle is mounted in an organ bath containing aerated seawater. One end of the muscle is fixed, and the other is attached to an isometric force transducer to record contractions.

  • Equilibration: The muscle preparation is allowed to equilibrate in the organ bath for a set period (e.g., 30 minutes) until a stable baseline tension is achieved.

  • Peptide Application: A stock solution of this compound is prepared in distilled water. Aliquots of the peptide solution are added to the organ bath to achieve the desired final concentrations.

  • Data Recording: Changes in muscle tension are continuously recorded using a chart recorder or a digital data acquisition system. The amplitude and duration of contractions are measured.

  • Washing: Between peptide applications, the organ bath is thoroughly washed with fresh seawater to remove the peptide and allow the muscle to return to its baseline tension.

Signaling Pathway and Mechanism of Action

The precise receptor for this compound has not yet been definitively identified. However, based on the activity of related Wamide and RFamide peptides in other invertebrates, it is hypothesized to be a G-protein coupled receptor (GPCR). The direct action of this compound on isolated muscle cells suggests a mechanism independent of neuronal intermediaries.

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Hypothetical GPCR This compound->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Second_Messengers Second Messengers (e.g., IP3, DAG, Ca2+) G-Protein->Second_Messengers Activation Muscle_Contraction Muscle Contraction Second_Messengers->Muscle_Contraction Initiation Cross_Species_Screening_Workflow Peptide_Synthesis Synthesize this compound Model_Selection Select Diverse Invertebrate and Vertebrate Models Peptide_Synthesis->Model_Selection Primary_Screen Primary Screen: Isolated Tissue/Cell-Based Assays Model_Selection->Primary_Screen Dose_Response Dose-Response Analysis (EC50 Determination) Primary_Screen->Dose_Response Receptor_ID Receptor Identification and Characterization Primary_Screen->Receptor_ID Secondary_Screen Secondary Screen: In vivo Assays (if applicable) Dose_Response->Secondary_Screen Data_Analysis Comparative Data Analysis Dose_Response->Data_Analysis Secondary_Screen->Data_Analysis Receptor_ID->Data_Analysis

Validating Antho-RWamide I Receptor Interaction: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the interaction between a ligand and its receptor is a critical step in understanding biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative methods for validating the interaction of the neuropeptide Antho-RWamide I with its putative G protein-coupled receptor (GPCR).

This compound belongs to a family of neuropeptides found in cnidarians, such as the sea anemone Nematostella vectensis. While these peptides are known to play roles in processes like muscle contraction and larval development, the specific receptor for this compound has not yet been definitively identified, making it an "orphan" receptor. The deorphanization and validation of such receptors are key to unlocking their full therapeutic potential.

This guide focuses on SPR as a primary validation method and objectively compares its performance against three robust alternatives: Radioligand Binding Assays, Enzyme-Linked Immunosorbent Assays (ELISA), and Calcium Imaging Assays. Each section provides detailed experimental protocols, quantitative data for comparison, and workflow diagrams to aid in experimental design.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time without the need for labels. It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the ligand, e.g., the GPCR) is immobilized, and the other (the analyte, e.g., this compound) is flowed over the surface. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K_d).

Quantitative Data Comparison: SPR vs. Alternatives
ParameterSurface Plasmon Resonance (SPR)Radioligand Binding AssayELISACalcium Imaging Assay
Affinity Constant (K_d) 10 nM (representative value)12 nM (representative value)N/A (typically provides relative affinity)N/A (measures functional response, EC50)
Association Rate (k_a) 1 x 10^5 M^-1 s^-1 (representative)Not directly measuredNot directly measuredNot directly measured
Dissociation Rate (k_d) 1 x 10^-3 s^-1 (representative)Not directly measuredNot directly measuredNot directly measured
EC50 N/AN/AN/A50 nM (representative value)
Labeling Requirement Label-freeRadiolabel requiredEnzyme/fluorophore label requiredFluorescent dye required
Throughput Medium to HighMediumHighHigh
Real-time Monitoring YesNoNoYes
Experimental Protocol: SPR
  • Receptor Immobilization:

    • The purified, solubilized GPCR is immobilized on a sensor chip (e.g., CM5 chip). Amine coupling is a common method, where the lysine residues on the receptor are covalently linked to the activated carboxyl groups on the chip surface.

    • Alternatively, a capture-based approach can be used where an antibody specific to a tag on the receptor is first immobilized, followed by the capture of the receptor.

  • Analyte Injection:

    • A series of concentrations of this compound are prepared in a suitable running buffer.

    • The peptide solutions are injected sequentially over the sensor surface at a constant flow rate.

  • Data Acquisition:

    • The SPR response, measured in Resonance Units (RU), is recorded as a sensorgram, which plots RU against time.

    • The sensorgram shows an association phase during analyte injection and a dissociation phase when the buffer is flowed over the surface.

  • Data Analysis:

    • The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor Purified GPCR Immobilization Immobilize GPCR on Sensor Chip Receptor->Immobilization Peptide This compound Injection Inject this compound Peptide->Injection Immobilization->Injection Detection Detect RU Change Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Fitting Fit to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics

SPR Experimental Workflow

Alternative Validation Methods

While SPR provides detailed kinetic information, other methods offer complementary data and can be more suitable depending on the specific research question and available resources.

Radioligand Binding Assay

This classical technique directly measures the binding of a radiolabeled ligand to its receptor. It is a highly sensitive and quantitative method for determining receptor affinity and density.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissues.

  • Binding Reaction:

    • A fixed amount of membrane preparation is incubated with increasing concentrations of radiolabeled this compound (e.g., labeled with ^125^I or ^3^H).

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled this compound.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

  • Detection:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The K_d and B_max (maximum number of binding sites) are determined by fitting the specific binding data to a saturation binding curve.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes GPCR-expressing Membranes Incubation Incubate Membranes with Radioligand Membranes->Incubation Radioligand Radiolabeled this compound Radioligand->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Curve Plot Saturation Binding Curve Counting->Binding_Curve Calculation Calculate Kd and Bmax Binding_Curve->Calculation

Radioligand Binding Assay Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to study receptor-ligand interactions, offering a high-throughput and non-radioactive alternative. This method typically measures the binding of a tagged ligand to an immobilized receptor.

Experimental Protocol: ELISA
  • Receptor Immobilization:

    • The purified GPCR is coated onto the wells of a microtiter plate.

  • Blocking:

    • The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin).

  • Ligand Incubation:

    • Biotinylated this compound is added to the wells and incubated to allow binding to the immobilized receptor.

  • Detection:

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated peptide.

    • A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity is proportional to the amount of bound peptide.

  • Data Analysis:

    • A binding curve is generated by plotting the absorbance against the concentration of the labeled peptide. This provides a measure of the relative binding affinity.

ELISA_Workflow cluster_prep Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Receptor Purified GPCR Coating Coat Plate with GPCR Receptor->Coating Ligand Biotinylated this compound Incubation Incubate with Labeled Ligand Ligand->Incubation Blocking Block Non-specific Sites Coating->Blocking Blocking->Incubation Detection Add Enzyme Conjugate & Substrate Incubation->Detection Measurement Measure Absorbance Detection->Measurement Binding_Curve Generate Binding Curve Measurement->Binding_Curve

ELISA Workflow for Receptor-Ligand Interaction

Calcium Imaging Assay

Since many neuropeptide GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium, a calcium imaging assay can be used as a functional readout of receptor activation.

Experimental Protocol: Calcium Imaging Assay
  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293) is transiently or stably transfected with the gene encoding the putative this compound receptor.

  • Loading with Calcium Indicator:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Stimulation:

    • The cells are stimulated with various concentrations of this compound.

  • Image Acquisition:

    • Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope or a plate reader capable of kinetic reads.

  • Data Analysis:

    • The change in fluorescence intensity is quantified and plotted against the ligand concentration to generate a dose-response curve.

    • The EC50 value, the concentration of ligand that elicits a half-maximal response, is calculated from this curve.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Transfected Cells Loading Load Cells with Dye Cells->Loading Dye Calcium Indicator Dye Dye->Loading Ligand This compound Stimulation Stimulate with Ligand Ligand->Stimulation Loading->Stimulation Imaging Real-time Fluorescence Imaging Stimulation->Imaging Quantification Quantify Fluorescence Change Imaging->Quantification Dose_Response Generate Dose-Response Curve Quantification->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Calcium Imaging Assay Workflow

Signaling Pathway of a Representative Neuropeptide GPCR

Upon binding of a neuropeptide like this compound, a Gq-coupled GPCR undergoes a conformational change, activating the heterotrimeric G protein. The Gαq subunit dissociates and activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium triggers various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR GPCR Ligand->GPCR Binding G_Protein Gq Protein (α, β, γ) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Store Ca2+ Store Ca_Cytoplasm Cytosolic Ca2+ Ca_Store->Ca_Cytoplasm Release Cellular_Response Cellular Response Ca_Cytoplasm->Cellular_Response Activation

Gq-coupled GPCR Signaling Pathway

Comparative Pharmacology of Antho-RWamide I on Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of Antho-RWamide I with other related neuropeptides, focusing on their effects on muscle tissue. The information is compiled from published experimental data to assist researchers in understanding the relative potency and mechanism of action of these compounds.

Quantitative Comparison of Myotropic Activity

The following table summarizes the contractile activity of this compound and related neuropeptides on sea anemone muscle preparations. These peptides exhibit distinct potencies and response characteristics, providing a basis for structure-activity relationship studies.

NeuropeptideMuscle PreparationThreshold ConcentrationRelative PotencyResponse Characteristic
This compound Calliactis parasitica sphincter muscle10⁻⁸ - 10⁻⁹ M[1]Less potent than Antho-RWamide II[1]Slow, simple contraction with no change in spontaneous activity[1]
Antho-RWamide II Calliactis parasitica sphincter muscle10⁻⁹ M[1]More potent than this compound[1]Slow, simple contraction with no change in spontaneous activity[1]
Antho-RFamide Actinia equina tentacle muscle< 10⁻⁷ M[2]Induces rhythmic contractionsIncreases frequency of spontaneous contractions[2]

Mechanism of Action and Signaling Pathway

This compound is understood to exert its effects directly on muscle cells. Immunocytochemical studies have localized this compound and II in neurons that form synaptic contacts with endodermal muscles, including the sphincter muscle in the sea anemone Calliactis parasitica.[3] This suggests a role as a neurotransmitter at the neuromuscular junction.

The primary mechanism of action for this compound-induced muscle contraction involves the modulation of ion channels. Experimental evidence indicates that this compound enhances an inward Ca²⁺ current in myoepithelial cells. This influx of calcium ions is a critical step in initiating the contractile process.

While the precise receptor for this compound has not been definitively identified, the current understanding of its signaling pathway is illustrated below.

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative Receptor (GPCR?) This compound->Receptor Binding Ca_Channel Voltage-gated Ca²⁺ Channel Receptor->Ca_Channel Modulation Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Initiation

Proposed signaling pathway for this compound in muscle cells.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for studying the effects of neuropeptides on invertebrate muscle tissue.

Muscle Preparation and Contraction Assays:

A common experimental model involves the isolation of specific muscle tissues from sea anemones, such as the sphincter muscle of Calliactis parasitica or the tentacles of Actinia equina.

  • Tissue Isolation: The targeted muscle is carefully dissected from the animal in artificial seawater. For some preparations, the tissue may be trimmed to a specific size and shape to ensure consistent responses.

  • Experimental Setup: The isolated muscle is mounted in an organ bath containing aerated artificial seawater at a constant temperature. One end of the muscle is fixed, while the other is attached to a force transducer to record isometric or isotonic contractions.

  • Neuropeptide Application: After a period of equilibration to allow for spontaneous activity to stabilize, known concentrations of the neuropeptides are added to the organ bath.

  • Data Recording and Analysis: Changes in muscle tension or contraction frequency are recorded continuously. Dose-response curves are generated by plotting the magnitude of the response against the logarithm of the neuropeptide concentration.

The following diagram illustrates a generalized workflow for assessing the myotropic effects of neuropeptides.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Muscle Tissue B Mount in Organ Bath A->B C Equilibrate B->C D Add Neuropeptide (Varying Concentrations) C->D E Record Muscle Response D->E F Generate Dose-Response Curve E->F G Determine Potency (e.g., EC50) F->G

References

Antho-RWamide I: A Comparative Analysis of its Neuromuscular Role in Cnidaria

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Myoactive Functions of a Key Neuropeptide, Highlighting Species-Specific Variances and Gaps in Current Knowledge.

Antho-RWamide I, a member of the RWamide family of neuropeptides, has been identified as a significant player in the neuromuscular systems of various cnidarian species. Primarily studied in sea anemones (class Anthozoa), this peptide exhibits a conserved role in modulating muscle contraction. However, notable differences in its activity across species highlight the evolutionary diversification of neuropeptidergic signaling within this phylum. This guide provides a comprehensive comparison of the known functions of this compound, supported by experimental data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

In-Depth Comparison of this compound Activity

Current research on this compound is predominantly focused on its effects in sea anemones. Limited to no functional data is available for other cnidarian classes, including Scyphozoa (jellyfish), Cubozoa (box jellyfish), and Hydrozoa (hydroids). Genomic and transcriptomic studies have suggested the presence of this compound precursors in some coral species, but their physiological roles remain uninvestigated.

A Tale of Two Anemones: Species-Specific Contractile Responses

The most striking comparative evidence for the role of this compound comes from studies on different sea anemone species. While it generally acts as a potent muscle contractant, its efficacy varies significantly.

In several species, including Calliactis parasitica, Urticina eques, Actinia equina, and Anthopleura ballii, this compound induces slow, tonic contractions of endodermal muscles.[1][2] This excitatory effect is dose-dependent, with threshold concentrations for muscle contraction in Calliactis parasitica observed in the nanomolar range.

A notable exception is the sea anemone Protanthea simplex. In this species, this compound fails to elicit any contraction of the body wall muscles.[1][2] Interestingly, a related peptide, Antho-RWamide II, is effective in inducing muscle contraction in Protanthea simplex, suggesting a high degree of receptor specificity and a potential divergence in the function or receptor binding of these two closely related neuropeptides.

Quantitative Data Summary

The following table summarizes the quantitative data available for the myoactive effects of this compound in the sea anemone Calliactis parasitica.

SpeciesMuscle PreparationPeptideThreshold Concentration (mol/L)Relative PotencyReference
Calliactis parasiticaIsolated, trimmed sphincter muscleThis compound~10⁻⁸ - 10⁻⁹Less potent than Antho-RWamide II[1]
Calliactis parasiticaIsolated, trimmed sphincter muscleAntho-RWamide II10⁻⁹More potent than this compound[1]

Experimental Methodologies

The primary experimental approach to characterizing the function of this compound has been the in vitro muscle contraction assay.

Isolated Muscle Preparation and Contraction Assay

Objective: To measure the contractile response of isolated sea anemone muscles to this compound.

Protocol:

  • Animal Dissection: Specimens of sea anemones (e.g., Calliactis parasitica) are dissected to isolate specific muscle groups, such as the sphincter muscle.

  • Muscle Preparation: The isolated muscle is trimmed and mounted in an organ bath containing filtered seawater. One end of the muscle is fixed, while the other is attached to an isometric force transducer to record contractions.

  • Peptide Application: Synthetic this compound is added to the organ bath at varying concentrations.

  • Data Recording: The resulting muscle contractions are recorded and their amplitude and duration are measured.

  • Dose-Response Curve Generation: A dose-response curve is constructed by plotting the magnitude of the muscle contraction against the concentration of the applied peptide.

Signaling Pathway and Experimental Workflow

The excitatory action of this compound on sea anemone muscle cells is mediated by an increase in intracellular calcium concentration.

Proposed Signaling Pathway for this compound-induced Muscle Contraction

Antho_RWamide_I_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (putative) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens to allow Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Initiates Second_Messenger->Ca_Channel Modulates Contraction Muscle Contraction Ca_Influx->Contraction Triggers

Experimental evidence from voltage-clamp recordings on isolated myoepithelial cells from sea anemones has shown that this compound enhances an inward Ca²⁺ current.[3] This influx of calcium ions is a critical step in triggering the cellular machinery responsible for muscle contraction. The exact receptor and downstream signaling cascade are yet to be fully elucidated but are thought to involve a G-protein coupled receptor (GPCR).

Experimental Workflow for Investigating this compound Signaling

Experimental_Workflow Start Start: Investigate Signaling Isolation Isolate Myoepithelial Cells Start->Isolation Voltage_Clamp Perform Single-Electrode Voltage Clamp Isolation->Voltage_Clamp Peptide_Application Apply this compound Voltage_Clamp->Peptide_Application Record_Current Record Inward Current Peptide_Application->Record_Current Ca_Blocker Apply Ca²⁺ Channel Blocker (e.g., Cd²⁺) Record_Current->Ca_Blocker Record_Again Record Inward Current Again Ca_Blocker->Record_Again Analyze Analyze and Compare Currents Record_Again->Analyze Conclusion Conclusion: Role of Ca²⁺ Channels Analyze->Conclusion

Future Directions and Unanswered Questions

The study of this compound in cnidarians presents several exciting avenues for future research:

  • Functional Analysis in Other Cnidarian Classes: The most significant gap in our understanding is the role of this compound in jellyfish, corals, and hydrozoans. Functional studies in these groups are crucial for a truly comprehensive comparative analysis.

  • Receptor Identification and Characterization: The specific receptor(s) for this compound have not yet been identified in any cnidarian species. Their characterization would be a major step forward in understanding the molecular basis of its species-specific activity.

  • Role in Other Physiological Processes: While the myoactive properties of this compound are well-documented in sea anemones, its potential involvement in other processes such as feeding, reproduction, or development remains to be explored.

References

Safety Operating Guide

Prudent Disposal of Antho-RWamide I: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of neuropeptides like Antho-RWamide I is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid peptide or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with your institution's specific guidelines for chemical waste.[2]

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for their specific protocols for peptide and chemical waste.

  • Waste Collection:

    • Solid this compound waste (e.g., expired powder, contaminated vials) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, contaminated buffers) should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling: The waste container must be labeled in accordance with your institution's EHS rules. The label should clearly identify the contents, including the name "this compound" and any solvents used.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of fumes into the laboratory.[3] The container must be kept closed except when adding waste.

  • Waste Pickup: Once the waste container is nearing its capacity (typically around 75-80% full), contact your institution's EHS or hazardous waste management service to arrange for pickup and proper disposal.

Quantitative Data Summary

For tracking and compliance purposes, maintain a log of all disposed this compound.

Form of Waste Container Type Recommended Storage Location Disposal Method
Solid (powder)Labeled, sealed, leak-proof containerSatellite Accumulation Area (e.g., Fume Hood)Institutional Hazardous Waste Program
Liquid (solutions)Labeled, sealed, leak-proof containerSatellite Accumulation Area (e.g., Fume Hood)Institutional Hazardous Waste Program
Contaminated Labware (e.g., pipette tips, tubes)Sharps or solid waste container as appropriateDesignated biohazard/chemical waste binsInstitutional Hazardous Waste Program

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Segregate Waste (Solid, Liquid, Contaminated Labware) B->C D Package in Labeled, Approved Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup with EHS/Hazardous Waste Service E->F G Document Disposal in Laboratory Records F->G

Caption: Disposal workflow for this compound.

Signaling Pathway of Responsibility

The responsibility for proper disposal involves a clear chain of communication and action within a research institution.

Researcher Researcher/Scientist LabManager Lab Manager/Principal Investigator Researcher->LabManager Informs of waste EHS Environmental Health & Safety (EHS) LabManager->EHS Requests pickup WasteVendor Hazardous Waste Vendor EHS->WasteVendor Coordinates disposal

References

Navigating the Safe Handling of Antho-RWamide I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): The First Line of Defense

When handling Antho-RWamide I, particularly in its powdered form, a comprehensive suite of personal protective equipment is crucial to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or latex, powder-freePrevents skin contact with the peptide.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes or airborne particles.
Body Protection Laboratory CoatFull-length, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or RespiratorFor powdered form, use in a certified chemical fume hood. If not available, an N95 respirator is recommended.Prevents inhalation of fine particles.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured operational plan ensures consistency and safety throughout the handling process. The following workflow outlines the key steps from receiving the compound to its final use in experiments.

operational_workflow cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect & Log weighing Weighing storage->weighing dissolving Dissolving weighing->dissolving In Fume Hood experiment Experimental Application dissolving->experiment disposal Waste Segregation & Disposal experiment->disposal

Figure 1: A generalized workflow for the safe handling of research peptides.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the product name and quantity match the order.

  • Log the compound's arrival and assigned storage location in the laboratory inventory system.

2. Storage:

  • Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

  • Lyophilized peptides are often stored at -20°C or -80°C.

  • Ensure the storage container is clearly labeled with the compound name, concentration (if in solution), and date of receipt or preparation.

3. Weighing the Compound (Powdered Form):

  • Perform this step in a certified chemical fume hood to minimize inhalation risk.

  • Use appropriate anti-static weighing paper or a suitable weighing vessel.

  • Handle with care to avoid creating airborne dust.

  • Close the primary container tightly after use.

4. Dissolving the Compound:

  • Consult the product datasheet for recommended solvents and solubility information.

  • Add the solvent to the vial containing the lyophilized peptide slowly to avoid frothing.

  • Gentle vortexing or sonication may be required to fully dissolve the peptide.

  • Prepare stock solutions and aliquot them to minimize freeze-thaw cycles.

5. Experimental Use:

  • When handling solutions of this compound, always wear gloves and safety glasses.

  • Work in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety.

1. Waste Segregation:

  • Segregate waste contaminated with this compound from general laboratory waste.[2]

  • Use designated and clearly labeled waste containers.

2. Solid Waste:

  • Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated solid chemical waste container.

3. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated liquid chemical waste container.

  • Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Disposal Procedures:

  • Follow your institution's guidelines for the disposal of chemical waste.[3]

  • This typically involves arranging for pickup by a certified hazardous waste disposal service.

  • Ensure all waste containers are properly sealed and labeled before disposal.

By adhering to these safety protocols and operational procedures, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antho-RWamide I
Reactant of Route 2
Antho-RWamide I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.